Product packaging for Glutathionylspermidine(Cat. No.:CAS No. 33932-35-3)

Glutathionylspermidine

货号: B10777622
CAS 编号: 33932-35-3
分子量: 434.6 g/mol
InChI 键: NEDQLXHBVHSKNV-STQMWFEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Glutathionylspermidine is a unique conjugate of the ubiquitous antioxidant glutathione and the polyamine spermidine, serving as a critical metabolic intermediate in specific biochemical pathways. This compound is of paramount research interest for its role in the physiology of certain parasitic protozoa, such as Trypanosoma and Leishmania species, which lack the canonical redox buffer system trypanothione. In these organisms, the enzymatic conversion between this compound and its di-glutathionyl derivative, trypanothione, is central to maintaining intracellular redox homeostasis and defending against oxidative stress. Consequently, this compound represents a highly specific and promising therapeutic target for the development of novel anti-parasitic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34N6O5S B10777622 Glutathionylspermidine CAS No. 33932-35-3

属性

CAS 编号

33932-35-3

分子式

C17H34N6O5S

分子量

434.6 g/mol

IUPAC 名称

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H34N6O5S/c18-6-1-2-7-20-8-3-9-21-15(25)10-22-16(26)13(11-29)23-14(24)5-4-12(19)17(27)28/h12-13,20,29H,1-11,18-19H2,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t12-,13-/m0/s1

InChI 键

NEDQLXHBVHSKNV-STQMWFEESA-N

手性 SMILES

C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CN

规范 SMILES

C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CN

产品来源

United States

Foundational & Exploratory

The Discovery and Role of Glutathionylspermidine in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine (Gsp), a conjugate of the ubiquitous antioxidant glutathione (B108866) and the polyamine spermidine (B129725), represents a significant molecule in the physiology of Escherichia coli, particularly in response to cellular stress. Its discovery unveiled a unique metabolic pathway governed by a remarkable bifunctional enzyme, this compound synthetase/amidase (GspSA). This enzyme single-handedly controls both the ATP-dependent synthesis and the hydrolysis of Gsp, playing a crucial role in redox homeostasis and post-translational protein modification. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and function of this compound in E. coli, complete with detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and drug development efforts.

Introduction

Early investigations into the metabolism of polyamines in Escherichia coli revealed that a significant portion of intracellular spermidine is converted to a novel conjugate, particularly as cultures enter the stationary phase of growth. This compound was identified as this compound, formed through an amide bond between the glycine (B1666218) carboxylate of glutathione (GSH) and the N¹ nitrogen of spermidine.[1][2] Unlike in trypanosomatids, where this compound is a precursor to the essential antioxidant trypanothione (B104310), E. coli does not synthesize trypanothione.[3][4] Instead, Gsp metabolism in E. coli is a self-contained system pivotal for managing oxidative stress.[5]

The core of this system is the bifunctional enzyme this compound Synthetase/Amidase (GspSA).[6] This 70-kDa protein possesses two distinct catalytic domains: a C-terminal synthetase domain (GspS) that catalyzes the ATP-dependent formation of Gsp, and an N-terminal amidase domain (GspA) that hydrolyzes Gsp back into its constituent molecules, glutathione and spermidine.[1][6] This dual functionality allows for tight regulation of intracellular Gsp levels in response to the cell's redox state. Under conditions of oxidative stress, Gsp can form mixed disulfides with protein thiols, a process termed S-thiolation, which serves as a protective post-translational modification.[5]

This guide will detail the key quantitative data, experimental methodologies, and biochemical pathways associated with the discovery and characterization of this compound in E. coli.

Quantitative Data

The concentration and enzymatic processing of this compound are tightly regulated and vary with the growth phase of E. coli. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Concentrations of this compound and Related Thiols in E. coli

Growth PhaseCompoundConcentration/LevelReference
Mid-Log PhaseThis compoundPresent[3]
Stationary PhaseThis compoundAccounts for ~80% of total glutathione content[3]
Anaerobic GrowthThis compoundAccounts for ~80% of total glutathione content[3]
All Growth PhasesTrypanothioneUndetectable[3]
Logarithmically Growing CellsSpermidine converted to Gsp10-15%[7]
Stationary PhaseSpermidine converted to Gsp~95%[7]

Table 2: Kinetic Parameters of E. coli this compound Synthetase/Amidase (GspSA) and Related Enzymes

Enzyme/DomainSubstrate(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
GspS (from C. fasciculata)Glutathione24215.56.4 x 10⁴[8]
GspS (from C. fasciculata)Spermidine5915.52.6 x 10⁵[8]
GspS (from C. fasciculata)MgATP11415.51.4 x 10⁵[8]
GspA (from C. fasciculata)This compound5000.387.6 x 10²[8]
Glutathione ReductaseGlutathione Disulfide (GSSG)--High[3]
Glutathione ReductaseThis compound Disulfide--~11,000-fold lower than for GSSG[3]
Glutathione ReductaseMixed Disulfide (GSH-Gsp)--11% of that for GSSG[3]

Signaling and Metabolic Pathways

The biosynthesis and function of this compound are central to a dedicated metabolic and regulatory pathway in E. coli.

Gsp_Metabolism GSH Glutathione (GSH) GspS Synthetase Domain (GspS) GSH->GspS SPD Spermidine SPD->GspS ATP ATP ATP->GspS ADP ADP + Pi GSP This compound (Gsp) GspA Amidase Domain (GspA) GSP->GspA Hydrolysis ProteinSSGsp Gsp S-thiolated Protein (Protein-S-S-Gsp) GSP->ProteinSSGsp S-thiolation GspSA GspSA GspSA->GspS GspSA->GspA GspS->ADP GspS->GSP Synthesis GspA->GSH GspA->SPD OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->GspA Inactivates ProteinSH Protein-SH ProteinSH->ProteinSSGsp

Caption: Biosynthesis and regulatory pathway of this compound in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in E. coli.

Purification of Recombinant this compound Synthetase/Amidase (GspSA)

This protocol is based on the methods for purifying His-tagged recombinant proteins expressed in E. coli.[8][9]

Workflow Diagram:

GspSA_Purification_Workflow cluster_0 Cell Culture & Lysis cluster_1 Affinity Chromatography cluster_2 Final Purification & QC start Transform E. coli BL21(DE3) with pET28a-gss vector culture Culture cells and induce protein expression with IPTG start->culture harvest Harvest cells by centrifugation culture->harvest lyse Resuspend pellet and lyse cells (e.g., sonication) harvest->lyse clarify Clarify lysate by high-speed centrifugation lyse->clarify load Load clarified lysate onto a Ni-NTA affinity column clarify->load wash Wash column with buffer containing low concentration of imidazole (B134444) load->wash elute Elute His-tagged GspSA with buffer containing high concentration of imidazole wash->elute dialysis Dialyze eluted protein to remove imidazole and for buffer exchange elute->dialysis qc Assess purity by SDS-PAGE and concentration by Bradford assay dialysis->qc end Store purified GspSA at -80°C qc->end

Caption: Workflow for the purification of recombinant GspSA from E. coli.

Methodology:

  • Vector Construction and Expression: The gss gene encoding GspSA is subcloned into an expression vector such as pET28a, which adds an N-terminal His₆ tag.[9] The construct is then transformed into an E. coli expression strain like BL21(DE3).

  • Cell Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubating for several hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The lysate is then clarified by centrifugation at high speed (e.g., >15,000 x g) to pellet cell debris.

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) agarose (B213101) column pre-equilibrated with lysis buffer. The column is washed with several volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged GspSA is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: The eluted fractions containing GspSA are pooled and dialyzed against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Protein purity is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay. The purified enzyme is stored at -80°C.

This compound Synthetase (GspS) Activity Assay

This is a coupled-enzyme spectrophotometric assay that measures ATP hydrolysis.[8]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM HEPES buffer, pH 7.3

    • 10 mM MgCl₂

    • 2 mM ATP

    • 5 mM Glutathione (GSH)

    • 5 mM Spermidine

    • Components for the ATP-regenerating/coupling system:

      • 1 mM Phosphoenolpyruvate (PEP)

      • 0.2 mM NADH

      • 10 units/mL Pyruvate Kinase (PK)

      • 10 units/mL Lactate Dehydrogenase (LDH)

  • Initiation and Measurement: The reaction is initiated by adding a known amount of purified GspSA enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously using a spectrophotometer.

  • Calculation: The rate of ADP formation (and thus Gsp synthesis) is calculated from the rate of absorbance change using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

This compound Amidase (GspA) Activity Assay

This assay typically uses HPLC to measure the formation of glutathione from the hydrolysis of this compound.[8]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES buffer, pH 7.5

    • 1 mM this compound (substrate)

  • Enzyme Reaction: Initiate the reaction by adding a known amount of purified GspSA. Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 10, 20 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of a quenching agent, such as 10% trichloroacetic acid (TCA), which precipitates the enzyme.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.

  • HPLC Analysis: The formation of glutathione is quantified by reverse-phase HPLC.

    • Derivatization: The thiol group of the newly formed glutathione is often derivatized to allow for sensitive detection. A common derivatizing agent is Ellman's reagent (DTNB) or monobromobimane (B13751) for fluorescence detection.[10][11]

    • Chromatography: Samples are injected onto a C18 column. A mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid) is used to separate glutathione from other components.[12]

    • Detection: The derivatized glutathione is detected using a UV or fluorescence detector. The concentration is determined by comparing the peak area to a standard curve of known glutathione concentrations.

Analysis of Intracellular this compound by HPLC

This protocol allows for the quantification of Gsp from E. coli cell extracts.[3][7]

Methodology:

  • Cell Culture and Harvesting: Grow E. coli to the desired growth phase (e.g., mid-log or stationary). Harvest a known volume of culture by rapid centrifugation at 4°C.

  • Metabolite Extraction: Wash the cell pellet with a cold buffer and then extract small molecules by resuspending the pellet in a cold extraction solvent, such as 5% perchloric acid or 10% TCA.

  • Sample Neutralization and Derivatization: Neutralize the acid extract (e.g., with potassium carbonate). The free thiols in the extract (GSH and Gsp) are then derivatized, for example, with monobromobimane for fluorescence detection.

  • HPLC Separation: Separate the derivatized thiols using reverse-phase HPLC on a C18 column with a suitable gradient elution program.

  • Quantification: Detect the fluorescent derivatives and quantify them by comparing their peak areas to those of authentic Gsp and GSH standards.

Conclusion

The discovery of this compound and its associated bifunctional enzyme, GspSA, in E. coli has provided significant insights into the adaptive mechanisms of bacteria to oxidative stress. This unique metabolic pathway, distinct from the trypanothione system in parasites, highlights a novel role for polyamine-thiol conjugates in redox sensing and protein protection. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the physiological roles of Gsp, investigate the regulatory mechanisms of GspSA, and explore its potential as a target for novel antimicrobial strategies. The provided visualizations of the metabolic pathway and experimental workflows serve to clarify these complex processes, fostering a deeper understanding and facilitating future research in this important area of bacterial biochemistry.

References

Whitepaper: Identification and Characterization of the Glutathionylspermidine Synthetase Gene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathionylspermidine is a crucial metabolite in the defense against oxidative stress in certain protozoan parasites, particularly those of the order Kinetoplastida, such as Trypanosoma and Leishmania. It serves as a precursor to trypanothione (B104310), the principal low-molecular-weight thiol in these organisms, which replaces the function of glutathione (B108866) in other eukaryotes. The enzyme responsible for the biosynthesis of this compound is this compound synthetase (GspS). The identification and characterization of the gene encoding this enzyme have been pivotal in understanding the unique redox metabolism of these parasites and have highlighted GspS as a potential target for novel therapeutic interventions. This guide provides a comprehensive overview of the methodologies employed in the identification of the this compound synthetase gene, the biochemical properties of the enzyme, and its role in cellular metabolism.

Gene Identification and Characterization

The identification of the this compound synthetase gene has been accomplished in several kinetoplastid organisms, including Crithidia fasciculata, Trypanosoma cruzi, and Leishmania species. The general workflow for gene identification is outlined below.

cluster_0 Gene Identification Workflow Protein Purification Protein Purification Amino Acid Sequencing Amino Acid Sequencing Protein Purification->Amino Acid Sequencing Obtain partial sequence Oligonucleotide Probe Design Oligonucleotide Probe Design Amino Acid Sequencing->Oligonucleotide Probe Design Design degenerate probes Genomic Library Screening Genomic Library Screening Oligonucleotide Probe Design->Genomic Library Screening Isolate positive clones Gene Cloning and Sequencing Gene Cloning and Sequencing Genomic Library Screening->Gene Cloning and Sequencing Subclone and sequence DNA Sequence Analysis Sequence Analysis Gene Cloning and Sequencing->Sequence Analysis Identify open reading frame Heterologous Expression Heterologous Expression Gene Cloning and Sequencing->Heterologous Expression Express protein Enzyme Characterization Enzyme Characterization Heterologous Expression->Enzyme Characterization Confirm activity

Caption: A generalized workflow for the identification of the this compound synthetase gene.

The gene encoding this compound synthetase in Crithidia fasciculata was one of the first to be identified. Researchers purified the enzyme to homogeneity and obtained partial amino acid sequences. These sequences were then used to design degenerate oligonucleotide probes for screening a genomic DNA library, leading to the isolation and sequencing of the gene. A similar strategy was employed for the identification of the gene in Trypanosoma cruzi.

In Leishmania, the gene was identified through a combination of database searching, using known GspS sequences, and molecular cloning techniques. The open reading frame (ORF) of the Leishmania donovani GspS gene was found to be 2,052 base pairs in length, encoding a protein of 684 amino acids with a calculated molecular weight of 77.5 kDa.

Biochemical Properties of this compound Synthetase

Following the successful cloning and expression of the this compound synthetase gene, detailed biochemical characterization of the recombinant enzyme was performed. The enzyme catalyzes the ATP-dependent ligation of glutathione and spermidine (B129725).

cluster_1 GspS Catalyzed Reaction Glutathione Glutathione GspS This compound Synthetase Glutathione->GspS Spermidine Spermidine Spermidine->GspS ATP ATP ATP->GspS This compound This compound GspS->this compound ADP ADP GspS->ADP Pi Pi GspS->Pi

Caption: The enzymatic reaction catalyzed by this compound synthetase.

The kinetic parameters of the enzyme from various sources have been determined and are summarized in the table below.

Organism Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Crithidia fasciculataGlutathione2301.87.8 x 10³
Spermidine2801.86.4 x 10³
ATP1301.81.4 x 10⁴
Trypanosoma cruziGlutathione130--
Spermidine200--
ATP60--
Leishmania donovaniGlutathione430 ± 500.96 ± 0.042.2 x 10³
Spermidine140 ± 200.96 ± 0.046.9 x 10³
ATP25 ± 40.96 ± 0.043.8 x 10⁴

Table 1: Kinetic Parameters of this compound Synthetase from Different Organisms.

The enzyme exhibits a high degree of specificity for its substrates. For instance, the C. fasciculata enzyme shows a strong preference for glutathione over other thiols and for spermidine over other polyamines.

Experimental Protocols

Protein Purification

Objective: To purify this compound synthetase to homogeneity for subsequent biochemical analysis and amino acid sequencing.

Methodology (adapted from Smith et al., 1993):

  • Cell Lysis: Harvest Crithidia fasciculata cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing protease inhibitors). Lyse the cells by sonication or French press.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a clear supernatant.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionate the supernatant by ammonium sulfate precipitation. The majority of GspS activity is typically precipitated between 40% and 60% saturation.

  • Chromatography:

    • Ion-Exchange Chromatography: Apply the resuspended ammonium sulfate pellet to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., 0-0.5 M NaCl).

    • Affinity Chromatography: Pool the active fractions and apply to an ATP-agarose affinity column. Elute the bound GspS with a gradient of ATP or a high salt concentration.

    • Size-Exclusion Chromatography: As a final polishing step, pass the active fractions through a size-exclusion column (e.g., Sephacryl S-300) to separate GspS from any remaining contaminants.

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE. A single band corresponding to the molecular weight of GspS should be observed.

Enzyme Assay

Objective: To measure the activity of this compound synthetase.

Methodology (adapted from Oza et al., 2002):

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), ATP, MgCl₂, glutathione, spermidine, and the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).

  • Product Detection: The formation of this compound can be quantified by various methods, including:

    • HPLC: Separate the reaction products by reverse-phase HPLC and detect this compound by its absorbance at a specific wavelength or by post-column derivatization with a fluorescent reagent (e.g., o-phthalaldehyde).

    • Coupled Enzyme Assay: Couple the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Monitor the decrease in absorbance at 340 nm.

Metabolic Pathway and Significance

This compound synthetase is a key enzyme in the trypanothione biosynthesis pathway, which is essential for the survival of kinetoplastid parasites. This pathway is a prime target for the development of new anti-parasitic drugs.

cluster_2 Trypanothione Biosynthesis Pathway Glutathione Glutathione GspS This compound Synthetase (GspS) Glutathione->GspS TryS Trypanothione Synthetase (TryS) Glutathione->TryS Spermidine Spermidine Spermidine->GspS This compound This compound GspS->this compound This compound->TryS Trypanothione Trypanothione TryS->Trypanothione

Glutathionylspermidine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine (Gsp) is a unique thiol conjugate formed from glutathione (B108866) and the polyamine spermidine (B129725). It plays a crucial role in the redox homeostasis of certain bacteria and is a vital intermediate in the biosynthesis of trypanothione (B104310), the principal antioxidant in trypanosomatid parasites. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and the metabolic pathways involving this compound. Detailed experimental protocols for the purification and analysis of its synthetase enzyme, as well as methods for its detection, are presented. This document aims to serve as a comprehensive resource for researchers engaged in the study of thiol metabolism, infectious diseases, and the development of novel therapeutics targeting these pathways.

Introduction

This compound is a naturally occurring conjugate of two fundamental molecules in cellular biology: the antioxidant tripeptide glutathione (GSH) and the polyamine spermidine. First identified in Escherichia coli, Gsp has since been recognized as a key metabolite in a select group of organisms, most notably the Kinetoplastida phylum, which includes pathogenic protozoa of the genera Trypanosoma and Leishmania. In these parasites, this compound serves as the direct precursor to trypanothione (N¹,N⁸-bis(glutathionyl)spermidine), a unique dithiol that is central to their defense against oxidative stress and is essential for their survival.[1][2]

In contrast, while abundant in stationary phase E. coli, trypanothione is not synthesized in this bacterium.[3] Instead, E. coli possesses a bifunctional enzyme, this compound synthetase/amidase (GspSA), which both synthesizes and hydrolyzes Gsp, suggesting a dynamic role in regulating intracellular levels of glutathione and spermidine and participating in redox sensing.[1] The absence of the trypanothione pathway in humans and the presence of unique enzymes for its synthesis in pathogenic parasites make this pathway an attractive target for the development of selective antiparasitic drugs.

This guide details the core chemical and biological characteristics of this compound, summarizes key quantitative data, and provides detailed experimental methodologies to facilitate further research in this field.

Chemical Structure and Physicochemical Properties

This compound is formed through an ATP-dependent reaction where an amide bond is created between the glycine (B1666218) carboxylate of glutathione (γ-L-glutamyl-L-cysteinyl-glycine) and the primary amino group at the N-1 position of spermidine (N-(3-aminopropyl)-1,4-diaminobutane).[1]

Data Presentation: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₇H₃₄N₆O₅SPubChem CID: 440772
Molecular Weight 434.6 g/mol PubChem CID: 440772
IUPAC Name (2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acidPubChem CID: 440772
Canonical SMILES C(CCNCCCN)C(=O)NCC(=O)C(CS)NC(=O)CCC(C(=O)O)NPubChem CID: 440772
Computed XLogP3 -5PubChem CID: 440772
Computed pKa (Strongest Acidic) 3.23ChemAxon
Computed pKa (Strongest Basic) 10.39ChemAxon

Biosynthesis and Metabolism

The metabolism of this compound is primarily characterized by its synthesis from glutathione and spermidine and its subsequent roles as either a precursor for trypanothione or as a substrate for hydrolysis.

Biosynthesis in Trypanosomatids and E. coli

The synthesis of this compound is catalyzed by the enzyme This compound synthetase (GspS) (EC 6.3.1.8). This reaction is an ATP-dependent ligation.[1][4]

Glutathione + Spermidine + ATP ⇌ this compound + ADP + Pᵢ

In trypanosomatids like Crithidia fasciculata, GspS is a monofunctional enzyme dedicated to the first step of trypanothione synthesis.[4] The newly formed this compound is then utilized by a second enzyme, trypanothione synthetase (TryS) , which ligates a second glutathione molecule to the N-8 position of the spermidine moiety, also in an ATP-dependent manner, to form trypanothione.[2]

Trypanothione_Biosynthesis cluster_0 Step 1: Gsp Synthesis cluster_1 Step 2: Trypanothione Synthesis GSH Glutathione GspS This compound Synthetase (GspS) GSH->GspS Spd Spermidine Spd->GspS Gsp This compound TryS Trypanothione Synthetase (TryS) Gsp->TryS GspS->Gsp ADP1 ADP + Pi GspS->ADP1 ATP1 ATP ATP1->GspS GSH2 Glutathione GSH2->TryS Trypanothione Trypanothione TryS->Trypanothione ADP2 ADP + Pi TryS->ADP2 ATP2 ATP ATP2->TryS

Caption: Biosynthesis pathway of Trypanothione in Trypanosomatids.
The Bifunctional Enzyme in E. coli

In E. coli, the enzyme GspSA is bifunctional, possessing both synthetase and amidase domains. The C-terminal domain catalyzes the synthesis of Gsp, while the N-terminal domain catalyzes its hydrolysis back to glutathione and spermidine.[1] This dual activity suggests a regulatory role, potentially controlling the levels of free glutathione and spermidine in response to cellular conditions, such as the transition into stationary phase where Gsp accumulation is significant.[3]

Ecoli_GspSA_Function cluster_synthesis Synthetase Activity (C-terminus) cluster_hydrolysis Amidase Activity (N-terminus) GspSA Bifunctional GspSA Enzyme Gsp_S This compound GspSA->Gsp_S ADP_S ADP + Pi GspSA->ADP_S GSH_H Glutathione GspSA->GSH_H Spd_H Spermidine GspSA->Spd_H GSH_S Glutathione GSH_S->GspSA Spd_S Spermidine Spd_S->GspSA ATP_S ATP ATP_S->GspSA Gsp_H This compound Gsp_H->GspSA

Caption: Dual catalytic functions of the GspSA enzyme in E. coli.

Biological Properties and Functions

  • Antioxidant Role: As a thiol-containing molecule, this compound can participate in redox reactions, protecting cellular components from oxidative damage. In E. coli, it can constitute up to 80% of the total glutathione pool under anaerobic and stationary phase conditions, indicating a significant role in maintaining the intracellular redox balance.[3]

  • Precursor to Trypanothione: In trypanosomatids, this is its most critical function. The trypanothione system replaces the glutathione/glutathione reductase system found in most other organisms for thiol-redox homeostasis and is indispensable for parasite viability.

  • Regulation of Gene Expression: Studies in E. coli comparing wild-type and GspSA-deletion strains have shown that the absence of the enzyme leads to significant up- and down-regulation of numerous genes, particularly those involved in sulfur utilization, polyamine metabolism, and nucleotide metabolism. This suggests Gsp or its metabolic process has a broader regulatory role in cellular physiology.[5]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of this compound synthetase have been characterized, particularly for the enzyme from the model trypanosomatid Crithidia fasciculata. Data from different studies show some variation, likely due to differing assay conditions.

Enzyme SourceActivitySubstrateKm (µM)kcat (s⁻¹)Source
Crithidia fasciculata SynthetaseGlutathione24215.5N/A
Spermidine5915.5N/A
MgATP11415.5N/A
AmidaseThis compound5000.38N/A
Crithidia fasciculata SynthetaseGlutathione2510~6.9N/A
Spermidine470~6.9N/A
Mg²⁺-ATP250~6.9N/A
E. coli (Glutathione Reductase) ReductaseGsp DisulfideN/Akcat/Km is ~11,000-fold lower than for GSSG[3]

Note: Comprehensive kinetic data for the bifunctional E. coli GspSA synthetase and amidase activities are not fully detailed in the cited abstracts. The values for C. fasciculata provide a valuable reference for the enzyme's catalytic efficiency.

Experimental Protocols

Detailed experimental protocols are essential for the study of this compound and its associated enzymes. The following sections provide methodologies based on published literature for enzyme purification and activity assays.

Protocol for Purification of Recombinant GspS/A

This protocol is an illustrative example for the purification of a His-tagged recombinant this compound synthetase/amidase from E. coli, based on common biochemical procedures.

Objective: To purify recombinant GspSA to homogeneity.

Materials:

  • E. coli cell paste expressing the target protein.

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Dialysis Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.

  • Lysozyme, DNase I.

  • Protease inhibitor cocktail.

  • Ni-NTA affinity chromatography column.

  • Anion exchange chromatography column (e.g., Q-Sepharose).

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing lysozyme, DNase I, and protease inhibitors. Incubate on ice for 30 minutes, then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer.

    • Elute the protein with Elution Buffer, collecting fractions.

  • Anion Exchange Chromatography (Optional Polishing Step):

    • Pool fractions containing the protein and dialyze extensively against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Equilibrate an anion exchange column with the same low-salt buffer.

    • Load the dialyzed sample.

    • Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).

  • Verification: Analyze fractions by SDS-PAGE for purity. Pool pure fractions, dialyze against a suitable storage buffer (e.g., Dialysis Buffer with 10% glycerol), and store at -80°C.

Purification_Workflow Start E. coli cell pellet Lysis Cell Lysis (Lysozyme, Sonication) Start->Lysis Clarification Centrifugation (Clarified Lysate) Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity Wash Wash unbound proteins Affinity->Wash Elution Elute His-tagged GspSA Affinity->Elution IonExchange Anion Exchange Chromatography (optional) Elution->IonExchange Final Pure GspSA Protein IonExchange->Final

Caption: General workflow for the purification of recombinant GspSA.
Protocol for GspS Activity Assay via HPLC

This protocol describes a method to measure the synthetase activity by quantifying the formation of this compound using reverse-phase HPLC.

Objective: To determine the rate of Gsp formation.

Materials:

  • Purified GspS enzyme.

  • Assay Buffer: 100 mM HEPES, pH 7.3.

  • Substrates: Glutathione, spermidine, ATP, MgCl₂.

  • Quenching Solution: 10% Trichloroacetic acid (TCA).

  • Derivatizing Agent: Monobromobimane (MBB) or Ellman's Reagent (DTNB).

  • HPLC system with a C18 column and a fluorescence or UV detector.

Procedure:

  • Reaction Setup: Prepare a reaction mixture in Assay Buffer containing MgCl₂, ATP, glutathione, and spermidine at desired concentrations.

  • Initiation: Equilibrate the mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified GspS enzyme.

  • Time Points: At various time points, withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of ice-cold Quenching Solution to stop the reaction.

  • Derivatization (if required for detection):

    • Neutralize the quenched sample.

    • Add a thiol-derivatizing agent like MBB (for fluorescence detection) or DTNB (for UV detection) and incubate according to the reagent's protocol to label the thiol group of Gsp.[6]

  • HPLC Analysis:

    • Centrifuge the samples to remove precipitated protein.

    • Inject the supernatant onto a C18 column.

    • Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) formate).[6][7]

    • Detect the derivatized Gsp product using a fluorescence (for MBB) or UV (for DTNB) detector.

  • Quantification: Calculate the amount of Gsp formed by comparing the peak area to a standard curve generated with known concentrations of Gsp. Determine the initial reaction velocity from the linear phase of product formation over time.

Protocol for Analysis by Mass Spectrometry

Objective: To identify and quantify Gsp in biological samples.

Sample Preparation: [8][9]

  • Extraction: Extract metabolites from cell pellets or tissues using a cold solvent mixture (e.g., methanol/acetonitrile/water). To prevent auto-oxidation of thiols, include a thiol-blocking agent like N-ethylmaleimide (NEM) in the extraction buffer.

  • Clarification: Centrifuge the extract to remove debris.

  • Drying and Reconstitution: Dry the supernatant under vacuum or nitrogen stream. Reconstitute the sample in a solvent compatible with the mass spectrometry method (e.g., 50% acetonitrile with 0.1% formic acid).

Analysis:

  • LC-MS/MS: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

  • Separation: Separate metabolites on a reverse-phase or HILIC column.

  • Detection: Operate the mass spectrometer in a mode such as Selected Reaction Monitoring (SRM) for targeted quantification. The transition would involve selecting the Gsp parent ion (m/z 435.2 for [M+H]⁺) and monitoring for a specific fragment ion after collision-induced dissociation.

Conclusion

This compound stands at a unique intersection of thiol and polyamine metabolism. Its role as an essential precursor to the trypanothione system in pathogenic parasites underscores its importance as a target for therapeutic intervention. In prokaryotes like E. coli, its dynamic synthesis and degradation point to a nuanced regulatory function that is still being elucidated. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the enzymology, biological function, and therapeutic potential of the this compound pathway. Further investigation, particularly into the precise regulatory mechanisms governed by GspSA in bacteria and the development of potent inhibitors against the parasite enzymes, will continue to be a fruitful area of scientific inquiry.

References

In Vitro Enzymatic Synthesis of Glutathionylspermidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic synthesis of glutathionylspermidine (GSP), a crucial intermediate in the biosynthesis of trypanothione (B104310) in trypanosomatids and a significant metabolite in Escherichia coli. This document details the enzymatic reaction, kinetic parameters of the key enzyme this compound synthetase (GspS), and comprehensive experimental protocols for its synthesis, purification, and activity assays.

Introduction

This compound is a conjugate of the tripeptide glutathione (B108866) (GSH) and the polyamine spermidine (B129725). Its synthesis is catalyzed by this compound synthetase (GspS), an ATP-dependent ligase.[1] In trypanosomatid parasites, GSP is a precursor to trypanothione, a unique dithiol that plays a central role in the parasites' defense against oxidative stress.[2] This pathway is absent in humans, making GspS a potential target for the development of novel anti-parasitic drugs. In E. coli, GspS is part of a bifunctional enzyme, this compound synthetase/amidase (GspSA), which also possesses hydrolytic activity.[3] The in vitro synthesis of GSP is essential for studying the kinetics and inhibition of GspS and related enzymes, as well as for developing screening assays for potential drug candidates.

The Enzymatic Reaction

The synthesis of this compound is a two-step process catalyzed by GspS. The overall reaction is as follows:

Glutathione + Spermidine + ATP ⇌ this compound + ADP + Pi

The reaction proceeds via the formation of an acylphosphate intermediate. First, the γ-phosphate of ATP is transferred to the C-terminal glycine (B1666218) of glutathione. Subsequently, the N1 amino group of spermidine performs a nucleophilic attack on the acylphosphate intermediate, forming an amide bond and releasing ADP and inorganic phosphate.[4] Magnesium ions (Mg²⁺) are required as a cofactor for this reaction.[5]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of this compound synthetase have been characterized for the enzyme from several organisms. The following tables summarize the available data for the enzymes from Crithidia fasciculata and Trypanosoma brucei.

Table 1: Kinetic Parameters of Crithidia fasciculata this compound Synthetase [2]

SubstrateApparent K_m_ (µM)k_cat_ (s⁻¹)
Glutathione (GSH)24215.5
Spermidine5915.5
MgATP11415.5

Conditions: 0.1 M K⁺-Hepes, pH 7.3

Table 2: Kinetic Parameters of Trypanosoma brucei Trypanothione Synthetase (for GSP synthesis)

SubstrateApparent K_m_ (µM)
Glutathione (GSH)34
Spermidine687
ATP18

Conditions: Phosphate buffer system, pH 7.0, 37°C

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis of this compound, the assay of GspS activity, and the purification of the synthesized product.

Preparative In Vitro Synthesis of this compound

This protocol is adapted from the preparative enzymatic synthesis of the related compound, trypanothione. It is designed for the large-scale production of GSP for further studies.

Materials:

  • Recombinant this compound synthetase (GspS)

  • Glutathione (GSH)

  • Spermidine

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Dithiothreitol (DTT)

  • Ultra-pure water

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 5 mM DTT

    • 10 mM ATP

    • 15 mM Glutathione

    • 10 mM Spermidine

  • Enzyme Addition: Add purified recombinant GspS to a final concentration of 1-5 µM. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme and other insoluble materials.

  • Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification.

This compound Synthetase Activity Assay

This coupled-enzyme spectrophotometric assay is a continuous method for determining the rate of GspS activity by measuring the oxidation of NADH.

Principle:

The production of ADP in the GspS reaction is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored.

Materials:

  • GspS enzyme preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂ and 100 mM KCl

  • ATP solution (100 mM)

  • Glutathione solution (50 mM)

  • Spermidine solution (50 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) solution (1000 units/mL)

  • Lactate dehydrogenase (LDH) solution (1000 units/mL)

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL Assay Buffer

    • 10 µL ATP solution

    • 20 µL Glutathione solution

    • 20 µL Spermidine solution

    • 25 µL PEP solution

    • 25 µL NADH solution

    • 5 µL PK solution

    • 5 µL LDH solution

  • Pre-incubation: Mix the contents of the cuvette and pre-incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiation of Reaction: Initiate the reaction by adding 10-20 µL of the GspS enzyme preparation.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of GspS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Purification of this compound

This protocol outlines a multi-step procedure for the purification of GSP from the in vitro synthesis reaction mixture.

1. Solid-Phase Extraction (SPE):

  • Principle: To remove unreacted ATP, ADP, and other highly polar compounds.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the terminated synthesis reaction onto the cartridge.

    • Wash the cartridge with water to elute the nucleotides and other polar impurities.

    • Elute the this compound with a step gradient of methanol in water (e.g., 20%, 50%, 80% methanol). Collect the fractions and analyze by HPLC to identify the fractions containing GSP.

2. Ion-Exchange Chromatography:

  • Principle: To separate GSP from unreacted glutathione and spermidine based on charge differences.

  • Procedure:

    • Pool the GSP-containing fractions from the SPE step and dilute with a low-salt buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0).

    • Load the diluted sample onto a strong cation exchange column (e.g., SP Sepharose) equilibrated with the low-salt buffer.

    • Wash the column with the low-salt buffer to remove any unbound impurities, including the negatively charged glutathione.

    • Elute the bound this compound (which has a net positive charge) using a linear gradient of a high-salt buffer (e.g., 1 M ammonium acetate, pH 7.0).

    • Collect fractions and monitor the elution profile by HPLC.

3. High-Performance Liquid Chromatography (HPLC):

  • Principle: For final polishing and to obtain highly pure this compound.

  • Procedure:

    • Pool the GSP-containing fractions from the ion-exchange chromatography step.

    • Concentrate the pooled fractions under vacuum.

    • Inject the concentrated sample onto a preparative reverse-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution at 210 nm and collect the peak corresponding to this compound.

    • Lyophilize the collected fractions to obtain pure this compound as a TFA salt.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of this compound in the trypanothione biosynthesis pathway.

GSP_Pathway Glutathione Glutathione (GSH) GspS This compound Synthetase (GspS) Glutathione->GspS TryS Trypanothione Synthetase (TryS) Glutathione->TryS Spermidine Spermidine Spermidine->GspS GSP This compound (GSP) GSP->TryS Trypanothione Trypanothione ATP1 ATP ATP1->GspS ADP1 ADP + Pi ATP2 ATP ATP2->TryS ADP2 ADP + Pi GspS->GSP GspS->ADP1 TryS->Trypanothione TryS->ADP2

Caption: Trypanothione Biosynthesis Pathway.

Experimental Workflow

The following diagram outlines the workflow for the in vitro synthesis and purification of this compound.

GSP_Workflow start Start: Prepare Reaction Mixture (GSH, Spermidine, ATP, MgCl2, Buffer) add_enzyme Add this compound Synthetase (GspS) start->add_enzyme incubation Incubate at 37°C add_enzyme->incubation termination Terminate Reaction (Methanol or Heat) incubation->termination centrifugation Centrifuge to Remove Precipitate termination->centrifugation spe Solid-Phase Extraction (SPE) (Remove Nucleotides) centrifugation->spe ion_exchange Ion-Exchange Chromatography (Separate Substrates) spe->ion_exchange hplc Preparative HPLC (Final Purification) ion_exchange->hplc lyophilization Lyophilize hplc->lyophilization end Pure this compound lyophilization->end GSP_Reaction_Logic Substrates Substrates GspS This compound Synthetase (GspS) Substrates->GspS bind to GSH Glutathione GSH->Substrates Spermidine Spermidine Spermidine->Substrates ATP ATP ATP->Substrates Enzyme Enzyme Enzyme->GspS Products Products GspS->Products catalyzes formation of Cofactor Cofactor: Mg²⁺ Cofactor->GspS required by GSP This compound Products->GSP ADP ADP Products->ADP Pi Inorganic Phosphate (Pi) Products->Pi

References

Physiological Concentration and Redox Signaling Role of Glutathionylspermidine in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine (Gsp) is a unique thiol conjugate found in a select group of bacteria, most notably Escherichia coli and other members of the Enterobacteriaceae family. This molecule plays a crucial role in cellular physiology, particularly in maintaining redox homeostasis and responding to oxidative stress. Unlike glutathione (B108866) (GSH), which is ubiquitous across many domains of life, Gsp provides a specialized mechanism for managing the intracellular thiol pool and protecting cellular components from oxidative damage, especially during stationary phase growth. This technical guide provides a comprehensive overview of the physiological concentrations of Gsp in bacteria, detailed methodologies for its quantification, and an exploration of its role in redox signaling pathways.

Physiological Concentrations of this compound

The intracellular concentration of this compound exhibits significant variation depending on the bacterial growth phase. In actively dividing cells, Gsp is present at very low or even undetectable levels. However, as bacteria enter the stationary phase, a dramatic shift in thiol metabolism occurs, leading to a substantial accumulation of Gsp.

In Escherichia coli, this phenomenon is well-documented. During the logarithmic phase of growth, only a small fraction (10-15%) of the intracellular spermidine (B129725) is converted to Gsp.[1] In stark contrast, during the stationary phase, Gsp becomes a major component of the cellular thiol pool, accounting for up to 80% of the total glutathione content.[2] Concurrently, as much as 95% of the intracellular spermidine is converted into Gsp.[1] This growth phase-dependent accumulation suggests a primary role for Gsp in survival and stress resistance in non-dividing cells.

While extensively studied in E. coli, quantitative data for Gsp in other bacterial species is limited. However, the presence of homologous genes for the key enzyme responsible for Gsp metabolism, this compound synthetase/amidase (GspSA), in numerous species within the Enterobacteriaceae family suggests that Gsp may play a similar physiological role in these organisms.[1]

Table 1: Physiological Concentrations of this compound and Related Thiols in Escherichia coli

Growth PhaseCompoundConcentration/AbundanceReference
Logarithmic Phase This compound (Gsp)Very low to undetectable; 10-15% of spermidine is converted to Gsp.[1]
Glutathione (GSH)Millimolar range (typically 1-10 mM).[3]
Stationary Phase This compound (Gsp)Accounts for up to 80% of total glutathione; up to 95% of spermidine is converted to Gsp.[1][2]
Glutathione (GSH)A significant portion is converted to Gsp.[1]

Experimental Protocols for Quantification of this compound

Accurate quantification of Gsp in bacterial cells is essential for understanding its physiological roles. The following protocols provide detailed methodologies for the analysis of Gsp using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantification of this compound by HPLC with Pre-Column Derivatization

This method relies on the derivatization of the thiol group of Gsp with a fluorescent tag, such as monobromobimane (B13751) (mBBr), enabling sensitive detection.

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 5% perchloric acid or sonication buffer)

  • Monobromobimane (mBBr) solution (e.g., 15 mM in acetonitrile)

  • N-ethylmaleimide (NEM) solution (optional, for blocking free thiols)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Protocol:

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from culture by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of lysis buffer. For acid extraction, incubate on ice for 30 minutes, then centrifuge to remove precipitated proteins. For mechanical lysis, sonicate the cell suspension on ice.

    • Determine the protein concentration of the lysate for normalization.

  • Derivatization:

    • To a known volume of the cell lysate, add the derivatizing agent mBBr. The final concentration and reaction conditions (pH, temperature, and time) should be optimized. A typical starting point is to mix the sample with an equal volume of a buffer that raises the pH to ~8.0, followed by the addition of mBBr and incubation in the dark at room temperature for 15-30 minutes.

    • (Optional) To differentiate between reduced and oxidized forms, one aliquot of the sample can be treated with a reducing agent like dithiothreitol (B142953) (DTT) prior to derivatization, while another is treated with a thiol-blocking agent like NEM before reduction and derivatization of the disulfide form.

    • Stop the derivatization reaction by adding an acid (e.g., acetic acid).

  • HPLC Analysis:

    • Centrifuge the derivatized sample to remove any precipitate.

    • Inject a known volume of the supernatant onto a C18 reverse-phase column.

    • Separate the derivatized Gsp using a suitable gradient of solvents (e.g., a mobile phase of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

    • Detect the fluorescent Gsp-mBBr adduct using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 480 nm for mBBr).

    • Quantify the Gsp concentration by comparing the peak area to a standard curve generated with known concentrations of Gsp that have been subjected to the same derivatization procedure.

Absolute Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of Gsp, often without the need for derivatization.

Materials:

  • Bacterial cell culture

  • Internal standard (e.g., isotopically labeled Gsp)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • HILIC or reverse-phase chromatography column

Protocol:

  • Sample Preparation and Extraction:

    • Harvest and wash bacterial cells as described for the HPLC protocol.

    • Resuspend the cell pellet in a known volume of ice-cold extraction solvent containing a known concentration of the internal standard.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume of the extract onto the LC column.

    • Separate Gsp from other cellular metabolites using an appropriate chromatographic method.

    • Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument or by monitoring the accurate mass of the parent and fragment ions for a high-resolution instrument. The specific precursor and product ion transitions for Gsp and the internal standard must be determined empirically.

    • Develop a calibration curve by analyzing known concentrations of Gsp standard with the fixed concentration of the internal standard.

    • Calculate the concentration of Gsp in the bacterial samples by comparing the ratio of the peak area of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

This compound Biosynthesis and Hydrolysis

The metabolism of Gsp is controlled by a single bifunctional enzyme, this compound synthetase/amidase (GspSA).[4] This enzyme possesses two distinct domains: a C-terminal synthetase domain that catalyzes the ATP-dependent ligation of glutathione to spermidine, and an N-terminal amidase domain that hydrolyzes Gsp back to its constituent molecules.[4] This dual functionality allows for tight regulation of intracellular Gsp levels.

Gsp_Metabolism GSH Glutathione (GSH) GspSA Gsp Synthetase/Amidase (GspSA) GSH->GspSA Substrate Spermidine Spermidine Spermidine->GspSA Substrate ATP ATP ATP->GspSA Energy ADP_Pi ADP + Pi Gsp This compound (Gsp) Gsp->GspSA Hydrolysis GspSA->ADP_Pi GspSA->Gsp Synthesis

Biosynthesis and hydrolysis of this compound.
Redox-Regulated Signaling through this compound

Under conditions of oxidative stress, the cellular redox balance is perturbed. In E. coli, this leads to a specific regulatory mechanism involving Gsp. The amidase activity of GspSA is sensitive to oxidation, particularly the catalytic cysteine residue in its active site.[5] When exposed to reactive oxygen species (ROS), this cysteine is oxidized, leading to the inactivation of the amidase domain.[5] The synthetase domain, however, remains active. This differential regulation results in the accumulation of Gsp.

The elevated levels of Gsp can then participate in a novel form of post-translational modification known as protein S-glutathionylspermidinylation.[6] This process involves the formation of a mixed disulfide bond between Gsp and a reactive cysteine residue on a target protein. This modification can protect the protein from irreversible oxidation and may also modulate its function. The reversal of this modification can be catalyzed by glutaredoxins.[5]

Gsp_Redox_Signaling Oxidative_Stress Oxidative Stress (ROS) GspSA_Amidase GspSA (Amidase activity) Oxidative_Stress->GspSA_Amidase Inhibition GspSA_Synthetase GspSA (Synthetase activity) Gsp_pool Increased Gsp Pool GspSA_Synthetase->Gsp_pool Continued Synthesis Protein_SSGsp Protein-S-S-Gsp (S-glutathionylspermidinylated) Gsp_pool->Protein_SSGsp Protein_SH Protein-SH (Reduced) Protein_SH->Protein_SSGsp S-glutathionylspermidinylation Protein_SSGsp->Protein_SH Reduction Redox_Homeostasis Restoration of Redox Homeostasis Protein_SSGsp->Redox_Homeostasis Protection from over-oxidation Glutaredoxin Glutaredoxin Glutaredoxin->Protein_SH Catalyzes Gsp_Proteomics_Workflow start Bacterial Culture (e.g., +/- Oxidative Stress) lysis Cell Lysis (with thiol-blocking agent) start->lysis enrichment Enrichment of Gsp-modified proteins (e.g., Affinity Chromatography) lysis->enrichment digestion In-solution or in-gel -tryptic digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms identification Protein Identification and Modification Site Mapping lcms->identification end Validated Gsp-modified Proteins identification->end

References

Glutathionylspermidine: A Key Player in Oxidative Stress Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine (Gsp) is a pivotal thiol conjugate that plays a significant role in the oxidative stress defense mechanisms of various organisms, from bacteria to parasitic protozoa. In Escherichia coli, Gsp is involved in redox homeostasis and protein S-thiolation, offering protection against oxidative damage. Its importance is further magnified in trypanosomatid parasites, such as Trypanosoma and Leishmania, where it serves as a crucial intermediate in the biosynthesis of trypanothione (B104310). The trypanothione system, which is absent in mammals, is the primary antioxidant defense in these parasites, making the enzymes involved in its metabolism attractive targets for novel drug development. This technical guide provides a comprehensive overview of the synthesis, degradation, and function of this compound, with a focus on its role in oxidative stress defense. We present key quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and workflows to serve as a valuable resource for researchers in the field.

Introduction

Reactive oxygen species (ROS) are inevitable byproducts of aerobic metabolism and can inflict significant damage to cellular components, leading to oxidative stress. To counteract this threat, organisms have evolved sophisticated antioxidant defense systems. While many organisms rely on the glutathione (B108866)/glutathione reductase system, a unique pathway centered around the dithiol trypanothione [N¹,N⁸-bis(glutathionyl)spermidine] has been identified in trypanosomatid parasites.[1][2] this compound is the precursor to trypanothione and a key molecule in its own right in the oxidative stress response of certain bacteria.[3][4]

This guide delves into the biochemistry of this compound, exploring its synthesis and degradation, its central role in the trypanothione-based redox system, and the enzymatic machinery that governs its metabolism. A thorough understanding of these processes is critical for the development of targeted therapies against diseases caused by trypanosomatid parasites, including African trypanosomiasis, Chagas disease, and leishmaniasis.[5]

This compound and Trypanothione Metabolism

The metabolic pathways of this compound and trypanothione are distinct in different organisms, primarily revolving around the presence and function of specific synthetase and reductase enzymes.

Biosynthesis and Degradation

In E. coli, this compound is synthesized from glutathione (GSH) and spermidine (B129725) in an ATP-dependent reaction catalyzed by the bifunctional enzyme this compound synthetase/amidase (GspSA).[3][4] This enzyme also possesses amidase activity, enabling it to hydrolyze Gsp back to glutathione and spermidine.[3]

In trypanosomatids, the synthesis of trypanothione from this compound is a critical step. In some species like Crithidia fasciculata, two distinct enzymes are involved: this compound synthetase (GspS) and trypanothione synthetase (TryS).[6] However, in pathogenic species like Trypanosoma cruzi and Leishmania major, a single, broad-specificity trypanothione synthetase catalyzes both the formation of this compound and its subsequent conversion to trypanothione.[6]

dot

GSH Glutathione (GSH) GspSA Gsp Synthetase/Amidase (E. coli) GSH->GspSA TryS Trypanothione Synthetase (Trypanosomatids) GSH->TryS Spermidine Spermidine Spermidine->GspSA Spermidine->TryS Gsp This compound (Gsp) Gsp->GspSA Hydrolysis Gsp->TryS Trypanothione Trypanothione (T(SH)2) GspSA->Gsp ATP -> ADP + Pi TryS->Gsp ATP -> ADP + Pi TryS->Trypanothione GSH, ATP -> ADP + Pi

Biosynthesis of this compound and Trypanothione.

The Trypanothione Reductase System

The antioxidant function of this pathway is primarily mediated by trypanothione reductase (TryR), a flavoenzyme that maintains trypanothione in its reduced dithiol form (T(SH)₂) using NADPH as a reducing equivalent.[7] Reduced trypanothione then donates electrons to a variety of processes that detoxify reactive oxygen species. This system effectively replaces the glutathione/glutathione reductase system found in mammalian hosts, making TryR a prime target for selective drug design.[7][8]

dot

NADPH NADPH + H+ TryR Trypanothione Reductase (TryR) NADPH->TryR NADP NADP+ TS2 Trypanothione Disulfide (TS2) TS2->TryR TSH2 Reduced Trypanothione (T(SH)2) Tryparedoxin Tryparedoxin TSH2->Tryparedoxin Reduces TryR->NADP TryR->TSH2 ROS Reactive Oxygen Species (ROS) Detox Detoxified Products ROS->Detox Tryparedoxin->ROS Detoxifies

The Trypanothione Reductase Cycle.

Quantitative Data

A compilation of key quantitative parameters is essential for comparative analysis and for guiding experimental design. The following tables summarize important kinetic data for enzymes involved in this compound metabolism and the inhibitory efficacy of various compounds against trypanothione reductase.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Trypanothione ReductaseTrypanosoma cruziTrypanothione Disulfide--4.63 x 10⁶[7][9]
Trypanothione ReductaseTrypanosoma cruziThis compound Disulfide--2.65 x 10⁶[7][9]
Trypanothione SynthetaseLeishmania majorGlutathione892-[6]
Trypanothione SynthetaseLeishmania majorSpermidine940--[6]
Trypanothione SynthetaseLeishmania majorThis compound40--[6]
Trypanothione SynthetaseLeishmania majorMgATP63--[6]
Glutathione ReductaseE. coliThis compound Disulfide--~11,000-fold lower than for GSSG[4]
Glutathione ReductaseE. coliMixed Disulfide of GSH and Gsp--11% of GSSG[4]

Table 2: Inhibitory Activity against Trypanothione Reductase

InhibitorOrganismIC₅₀ (µM)Kᵢ (µM)Type of InhibitionReference
ClomipramineTrypanosoma brucei3.8-Competitive[10]
NifurtimoxTrypanosoma cruzi200--[7][9]
Nitrofuran DerivativeTrypanosoma cruzi-0.5-[7][9]
Naphthoquinone DerivativeTrypanosoma cruzi1--[7][9]
Compound DTrypanosoma brucei3.69 ± 0.06--[11]

Table 3: Intracellular Thiol Concentrations

OrganismThiolConcentration (nmol/10⁷ cells)Reference
Leishmania amazonensisTotal Glutathione~14[12]
Leishmania braziliensisTotal Glutathione~4[12]
Leishmania donovaniTotal Glutathione~10[12]
Leishmania majorTotal Glutathione~7[12]
E. coli (stationary phase)This compoundAccounts for 80% of total glutathione[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. This section outlines key experimental procedures.

Assay for Trypanothione Reductase Activity

A common method for assaying TryR activity is a spectrophotometric assay that monitors the reduction of trypanothione disulfide (T[S]₂) by measuring the concomitant oxidation of NADPH at 340 nm.[8] A more sensitive, coupled-enzyme assay utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), where the reduction of T[S]₂ is coupled to the reduction of DTNB, producing the chromophore 5-thio-2-nitrobenzoate (TNB), which can be monitored at 412 nm.[1][13]

Protocol Outline:

  • Prepare an assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5).[14]

  • To a microplate well, add the assay buffer, purified TryR enzyme, and the inhibitor compound (if applicable).[14]

  • Pre-incubate the mixture at room temperature.[14]

  • Initiate the reaction by adding a solution containing T[S]₂ and NADPH.[14]

  • For the DTNB-coupled assay, DTNB is also included in the reaction mixture.[1]

  • Measure the change in absorbance at 340 nm (for NADPH oxidation) or 412 nm (for TNB formation) over time using a microplate reader.[1][8]

  • Calculate the enzyme activity from the rate of absorbance change.

dot

Start Start Prepare Prepare Assay Buffer & Reagents Start->Prepare AddEnzyme Add TryR & Inhibitor to Plate Prepare->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrates Add T[S]₂ & NADPH PreIncubate->AddSubstrates Measure Measure Absorbance (340nm or 412nm) AddSubstrates->Measure Analyze Calculate Activity Measure->Analyze End End Analyze->End

Workflow for Trypanothione Reductase Activity Assay.

Determination of Intracellular Thiol Concentrations

Quantifying intracellular thiol levels is critical for understanding the redox state of a cell. High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive method for this purpose.[15]

Protocol Outline:

  • Harvest and lyse cells to obtain cell extracts.

  • Deproteinate the samples to prevent interference.

  • Derivatize the thiol groups with a fluorescent labeling reagent, such as 5-chloromethylfluorescein diacetate or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F).[15][16]

  • Separate the derivatized thiols using reverse-phase HPLC.

  • Detect the fluorescently labeled thiols using a fluorescence detector.

  • Quantify the thiol concentrations by comparing the peak areas to those of known standards.[15]

dot

Start Start Harvest Harvest & Lyse Cells Start->Harvest Deproteinate Deproteinate Sample Harvest->Deproteinate Derivatize Derivatize Thiols (Fluorescent Label) Deproteinate->Derivatize HPLC HPLC Separation Derivatize->HPLC Detect Fluorescence Detection HPLC->Detect Quantify Quantify against Standards Detect->Quantify End End Quantify->End

Workflow for Intracellular Thiol Quantification.

Analysis of Protein S-thiolation

Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol forms a mixed disulfide with a cysteine residue on a protein. This can be a protective mechanism against irreversible oxidation and can also regulate protein function. Resin-assisted enrichment followed by mass spectrometry is a powerful technique for identifying and quantifying S-thiolated proteins.[17]

Protocol Outline:

  • Lyse cells under conditions that preserve S-thiolation.

  • Block free thiol groups with an alkylating agent (e.g., N-ethylmaleimide).[17]

  • Selectively reduce the S-thiolated cysteines using a reducing agent (e.g., dithiothreitol (B142953) or a specific glutaredoxin system).[17]

  • Capture the newly exposed thiols on a thiol-reactive resin.[17]

  • Digest the resin-bound proteins with a protease (e.g., trypsin).

  • Elute the peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific cysteine residues.

Conclusion and Future Directions

This compound and the broader trypanothione metabolic pathway represent a fascinating and critical area of study, particularly in the context of parasitic diseases. The unique nature of this system in trypanosomatids provides a promising avenue for the development of selective and effective therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this pathway and to exploit its potential as a drug target.

Future research should focus on obtaining more comprehensive quantitative data on the intracellular concentrations of this compound and trypanothione under various stress conditions and in different life cycle stages of the parasites. Furthermore, the development of more potent and specific inhibitors of trypanothione reductase and trypanothione synthetase remains a high priority. The application of advanced proteomic techniques will also be instrumental in elucidating the full scope of protein S-trypanothionylation and its regulatory roles in parasite biology. Continued efforts in these areas will undoubtedly accelerate the discovery of novel and urgently needed antiparasitic drugs.

References

Subcellular Localization of Glutathionylspermidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathionylspermidine (Gsp) is a crucial intermediate in the biosynthesis of trypanothione (B104310) (N1,N8-bis(glutathionyl)spermidine), a unique dithiol that replaces the glutathione (B108866)/glutathione reductase system in trypanosomatid parasites like Trypanosoma and Leishmania[1][2]. These parasites are responsible for severe diseases in humans and animals, including African sleeping sickness, Chagas' disease, and leishmaniasis. The trypanothione system is central to the parasites' defense against oxidative stress and is essential for their survival, making the enzymes of its biosynthetic pathway attractive targets for drug development[2][3]. Understanding the subcellular localization of this compound is critical for elucidating the spatial organization of this vital metabolic pathway and for designing targeted therapeutic strategies.

This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization of this compound, with a primary focus on trypanosomatids. It includes available quantitative data, detailed experimental protocols for localization studies, and visual representations of the relevant metabolic pathways.

Subcellular Distribution of this compound and its Metabolic Machinery

Direct quantitative analysis of the subcellular distribution of this compound is not extensively documented in the literature. However, its localization can be inferred from the subcellular location of the enzymes responsible for its synthesis and subsequent metabolism, primarily this compound synthetase (GspS) and trypanothione synthetase (TryS). In many trypanosomatids, a single enzyme, TryS, catalyzes both the formation of this compound from glutathione and spermidine, and the subsequent addition of a second glutathione molecule to form trypanothione[4][5][6].

Studies on the enzymes of the trypanothione pathway in Trypanosoma brucei and other kinetoplastids suggest a predominantly cytosolic localization . The kinetic parameters of T. brucei TryS have been characterized under conditions mimicking the physiological environment of the cytosol[7]. Furthermore, the enzymes responsible for the synthesis of the precursors of this compound, namely glutathione and spermidine, are also known to be cytosolic. For instance, γ-glutamylcysteine synthetase and glutathione synthetase, the enzymes for glutathione biosynthesis, are found in the cytosol[8].

While the bulk of this compound is likely synthesized and present in the cytosol, the potential for its transport into other organelles, such as the mitochondrion, cannot be entirely ruled out, especially given the crucial role of the trypanothione system in mitochondrial redox balance. Trypanothione-dependent peroxidases have been found in both the cytosol and mitochondria of T. brucei[9]. This dual localization of downstream enzymes suggests that trypanothione, and by extension its precursor this compound, may be present in both compartments. However, specific transporters for this compound have not yet been identified.

Quantitative Data

As of late 2025, specific quantitative data detailing the concentration of this compound in different subcellular compartments of trypanosomes remains limited. The available quantitative analyses have primarily focused on whole-cell extracts. The table below summarizes the total cellular concentrations of this compound and related thiols in Trypanosoma brucei.

ThiolConcentration (nmol/10^8 cells)OrganismReference
This compound~1.0 - 2.5Trypanosoma brucei[5]
Trypanothione~5.0 - 10.0Trypanosoma brucei[5]
Glutathione~15.0 - 20.0Trypanosoma brucei[5]

Note: The concentrations can vary depending on the life cycle stage and culture conditions.

Experimental Protocols

Determining the subcellular localization of this compound involves a combination of cell fractionation to isolate different organelles and subsequent sensitive analytical techniques to quantify the molecule in each fraction.

Subcellular Fractionation of Trypanosoma brucei

This protocol is adapted from methodologies developed for the isolation of subcellular compartments from bloodstream forms of Trypanosoma brucei[10][11][12].

Objective: To separate the major subcellular compartments (cytosol, mitochondria, nucleus, and microsomes) while preserving their biochemical integrity.

Materials:

  • Log-phase culture of bloodstream form Trypanosoma brucei.

  • Hypotonic lysis buffer (e.g., 1 mM HEPES, pH 7.4, containing protease inhibitors).

  • Isotonic buffer (e.g., STE buffer: 250 mM sucrose, 25 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Sucrose solutions of varying densities for gradient centrifugation.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Harvesting Cells: Centrifuge the T. brucei culture at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet the cells. Wash the pellet with an appropriate buffer.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to induce swelling.

  • Homogenization: Gently homogenize the swollen cells using a Dounce homogenizer with a loose-fitting pestle. The extent of lysis should be monitored microscopically.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction, which can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction.

  • Purity Assessment: The purity of each fraction should be assessed by Western blotting for marker proteins specific to each organelle (e.g., tubulin for cytosol, ATP synthase for mitochondria, histone H3 for nucleus).

Quantification of this compound by HPLC

This protocol outlines a general approach for the quantification of thiols, which can be optimized for this compound[13][14][15][16].

Objective: To quantify the amount of this compound in subcellular fractions.

Materials:

  • Subcellular fractions obtained from the fractionation protocol.

  • Derivatizing agent (e.g., monobromobimane).

  • HPLC system with a fluorescence or UV detector.

  • Reversed-phase C18 column.

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).

  • This compound standard.

Procedure:

  • Sample Preparation: Treat the subcellular fractions with a protein-precipitating agent (e.g., perchloric acid or trichloroacetic acid) and centrifuge to remove proteins.

  • Derivatization: Neutralize the supernatant and react with a derivatizing agent like monobromobimane (B13751) to form a fluorescent adduct. This step enhances sensitivity and stability.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the components on a C18 column using a suitable mobile phase gradient.

    • Detect the this compound adduct using a fluorescence detector (or UV detector depending on the derivatizing agent).

  • Quantification: Create a standard curve using known concentrations of the this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Quantification of this compound by Mass Spectrometry

Mass spectrometry (MS) offers high sensitivity and specificity for the quantification of metabolites[17][18][19][20][21].

Objective: To accurately quantify this compound in complex biological samples.

Materials:

  • Subcellular fractions.

  • LC-MS/MS system (Liquid Chromatography coupled with Tandem Mass Spectrometry).

  • Appropriate column for liquid chromatography.

  • Internal standard (e.g., a stable isotope-labeled version of this compound).

Procedure:

  • Sample Preparation: Extract the metabolites from the subcellular fractions, often using a solvent mixture like methanol/acetonitrile/water.

  • LC Separation: Inject the extract into the LC system to separate this compound from other metabolites.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • This compound is ionized (e.g., by electrospray ionization) and the precursor ion is selected.

    • The precursor ion is fragmented, and specific product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.

  • Quantification: The amount of this compound is determined by comparing the signal of the analyte to that of a known amount of the internal standard.

Visualizations

Trypanothione Biosynthesis Pathway

The following diagram illustrates the central role of this compound as an intermediate in the synthesis of trypanothione in trypanosomatids.

Trypanothione_Biosynthesis cluster_step1 cluster_step2 Glutathione Glutathione TryS Trypanothione Synthetase (TryS) Glutathione->TryS Spermidine Spermidine Spermidine->TryS Gsp This compound Gsp->TryS Trypanothione Trypanothione TryS->Gsp Step 1 TryS->Trypanothione Step 2 ADP1 ADP + Pi TryS->ADP1 ADP2 ADP + Pi TryS->ADP2 ATP1 ATP ATP1->TryS ATP2 ATP ATP2->TryS Glutathione2 Glutathione Glutathione2->TryS

Caption: Biosynthesis of trypanothione via the intermediate this compound.

Experimental Workflow for Subcellular Localization

This diagram outlines the general workflow for determining the subcellular distribution of this compound.

Subcellular_Localization_Workflow start Trypanosome Culture fractionation Subcellular Fractionation (Differential Centrifugation) start->fractionation cytosol Cytosolic Fraction fractionation->cytosol mitochondria Mitochondrial Fraction fractionation->mitochondria nucleus Nuclear Fraction fractionation->nucleus analysis Quantification of This compound (HPLC or LC-MS/MS) cytosol->analysis mitochondria->analysis nucleus->analysis end Determination of Subcellular Distribution analysis->end

Caption: Workflow for determining the subcellular localization of this compound.

Conclusion and Future Directions

The subcellular localization of this compound is intrinsically linked to the trypanothione biosynthetic pathway, which is predominantly cytosolic in trypanosomatids. While direct quantitative evidence for its distribution is sparse, the localization of the key enzyme, trypanothione synthetase, strongly suggests that the cytosol is the primary site of this compound synthesis and presence. The potential for its transport into other compartments, particularly the mitochondria, remains an area for further investigation, especially given the role of the trypanothione system in mitochondrial redox homeostasis.

Future research should focus on the development and application of sensitive, organelle-specific probes for this compound or advanced imaging mass spectrometry techniques to directly visualize and quantify its distribution within the parasite. Identifying potential transporters for this compound and trypanothione across subcellular membranes would also be a significant advancement in the field. A more precise understanding of the spatial dynamics of this compound metabolism will undoubtedly aid in the development of more effective and targeted therapies against trypanosomatid-borne diseases.

References

The Bifunctional Nature of Glutathionylspermidine Synthetase/Amidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine synthetase/amidase (GspSA) is a fascinating bifunctional enzyme that plays a crucial role in the metabolism of this compound (Gsp), a conjugate of the antioxidant glutathione (B108866) (GSH) and the polyamine spermidine (B129725). This technical guide provides an in-depth exploration of the dual catalytic activities of GspSA, its structural organization, and its proposed mechanisms of action. A key focus is the presentation of quantitative kinetic data, detailed experimental protocols for activity assays, and visualization of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating this enzyme as a potential drug target, particularly in the context of microbial and parasitic diseases.

Introduction

This compound (Gsp) is a significant metabolite in various organisms, including bacteria like Escherichia coli and protozoan parasites of the Trypanosomatidae family. In these parasites, Gsp is a precursor to trypanothione, a unique dithiol that is central to their antioxidant defense system. The biosynthesis and degradation of Gsp are uniquely catalyzed by a single bifunctional enzyme, this compound synthetase/amidase (GspSA). This enzyme harbors two distinct catalytic domains: a C-terminal synthetase domain that catalyzes the ATP-dependent formation of an amide bond between the glycine (B1666218) carboxylate of glutathione and the N1-amine of spermidine, and an N-terminal amidase domain that hydrolyzes this amide bond.[1] This dual functionality, where the enzyme catalyzes both the synthesis and breakdown of its product, suggests a sophisticated regulatory mechanism for maintaining Gsp homeostasis. Understanding the intricate details of GspSA's structure, function, and regulation is paramount for the development of selective inhibitors with therapeutic potential.

Molecular Architecture and Dual Catalytic Functions

The bifunctional GspSA is a homodimeric protein, with each monomer comprising two distinct functional domains.[2]

  • N-Terminal Amidase Domain: This domain is responsible for the hydrolysis of this compound back to glutathione and spermidine. It belongs to the family of cysteine, histidine-dependent amidohydrolases/peptidases.

  • C-Terminal Synthetase Domain: This domain catalyzes the ATP-dependent synthesis of this compound from glutathione and spermidine. It is a member of the ATP-grasp superfamily of enzymes.

This unique structural arrangement of two opposing catalytic activities on a single polypeptide chain highlights the enzyme's central role in regulating the intracellular pool of this compound.

cluster_domains Functional Domains GspSA This compound Synthetase/Amidase (GspSA) Amidase N-terminal Amidase Domain GspSA->Amidase Hydrolysis Synthetase C-terminal Synthetase Domain GspSA->Synthetase Synthesis

Figure 1. Domain organization of GspSA.

Biochemical Pathways and Mechanisms

Synthetase Activity

The synthetase domain of GspSA catalyzes the formation of this compound in an ATP-dependent manner. The proposed mechanism involves two steps:

  • Phosphorylation of Glutathione: The terminal carboxyl group of the glycine residue of glutathione is phosphorylated by ATP to form a reactive acylphosphate intermediate.

  • Nucleophilic Attack by Spermidine: The N1-amino group of spermidine then performs a nucleophilic attack on the acylphosphate intermediate, leading to the formation of an amide bond and the release of ADP and inorganic phosphate.[3]

Glutathione Glutathione (GSH) Acylphosphate Acylphosphate Intermediate Glutathione->Acylphosphate ATP -> ADP Spermidine Spermidine Gsp This compound (Gsp) Spermidine->Gsp ATP ATP ATP->Acylphosphate Acylphosphate->Gsp Spermidine ADP_Pi ADP + Pi

Figure 2. GspSA Synthetase Signaling Pathway.

Amidase Activity

The amidase domain catalyzes the hydrolysis of this compound. This reaction proceeds via a mechanism typical of cysteine proteases, involving a catalytic triad (B1167595) of Cys-59, His-131, and Glu-147 in E. coli GspSA. The cysteine residue acts as a nucleophile, attacking the amide bond to form a tetrahedral intermediate, which then collapses to release spermidine and form a glutathionyl-enzyme intermediate. Subsequent hydrolysis of this intermediate releases glutathione and regenerates the active enzyme.

Quantitative Data

Table 1: Kinetic Parameters of Crithidia fasciculata this compound Synthetase/Amidase [4]

ActivitySubstrateKm (µM)kcat (s-1)
Synthetase Glutathione24215.5
Spermidine5915.5
MgATP11415.5
Amidase This compound5000.38

Note: The provided kinetic parameters are for the recombinant GspSA from Crithidia fasciculata and serve as a reference for the enzyme's activity. Specific values for the E. coli enzyme may differ.

Information on specific inhibitors and their IC50 values for GspSA is limited in the public domain. However, to provide context on the potency of enzyme inhibitors in related systems, Table 2 presents IC50 values for inhibitors of Glutathione S-Transferases (GSTs), a superfamily of enzymes also involved in glutathione metabolism.

Table 2: Examples of IC50 Values for Inhibitors of Human Glutathione S-Transferases (GSTs)

GST IsoformInhibitorIC50 (µM)Reference
GST P1-1Ethacrynic acidlow µM range[5]
GST A1-1Sulphasalazine34[2]
GST M1-1Sulphasalazine0.3[2]
GST P1-1Progesterone1.4[2]

Disclaimer: The inhibitors and their corresponding IC50 values listed in Table 2 are for Human Glutathione S-Transferases and NOT for this compound Synthetase/Amidase. This information is provided for contextual purposes only.

Experimental Protocols

This compound Synthetase Activity Assay (HPLC-Based)

This protocol is designed to quantify the formation of this compound from its substrates.

Start Prepare Reaction Mixture Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction (e.g., acid quench) Incubate->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze

Figure 3. Synthetase Assay Workflow.

Materials:

  • Purified GspSA enzyme

  • Glutathione (GSH) solution

  • Spermidine solution

  • ATP solution

  • MgCl₂ solution

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)

  • This compound standard

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, MgCl₂, ATP, GSH, and spermidine.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified GspSA enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the this compound product. The peak corresponding to Gsp can be identified by comparing its retention time with that of a Gsp standard.

  • Quantification: Determine the concentration of the Gsp produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the Gsp standard.

This compound Amidase Activity Assay (Spectrophotometric)

This protocol measures the hydrolysis of this compound by monitoring the release of glutathione.

Start Prepare Assay Mixture Add_Enzyme Add GspSA Enzyme Start->Add_Enzyme Monitor Monitor Absorbance Change (e.g., at 412 nm) Add_Enzyme->Monitor Calculate Calculate Amidase Activity Monitor->Calculate

Figure 4. Amidase Assay Workflow.

Materials:

  • Purified GspSA enzyme

  • This compound (Gsp) solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

  • Spectrophotometer

Procedure:

  • Assay Setup: In a cuvette, prepare the assay mixture containing the reaction buffer and DTNB.

  • Substrate Addition: Add a known concentration of this compound to the cuvette.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified GspSA enzyme.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time. The reaction of the liberated free thiol group of glutathione with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at this wavelength.

  • Activity Calculation: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Conclusion and Future Directions

This compound synthetase/amidase is a remarkable example of enzymatic moonlighting, with two opposing catalytic activities housed within a single protein. This bifunctional nature underscores its critical role in maintaining cellular homeostasis of this compound, a key metabolite in both prokaryotic and eukaryotic organisms. The structural and mechanistic details of GspSA, particularly the interplay between its synthetase and amidase domains, present a compelling area for further investigation. For drug development professionals, the unique presence and essentiality of the Gsp/trypanothione pathway in certain pathogens make GspSA an attractive target for the design of novel antimicrobial and antiparasitic agents. Future research should focus on obtaining detailed kinetic data for the E. coli enzyme and identifying potent and specific inhibitors for both of its catalytic functions. Such studies will not only enhance our fundamental understanding of this intriguing enzyme but also pave the way for the development of new therapeutic strategies.

References

Regulation of Glutathionylspermidine metabolism in prokaryotes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regulation of Glutathionylspermidine Metabolism in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Gsp) is a crucial low-molecular-weight thiol found in a select group of prokaryotes, most notably within the Enterobacteriaceae family, including Escherichia coli. It plays a significant role in maintaining redox homeostasis, particularly under conditions of oxidative stress. The metabolism of Gsp is uniquely controlled by a single bifunctional enzyme, this compound Synthetase/Amidase (GspSA), which catalyzes both its ATP-dependent synthesis and its hydrolysis. This dual functionality allows for a sophisticated regulatory mechanism centered on redox sensing. Under oxidative stress, the amidase activity of GspSA is selectively inactivated, leading to the accumulation of Gsp. This accumulated Gsp then participates in the S-thiolation of proteins, protecting critical cysteine residues from irreversible oxidation. This guide provides a comprehensive overview of the regulatory mechanisms governing Gsp metabolism, presents quantitative data in a structured format, details key experimental protocols, and visualizes the involved pathways and workflows.

Core Regulatory Mechanisms of Gsp Metabolism

The central player in the regulation of Gsp metabolism is the bifunctional enzyme this compound Synthetase/Amidase (GspSA), encoded by the gss gene in E. coli.[1][2] This 70-kDa protein possesses two distinct catalytic domains: a C-terminal synthetase domain and an N-terminal amidase domain.[2]

  • Synthesis: The synthetase domain catalyzes the ATP-dependent conjugation of glutathione (B108866) (GSH) and spermidine (B129725) to form Gsp.[2][3] This reaction consumes ATP, hydrolyzing it to ADP and inorganic phosphate.[2]

  • Hydrolysis: The amidase domain catalyzes the cleavage of the amide bond in Gsp, releasing GSH and spermidine.[2][4]

This arrangement of opposing activities within a single polypeptide allows for a futile cycle of ATP hydrolysis unless one of the activities is regulated. In prokaryotes, this regulation is primarily achieved through redox-sensitive control of the amidase function.

Regulation by Oxidative Stress

The primary mechanism for regulating Gsp levels is the response to oxidative stress.[5] When cells are exposed to reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), the amidase activity of GspSA is selectively and transiently inactivated.[5][6]

  • Mechanism of Inactivation: The inactivation occurs through the oxidation of the catalytic cysteine residue (Cys59) within the amidase active site to sulfenic acid (SOH).[4][5] This modification prevents the enzyme from hydrolyzing Gsp. The synthetase domain, however, remains active.[5]

  • Accumulation of Gsp: With synthesis continuing and hydrolysis inhibited, intracellular Gsp levels rise significantly.[5] This accumulation is a direct and rapid response to the presence of oxidants.

  • Protein S-Glutathionylspermidinylation: The elevated Gsp concentration promotes the formation of mixed disulfides between Gsp and protein thiols, a post-translational modification termed S-thiolation or, more specifically, S-glutathionylspermidinylation.[5][7] This process protects protein cysteine residues from irreversible oxidation to sulfinic or sulfonic acids.

Recovery and the Role of Glutaredoxin

Once the oxidative threat subsides, the cell must restore its normal redox state and reverse the protein modifications.

  • Reactivation of Amidase: The sulfenic acid on the amidase Cys59 is reduced, restoring its hydrolytic activity.

  • Synergistic Action with Glutaredoxin: The recovery process involves the synergistic action of GspSA and glutaredoxins (Grx).[5] Gsp amidase hydrolyzes the Gsp moiety from the S-thiolated proteins, leaving behind a glutathionylated protein. Glutaredoxins then act to reduce this mixed disulfide, regenerating the free protein thiol.[5] E. coli mutants lacking both GspSA and glutaredoxin show hypersensitivity to H₂O₂, underscoring the importance of this synergistic relationship.[5]

Transcriptional Regulation

The presence or absence of the gss gene has a significant impact on the global gene expression profile of E. coli, indicating that Gsp metabolism is integrated into broader cellular regulatory networks.[1][8] Microarray studies comparing wild-type (gss⁺) and gss deletion (Δgss) strains revealed widespread changes in transcription.[1] The loss of the gss gene leads to the upregulation of genes involved in sulfur utilization, polyamine and arginine metabolism, and purine/pyrimidine biosynthesis, among others.[1][8] This suggests that the cell attempts to compensate for the absence of the Gsp pathway by modulating related metabolic pathways.

Data Presentation

Table 1: Intracellular Thiol Concentrations in E. coli
Growth PhaseConditionGlutathione (nmol/mg protein)This compound (nmol/mg protein)Gsp as % of Total GlutathioneReference
Mid-LogAerobic~15Present, low levels< 20%[9]
StationaryAerobicVariableHigh levels~80%[9]
StationaryAnaerobicVariableHigh levels~80%[9]
Table 2: Kinetic Parameters of E. coli Glutathione Reductase
Substratekcat/Km (s⁻¹M⁻¹)Relative Efficiency vs. GSSGReference
Glutathione Disulfide (GSSG)1.1 x 10⁸100%[9]
This compound Disulfide~1.0 x 10⁴~0.009%[9]
Mixed Disulfide (GSH-Gsp)1.2 x 10⁷~11%[9]
Table 3: Gene Categories Differentially Regulated in ΔgssE. coli Strain
Regulation StatusNumber of Genes (>3-fold change)Significant Categories AffectedReference
Upregulated76Sulfur utilization, Glutamine & Succinate metabolism, Polyamine & Arginine metabolism, Purine & Pyrimidine metabolism[1][8]
Downregulated35Various, less defined categories[1][8]

Experimental Protocols

Protocol: this compound Synthetase (GspS) Assay

This protocol is adapted from methods used for characterizing Gsp synthetase activity.

Principle: The synthetase activity is measured by quantifying the amount of ADP produced, which is stoichiometric to the Gsp formed. The ADP is measured using a coupled enzyme assay where pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) convert ADP to ATP, consuming NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 20 mM MgCl₂, 10 mM KCl.

  • Substrate Solution: 10 mM ATP, 20 mM Glutathione (GSH), 20 mM Spermidine.

  • Coupling Enzyme Mix: 10 U/mL Pyruvate Kinase, 15 U/mL Lactate Dehydrogenase, 2 mM Phosphoenolpyruvate, 0.3 mM NADH in Assay Buffer.

  • Enzyme: Purified GspSA.

  • Stop Solution: 1 M Perchloric Acid.

Procedure:

  • Prepare a reaction mixture in a microcuvette containing 800 µL of Assay Buffer and 100 µL of Coupling Enzyme Mix.

  • Add 50 µL of the Substrate Solution.

  • Initiate the reaction by adding 50 µL of the purified GspSA enzyme solution.

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 37°C.

  • The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ADP production and thus Gsp synthesis.

Calculation:

  • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹) to calculate the rate of reaction.

  • One unit of GspS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of Gsp (or ADP) per minute under the specified conditions.

Protocol: this compound Amidase (GspA) Assay

Principle: The amidase activity is determined by measuring the release of free thiols (from GSH) from the substrate Gsp. The released thiols are quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with thiols to produce a yellow-colored product (TNB²⁻) measurable at 412 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate: 5 mM this compound (Gsp) in Assay Buffer.

  • Enzyme: Purified GspSA.

  • DTNB Solution: 10 mM DTNB in Assay Buffer.

  • Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA).

Procedure:

  • Set up reaction tubes containing 450 µL of Assay Buffer and 50 µL of 5 mM Gsp substrate. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the GspSA enzyme solution.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 100 µL of 10% TCA. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer 500 µL of the supernatant to a new tube.

  • Add 500 µL of Assay Buffer and 50 µL of DTNB solution.

  • Incubate at room temperature for 5 minutes and measure the absorbance at 412 nm.

  • Prepare a standard curve using known concentrations of GSH to quantify the amount of thiol released.

Protocol: Analysis of Intracellular Gsp by HPLC

This protocol is based on the radiolabeling method described by Tabor and colleagues.[1]

Principle: Cells are grown in the presence of radiolabeled spermidine. Intracellular polyamines are then extracted and separated by cation-exchange HPLC. The radioactive peaks corresponding to spermidine and Gsp are quantified to determine their relative amounts.

Reagents:

  • Growth Medium: M9 minimal medium.

  • Radiolabel: [¹⁴C]-spermidine trihydrochloride.

  • Extraction Solution: 10% (w/v) Perchloric Acid.

  • HPLC System: Cation-exchange column with a suitable buffer gradient system.

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Inoculate E. coli cultures in M9 medium and grow to an OD₆₀₀ of ~0.2.

  • Add [¹⁴C]-spermidine to the culture (e.g., 1.25 µCi) and continue incubation to the desired growth phase (e.g., log phase OD₆₀₀=0.7 or stationary phase OD₆₀₀ > 2.0).

  • Harvest cells by centrifugation. Wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in a small volume of 10% perchloric acid to lyse the cells and precipitate proteins.

  • Incubate on ice for 30 minutes, then centrifuge at 15,000 x g for 10 minutes.

  • Collect the acid-soluble supernatant, which contains the polyamines.

  • Inject the supernatant onto a cation-exchange HPLC column.

  • Elute the polyamines using a salt gradient (e.g., NaCl gradient).

  • Collect fractions of the eluate and measure the radioactivity in each fraction using a scintillation counter.

  • Identify the peaks corresponding to spermidine and Gsp based on their retention times (previously determined using standards).

  • Calculate the relative amounts of each compound by integrating the area under the respective radioactive peaks.

Mandatory Visualizations

Gsp_Metabolic_Pathway cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis GSH Glutathione (GSH) GspSA Gsp Synthetase/Amidase (GspSA) GSH->GspSA SPD Spermidine SPD->GspSA ATP ATP ATP->GspSA ADP ADP + Pi GSP This compound (Gsp) GSP->GspSA Amidase Domain GspSA->ADP GspSA->GSP Synthetase Domain GSH_out Glutathione (GSH) GspSA->GSH_out SPD_out Spermidine GspSA->SPD_out Gsp_Redox_Regulation ROS Oxidative Stress (e.g., H₂O₂) GspSA_A GspSA (Amidase Active) ROS->GspSA_A Oxidation of Amidase Cys59 GspSA_I GspSA (Amidase Inactivated) Cys-SOH GspSA_A->GspSA_I Recovery Recovery Phase GspSA_A->Recovery Hydrolyzes P-S-S-Gsp GSP_Synth Gsp Synthesis (Continues) GSP_Hydro Gsp Hydrolysis (Blocked) GspSA_I->GSP_Hydro GSP_Accum Gsp Accumulation GSP_Synth->GSP_Accum Leads to Prot_SSGsp Protein-S-S-Gsp (Protected) GSP_Accum->Prot_SSGsp S-thiolation Prot_SH Protein-SH (Reduced Cysteine) Prot_SH->Prot_SSGsp S-thiolation Prot_SSGsp->Recovery Recovery->GspSA_A Reduction Recovery->Prot_SH Grx Glutaredoxin (Grx) Grx->Recovery Reduces P-S-S-G Gsp_Analysis_Workflow Start E. coli Culture Label Incubate with [¹⁴C]-Spermidine Start->Label Harvest Harvest & Wash Cells Label->Harvest Extract Extract with 10% Perchloric Acid Harvest->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Acid-Soluble Supernatant Centrifuge->Supernatant HPLC Inject on Cation-Exchange HPLC Column Supernatant->HPLC Fraction Collect Eluted Fractions HPLC->Fraction Quantify Quantify Radioactivity (Scintillation Counting) Fraction->Quantify Analyze Analyze Peaks for SPD and Gsp Quantify->Analyze

References

Methodological & Application

Mass Spectrometry Analysis of Glutathionylspermidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathionylspermidine (GSP) is a unique metabolite formed by the conjugation of the tripeptide glutathione (B108866) (GSH) and the polyamine spermidine (B129725). Found in various organisms, from bacteria to parasites, GSP plays a crucial role in redox regulation and is a key intermediate in the biosynthesis of trypanothione (B104310) in trypanosomatids. The trypanothione system is essential for the survival of these parasites, which are responsible for diseases such as leishmaniasis and Chagas disease, making the GSP biosynthetic pathway a significant target for drug development.

This application note provides detailed protocols for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended to provide a robust framework for researchers engaged in basic science, as well as those in drug discovery and development.

Metabolic Pathway of this compound

This compound is synthesized from glutathione and spermidine in an ATP-dependent reaction catalyzed by this compound synthetase. In trypanosomatids, GSP is further converted to trypanothione by trypanothione synthetase, which conjugates a second molecule of glutathione to the spermidine backbone. This pathway is central to the parasite's defense against oxidative stress.

Glutathionylspermidine_Pathway Glutathione Glutathione (GSH) GSP_Synthetase This compound Synthetase Glutathione->GSP_Synthetase Spermidine Spermidine Spermidine->GSP_Synthetase ATP1 ATP ATP1->GSP_Synthetase ADP1 ADP + Pi GSP This compound (GSP) Trypanothione_Synthetase Trypanothione Synthetase GSP->Trypanothione_Synthetase GSP_Synthetase->ADP1 GSP_Synthetase->GSP Glutathione2 Glutathione (GSH) Glutathione2->Trypanothione_Synthetase ATP2 ATP ATP2->Trypanothione_Synthetase ADP2 ADP + Pi Trypanothione Trypanothione Trypanothione_Synthetase->ADP2 Trypanothione_Synthetase->Trypanothione

Biosynthesis of this compound and Trypanothione.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for the accurate quantification of this compound, due to its susceptibility to oxidation and enzymatic degradation. The following protocols are recommended for different biological matrices.

a) Tissue Samples (e.g., liver, brain)

  • Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) to precipitate proteins and stabilize thiols.[1]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acid-soluble metabolites.

  • Internal Standard: Add an appropriate internal standard (e.g., stable isotope-labeled this compound) to the supernatant.

  • Dilution: Dilute the sample with the initial mobile phase as needed to fall within the calibration curve range.

b) Cell Cultures

  • Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash with PBS.

  • Extraction: Lyse the cells by adding 500 µL of ice-cold 80:20 methanol:water containing an internal standard.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

c) Plasma/Serum

  • Deproteinization: Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma or serum.

  • Vortexing: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Internal Standard: Add an internal standard to the supernatant.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be optimized for specific instrumentation.

a) Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column can be used. For polar analytes like this compound, a HILIC column may provide better retention.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b) Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion (Q1) for this compound will be its protonated molecular weight ([M+H]+), which is approximately 435.2 m/z.[2] The product ions (Q3) should be determined by infusing a standard solution of this compound and performing a product ion scan. Common fragments for glutathione-containing molecules include the loss of the glutamyl residue (pyroglutamic acid, 129 Da) and the glycine (B1666218) residue (75 Da).

  • Collision Energy (CE) and other MS parameters: These should be optimized for each specific transition to achieve the best sensitivity.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Preparation Sample Preparation (Homogenization/Lysis, Deproteinization) Sample->Preparation IS_Addition Internal Standard Spiking Preparation->IS_Addition Centrifugation Centrifugation IS_Addition->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase or HILIC) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

General workflow for the LC-MS/MS analysis of this compound.

Data Presentation

Quantitative data should be presented in a clear and concise manner. The following table provides an example of the parameters that should be assessed during method validation and the expected performance, based on data for related glutathione and polyamine analytes.

ParameterThis compound
Precursor Ion (Q1, m/z) 435.2
Product Ion (Q3, m/z) To be determined (e.g., fragments corresponding to loss of pyroglutamic acid or glycine)
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Conclusion

The methodologies outlined in this application note provide a comprehensive guide for the reliable quantification of this compound in various biological matrices. The use of LC-MS/MS offers the high sensitivity and specificity required for accurate measurement, which is crucial for understanding the role of this metabolite in biological systems and for the development of novel therapeutics targeting its metabolic pathway. Proper sample handling and method optimization are paramount to achieving high-quality, reproducible data.

References

Application Notes and Protocols for Glutathionylspermidine Synthetase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathionylspermidine synthetase (GspS) is a key enzyme in the biosynthesis of this compound, a crucial intermediate in the production of trypanothione (B104310) in trypanosomatids.[1] In these organisms, trypanothione replaces the function of glutathione (B108866) in defense against oxidative stress, making GspS a potential target for the development of novel anti-parasitic drugs.[2] In some bacteria, such as Escherichia coli, a bifunctional enzyme exists that also possesses amidase activity, hydrolyzing this compound back to its precursors.[2] This document provides detailed protocols for assaying the synthetase activity of GspS, which catalyzes the following reaction:

Glutathione + Spermidine + ATP → this compound + ADP + Phosphate[3]

The protocols outlined below are essential for the characterization of GspS activity, the screening of potential inhibitors, and for advancing drug discovery programs targeting this enzyme.

Data Presentation

A summary of key quantitative data for this compound synthetase from different organisms is presented in the table below for easy comparison.

ParameterCrithidia fasciculata (recombinant)Escherichia coli (recombinant)
Optimal pH 7.3[1]Not explicitly stated
Kinetic Parameters
Km (Glutathione)242 µM[1]Not explicitly stated
Km (Spermidine)59 µM[1]Not explicitly stated
Km (MgATP)114 µM[1]Not explicitly stated
kcat15.5 s-1[1]Not explicitly stated
Inhibitors
L-γ-Glu-L-Leu-L-DapKi = 7.2 µM[1]Not specified

Experimental Protocols

Two primary methods for assaying GspS activity are described: a continuous spectrophotometric coupled-enzyme assay and a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay.

Method 1: Continuous Spectrophotometric Coupled-Enzyme Assay

This method continuously measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[4] This assay is suitable for high-throughput screening and for determining initial reaction velocities for kinetic studies.

Principle:

The ADP produced by the GspS reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the GspS activity.[5]

Diagram of the Coupled-Enzyme Assay Signaling Pathway:

GspS_Coupled_Assay cluster_GspS GspS Reaction cluster_Coupling Coupling Reactions cluster_detection Detection GSH Glutathione GspS GspS GSH->GspS Spermidine Spermidine Spermidine->GspS ATP ATP ATP->GspS GSP This compound GspS->GSP ADP ADP GspS->ADP Pi Pi GspS->Pi PK Pyruvate Kinase ADP->PK ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD Abs340 Decrease in Absorbance at 340 nm LDH->Abs340

Caption: Coupled-enzyme assay workflow for GspS activity.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.3, 20 mM KCl, 10 mM MgCl2

  • Glutathione (GSH): 100 mM stock solution in water

  • Spermidine: 100 mM stock solution in water

  • ATP: 100 mM stock solution in water, pH adjusted to 7.0

  • Phosphoenolpyruvate (PEP): 100 mM stock solution in water

  • NADH: 10 mM stock solution in 10 mM Tris-HCl, pH 7.5

  • Pyruvate Kinase (PK): 1000 units/mL suspension in ammonium (B1175870) sulfate

  • Lactate Dehydrogenase (LDH): 1000 units/mL suspension in ammonium sulfate

  • This compound Synthetase (GspS): Purified enzyme at a suitable concentration (to be determined empirically)

Protocol:

  • Prepare a reaction mixture in a 1.5 mL microcentrifuge tube containing:

    • 800 µL Assay Buffer

    • 10 µL of 100 mM GSH (final concentration 1 mM)

    • 10 µL of 100 mM Spermidine (final concentration 1 mM)

    • 20 µL of 100 mM PEP (final concentration 2 mM)

    • 20 µL of 10 mM NADH (final concentration 0.2 mM)

    • 2 µL of PK (2 units)

    • 4 µL of LDH (4 units)

    • Water to a final volume of 980 µL

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of 100 mM ATP (final concentration 1 mM) and mix gently.

  • Transfer the reaction mixture to a quartz cuvette and place it in a spectrophotometer with the temperature control set to the assay temperature.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • To start the GspS-catalyzed reaction, add 10 µL of the purified GspS enzyme to the cuvette and mix by gentle inversion.

  • Immediately start recording the decrease in absorbance at 340 nm for 10-20 minutes.

  • The rate of the reaction is calculated from the linear portion of the curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Method 2: Discontinuous HPLC-Based Assay

This method directly measures the formation of the product, this compound, by separating it from the substrates using reverse-phase HPLC. This is an endpoint assay that is highly specific and can be used to confirm the results of the coupled-enzyme assay.

Principle:

The GspS reaction is allowed to proceed for a defined period, after which it is stopped. The reaction mixture is then analyzed by HPLC to separate and quantify the this compound formed.

Diagram of the HPLC-Based Assay Workflow:

GspS_HPLC_Assay cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis start_node Start Reaction (Add GspS) incubation Incubate (e.g., 30 min at 37°C) start_node->incubation stop_reaction Stop Reaction (e.g., Acidification) incubation->stop_reaction injection Inject Sample stop_reaction->injection separation RP-HPLC Separation injection->separation detection UV Detection (e.g., 214 nm) separation->detection quantification Quantify GSP Peak detection->quantification

Caption: Workflow for the HPLC-based GspS activity assay.

Reagents:

  • Reaction Buffer: 100 mM HEPES, pH 7.3, 20 mM KCl, 10 mM MgCl2

  • Glutathione (GSH): 100 mM stock solution in water

  • Spermidine: 100 mM stock solution in water

  • ATP: 100 mM stock solution in water, pH adjusted to 7.0

  • This compound Synthetase (GspS): Purified enzyme

  • Stopping Solution: 1 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA)

  • HPLC Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • HPLC Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound Standard: For calibration curve

Protocol:

  • Set up the reaction in a 1.5 mL microcentrifuge tube:

    • 50 µL Reaction Buffer

    • 10 µL of 100 mM GSH (final concentration 10 mM)

    • 10 µL of 100 mM Spermidine (final concentration 10 mM)

    • 10 µL of 100 mM ATP (final concentration 10 mM)

    • Water to a final volume of 90 µL

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of purified GspS enzyme.

  • Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding 10 µL of the Stopping Solution.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the sample by reverse-phase HPLC using a C18 column. A suitable gradient could be:

    • 0-5 min: 100% Mobile Phase A

    • 5-25 min: Linear gradient to 50% Mobile Phase B

    • 25-30 min: 100% Mobile Phase B

    • 30-35 min: Return to 100% Mobile Phase A

  • Monitor the elution profile at 214 nm.

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.

Enzyme Preparation

For both assays, a purified and active GspS enzyme is required. Recombinant GspS can be expressed in E. coli with a purification tag (e.g., His-tag or GST-tag) and purified using affinity chromatography.

Brief Protocol for Recombinant His-tagged GspS Purification:

  • Clone the GspS gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transform the plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

  • Harvest the cells by centrifugation and lyse them by sonication in a lysis buffer containing a protease inhibitor cocktail.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity column.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the His-tagged GspS with an elution buffer containing a high concentration of imidazole.

  • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Conclusion

The protocols described in this application note provide robust and reliable methods for the determination of this compound synthetase activity. The continuous spectrophotometric assay is ideal for high-throughput screening of potential inhibitors, while the HPLC-based method offers a highly specific means of quantifying product formation. These tools are invaluable for researchers in academia and industry who are focused on understanding the enzymology of GspS and developing novel therapeutics targeting this essential enzyme in pathogenic organisms.

References

Application Note: Purification of Recombinant Glutathionylspermidine Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathionylspermidine synthetase (GSS) is a key enzyme in the biosynthesis of trypanothione (B104310) in trypanosomatids and is also found in some bacteria like Escherichia coli.[1][2] This enzyme catalyzes the ATP-dependent ligation of glutathione (B108866) (GSH) and spermidine (B129725) to form this compound (GSP).[3][4] In pathogenic trypanosomatids, this is a critical step in the production of trypanothione, an essential antioxidant metabolite, making GSS a potential drug target.[2] In E. coli, the enzyme is bifunctional, also exhibiting amidase activity, hydrolyzing this compound back to its substrates.[2][5] This document provides a detailed protocol for the expression and purification of recombinant this compound synthetase.

Biochemical Pathway

This compound synthetase initiates the synthesis of trypanothione by catalyzing the formation of this compound from glutathione and spermidine. In a subsequent step, trypanothione synthetase adds a second glutathione molecule to form trypanothione.[1][4]

GSS_Pathway cluster_reactants Substrates cluster_products Products GSH Glutathione (GSH) GSS This compound Synthetase (GSS) GSH->GSS Spermidine Spermidine Spermidine->GSS ATP ATP ATP->GSS GSP This compound ADP ADP + Pi GSS->GSP GSS->ADP Purification_Workflow Start Cell Pellet Lysis Cell Lysis (Sonication) Start->Lysis Clarification Centrifugation (Clarified Lysate) Lysis->Clarification IMAC IMAC (Ni-NTA Affinity Chromatography) Clarification->IMAC Dialysis Dialysis / Buffer Exchange IMAC->Dialysis AnionExchange Anion-Exchange Chromatography Dialysis->AnionExchange FinalProduct Purified GSS AnionExchange->FinalProduct

References

Revolutionizing Redox Research: A Chemoenzymatic Approach to Studying Protein S-Glutathionylation Using Glutathionylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-glutathionylation, the reversible formation of a mixed disulfide bond between glutathione (B108866) and a protein cysteine residue, is a critical post-translational modification involved in redox signaling, cellular homeostasis, and disease pathogenesis. Studying this dynamic modification has been challenging due to technical limitations in sensitivity and specificity. This application note details a powerful chemoenzymatic method that utilizes glutathionylspermidine (Gsp) to tag and identify S-glutathionylated proteins. This innovative approach, employing the bacterial enzyme this compound synthetase (GspS), allows for the in vivo or in vitro labeling of the glutathione pool with a biotinylated spermidine (B129725) tag. This enables highly specific enrichment and subsequent identification of S-glutathionylated proteins and their modification sites by mass spectrometry. The protocols provided herein offer a detailed guide for researchers to implement this technique, paving the way for a deeper understanding of the S-glutathionylome and the development of novel therapeutic strategies targeting redox-regulated pathways.

Introduction

Under conditions of oxidative or nitrosative stress, protein cysteine residues are susceptible to various modifications, with S-glutathionylation serving as a protective mechanism against irreversible oxidation and as a key regulator of protein function.[1] Traditional methods for detecting S-glutathionylation, such as those using anti-glutathione antibodies or radiolabeling, often suffer from a lack of specificity and sensitivity.[2]

This document outlines a chemoenzymatic strategy that overcomes these limitations by leveraging the enzymatic activity of E. coli this compound synthetase (GspS).[3] GspS catalyzes the ATP-dependent conjugation of glutathione (GSH) to spermidine.[4] By supplying cells or cell lysates with a biotinylated spermidine analog (biotin-spm), the intracellular GSH pool can be converted to biotinylated this compound (Gspm-biotin).[3] This tagged glutathione analog then participates in S-glutathionylation reactions, effectively labeling modified proteins with a biotin (B1667282) handle for robust enrichment and analysis.[1][3]

Principle of the Method

The core of this technique is the enzymatic synthesis of a tagged glutathione analog within the biological system of interest. The workflow can be summarized in the following key steps:

  • In Vivo or In Vitro Labeling: Introduction of GspS and biotin-spermine into cells or cell lysates to generate Gspm-biotin.

  • Induction of S-glutathionylation: Treatment with an oxidizing agent (e.g., H₂O₂ or diamide) to promote the formation of Gspm-biotin-protein mixed disulfides.

  • Cell Lysis and Protein Preparation: Lysis of cells and alkylation of free cysteine residues to prevent artefactual modifications.

  • Enrichment of Tagged Proteins/Peptides: Affinity purification of biotin-labeled proteins or peptides using streptavidin-based resins.

  • Enzymatic Release of the Tag (Optional but Recommended): Treatment with this compound amidase (GspA) to cleave the biotin-spermine moiety, leaving the glutathione adduct intact for precise mass spectrometry identification.[1]

  • Mass Spectrometry Analysis: Identification of the modified proteins and localization of the S-glutathionylation sites by LC-MS/MS.

Data Presentation

Table 1: Representative Quantitative Analysis of S-Glutathionylated Proteins Identified Using the this compound-Based Method. This table illustrates the type of quantitative data that can be obtained. Values are hypothetical and for illustrative purposes.

ProteinGeneUniProt IDFold Change (Oxidative Stress vs. Control)Function
Peroxiredoxin-2PRDX2P321194.2Redox regulation, antioxidant
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHP044063.5Glycolysis, apoptosis
Actin, cytoplasmic 1ACTBP607092.8Cytoskeleton, cell motility
14-3-3 protein zeta/deltaYWHAZP631042.1Signal transduction, cell cycle
Heat shock protein HSP 90-alphaHSP90AA1P079001.9Protein folding, stress response

Table 2: Kinetic Parameters of C. fasciculata this compound Synthetase (GspS). [5]

SubstrateApparent Kₘ (µM)kcat (s⁻¹)
GSH24215.5
Spermidine5915.5
MgATP11415.5

Table 3: Kinetic Parameters of C. fasciculata this compound Amidase (GspA) Activity. [5]

SubstrateKₘ (µM)kcat (s⁻¹)
This compound5000.38

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant GspS and GspA

This protocol provides a general guideline for the expression and purification of His-tagged GspS and GspA from E. coli.

1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene for His-tagged GspS or GspA. b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

2. Expression: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.

3. Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). c. Sonicate the cell suspension on ice to ensure complete lysis. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

4. Purification: a. Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). b. Load the clarified lysate onto the column. c. Wash the column extensively with wash buffer to remove unbound proteins. d. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Analyze the fractions by SDS-PAGE to check for purity. f. Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vivo Labeling and Identification of S-Glutathionylated Proteins

This protocol is adapted from the chemoenzymatic method described by Chiang et al. (2012).[1][3]

1. Cell Culture and Transfection: a. Plate human embryonic kidney (HEK293T) cells in a suitable culture dish and grow to 70-80% confluency. b. Transfect the cells with a mammalian expression vector encoding E. coli GspS using a suitable transfection reagent.

2. Biotin-Spermine Labeling: a. 24 hours post-transfection, replace the culture medium with fresh medium containing 2 mM biotinyl-spermine (biotin-spm). b. Incubate the cells for an additional 24 hours to allow for the enzymatic conversion of GSH to Gspm-biotin.

3. Induction of Oxidative Stress: a. To induce S-glutathionylation, treat the cells with 1 mM H₂O₂ or 1 mM diamide (B1670390) for 5-10 minutes at 37°C.[2]

4. Cell Lysis and Blocking of Free Thiols: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and 50 mM N-ethylmaleimide (NEM) to block free cysteine residues. c. Incubate on ice for 30 minutes. d. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

5. Protein Digestion: a. Precipitate the proteins from the lysate using acetone (B3395972) or TCA. b. Resuspend the protein pellet in a buffer containing 8 M urea (B33335). c. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. d. Alkylate the newly formed free thiols with 55 mM iodoacetamide (B48618) for 45 minutes in the dark. e. Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

6. Enrichment of Biotinylated Peptides: a. Equilibrate streptavidin-agarose beads with a suitable binding buffer. b. Incubate the tryptic digest with the streptavidin beads for 2-4 hours at room temperature with gentle rotation. c. Wash the beads extensively to remove non-specifically bound peptides.

7. On-Bead Enzymatic Cleavage (Optional): a. To remove the biotin-spermine tag, resuspend the beads in a reaction buffer containing purified GspA. b. Incubate for 2-4 hours at 37°C. c. Collect the supernatant containing the now tag-free glutathionylated peptides.

8. LC-MS/MS Analysis: a. Analyze the enriched peptides by nano-LC-MS/MS on a high-resolution mass spectrometer. b. Identify the modified peptides and proteins using appropriate database search software, specifying S-glutathionylation (+305.068 Da on cysteine) as a variable modification.

Mandatory Visualizations

GSP_Signaling_Pathway cluster_cell Cellular Environment GSH Glutathione (GSH) GspS Gsp Synthetase (exogenously expressed) GSH->GspS Spermidine Biotinyl-Spermidine Spermidine->GspS GSP_biotin This compound-Biotin (Gspm-biotin) GspS->GSP_biotin ATP -> ADP + Pi Protein_SSGsp_biotin S-Glutathionylated Protein (Biotin-tagged) GSP_biotin->Protein_SSGsp_biotin Protein Protein-SH Protein->Protein_SSGsp_biotin Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Protein_SSGsp_biotin

Caption: Chemoenzymatic labeling of S-glutathionylated proteins.

Experimental_Workflow start GspS-transfected cells + Biotin-Spermine stress Induce Oxidative Stress (e.g., H2O2) start->stress lysis Cell Lysis & Block Free Thiols (NEM) stress->lysis digestion Protein Digestion (Trypsin) lysis->digestion enrichment Enrichment of Biotinylated Peptides (Streptavidin Beads) digestion->enrichment cleavage On-bead Cleavage with Gsp Amidase (GspA) enrichment->cleavage analysis LC-MS/MS Analysis cleavage->analysis end Identification of S-Glutathionylated Proteins and Sites analysis->end

Caption: Workflow for identifying S-glutathionylated proteins.

Logical_Relationship GspS GspS Activity Gspm_Biotin_Pool Gspm-Biotin Pool Size GspS->Gspm_Biotin_Pool Biotin_Spm Biotin-Spermine Availability Biotin_Spm->Gspm_Biotin_Pool S_Glutathionylation Protein S-Glutathionylation (Biotin-tagged) Gspm_Biotin_Pool->S_Glutathionylation Enrichment_Efficiency Enrichment Efficiency S_Glutathionylation->Enrichment_Efficiency MS_Identification Successful MS Identification Enrichment_Efficiency->MS_Identification

Caption: Key dependencies for successful experiment execution.

References

Application Notes and Protocols: Investigating Glutathionylspermidine as a Potential Substrate for Glutaredoxin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaredoxins (Grx) are small oxidoreductase enzymes crucial for maintaining cellular redox homeostasis by catalyzing the reduction of glutathione-protein mixed disulfides (PSSG), a process known as deglutathionylation.[1][2][3] This function is central to redox signaling and protecting protein thiols from irreversible oxidation during oxidative stress.[4] Glutathionylspermidine (Gsp) is a conjugate of glutathione (B108866) (GSH) and spermidine, found in organisms like E. coli and protozoan parasites.[5][6] In trypanosomatids, Gsp is a precursor to trypanothione, a key antioxidant metabolite.[7] While the metabolism of Gsp, particularly its synthesis and hydrolysis by the bifunctional enzyme this compound synthetase/amidase (GspSA), has been studied[6][7], its direct interaction with the glutaredoxin system is not well-characterized.

These application notes provide a framework for investigating the hypothesis that this compound and its derivatives can serve as substrates for glutaredoxin. We present detailed protocols for the key experiments required to explore this potential interaction and summarize relevant kinetic data for known glutaredoxin substrates to serve as a benchmark.

Proposed Signaling Pathway and Rationale

Under conditions of oxidative stress, protein thiols can become modified to form mixed disulfides with low-molecular-weight thiols. Given the structural similarity of Gsp to GSH, it is plausible that protein-S-S-Gsp adducts could form in cells where Gsp is present. The reduction of such adducts would be essential for restoring protein function, and glutaredoxin is the primary enzyme responsible for catalyzing such deglutathionylation reactions.[1][3] Investigating whether Grx can reduce this compound disulfide (Gsp-S-S-Gsp) or protein-S-S-Gsp adducts is a critical step in understanding the broader role of Gsp in cellular redox regulation.

Gsp_Grx_Pathway cluster_formation Formation of Gsp Adducts cluster_reduction Glutaredoxin-mediated Reduction Protein-SH Protein-SH Protein-S-S-Gsp Protein-S-S-Gsp Adduct Protein-SH->Protein-S-S-Gsp Gsp-SH, Oxidative Stress Gsp-SH This compound Oxidative_Stress Oxidative_Stress Protein-S-S-Gsp->Protein-SH Grx_red Grx_red Reduced Grx (Grx-(SH)2) Grx_ox Oxidized Grx (Grx-S-S) Grx_red->Grx_ox Protein-S-S-Gsp Grx_ox->Grx_red GSH GSH 2 GSH GSSG GSSG GSSG->GSH GR, NADPH GR Glutathione Reductase NADPH NADPH

Caption: Proposed pathway for the reduction of a Protein-S-S-Gsp adduct by glutaredoxin.

Quantitative Data Summary

Direct kinetic data for this compound as a substrate for glutaredoxin is not currently available in the literature. The following table summarizes kinetic parameters for known substrates of glutaredoxin to provide a basis for comparison when evaluating Gsp derivatives.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human Grx1L-cysteine-glutathione disulfide (GSSCys)N/AN/A1.2 x 105
P. falciparum GrxL-cysteine-glutathione disulfide (GSSCys)N/AN/AN/A[8]
Poplar GrxS12L-cysteine-glutathione disulfide (GSSCys)N/AN/A2.5 x 104 - 2 x 106[8]
Human Grx1Glutathionylated peptideVariesVariesN/A
Yeast Grx1HEDS (bis(2-hydroxyethyl)disulfide)VariesVariesN/A[9]
Yeast Grx2HEDS (bis(2-hydroxyethyl)disulfide)VariesVariesN/A[9]

N/A: Data not available in the cited sources.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (Gsp)

This protocol is adapted from the characterization of E. coli this compound synthetase (GspS).[7][10]

Materials:

  • Purified Gsp Synthetase (GspS)

  • Glutathione (GSH)

  • Spermidine

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 8.0)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM GSH, 20 mM spermidine, 10 mM ATP, and 20 mM MgCl2.

  • Initiate the reaction by adding purified GspS to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the formation of Gsp periodically by taking aliquots and analyzing them via reverse-phase HPLC.

  • Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Purify Gsp from the supernatant using preparative HPLC.

  • Lyophilize the purified Gsp and store at -20°C.

Protocol 2: Expression and Purification of Glutaredoxin (Grx)

This is a general protocol for the expression of recombinant Grx, which may need optimization depending on the specific construct and expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a Grx expression vector (e.g., pET vector with an N-terminal His-tag).

  • LB Broth and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash Buffer (Lysis buffer with 20 mM imidazole).

  • Elution Buffer (Lysis buffer with 250 mM imidazole).

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the Grx protein using Elution Buffer.

  • Pool the fractions containing purified Grx and dialyze against Dialysis Buffer to remove imidazole.

  • Confirm purity by SDS-PAGE and determine the protein concentration. Store at -80°C.

Protocol 3: Glutaredoxin Activity Assay with Gsp-Disulfide

This assay is a modification of the standard NADPH-coupled assay using glutathione reductase. It measures the ability of Grx to reduce the disulfide form of this compound (Gsp-S-S-Gsp).

Materials:

  • Gsp-S-S-Gsp (can be generated by air oxidation of Gsp in a slightly alkaline buffer and purified).

  • Purified Glutaredoxin (Grx).

  • Glutathione Reductase (GR).

  • NADPH.

  • Assay Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, 0.4 mM NADPH, and a suitable concentration of Glutathione Reductase (e.g., 5 µg/ml).

  • Add a range of concentrations of Gsp-S-S-Gsp to the cuvette.

  • Initiate the reaction by adding a known concentration of purified Grx.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Perform control experiments by omitting Grx or Gsp-S-S-Gsp to determine the background rate of NADPH oxidation.

  • Determine the kinetic parameters (Km and Vmax) by plotting the initial rates against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Experimental Workflow Visualization

The following flowchart outlines the key steps to investigate Gsp as a Grx substrate.

Experimental_Workflow cluster_prep Preparation of Reagents cluster_assay Enzyme Activity Assays cluster_analysis Data Analysis and Interpretation P1 Protocol 1: Synthesize & Purify Gsp P3 Prepare Gsp-S-S-Gsp (Substrate) P1->P3 P2 Protocol 2: Express & Purify Grx A1 Protocol 3: Grx activity with Gsp-S-S-Gsp P2->A1 P3->A1 A2 Control Assays: - No Grx - No Substrate A1->A2 Controls A3 Kinetic Analysis: Determine Km, Vmax A1->A3 D1 Compare Gsp-S-S-Gsp kinetics to known Grx substrates A3->D1 D2 Conclusion: Is Gsp-S-S-Gsp a viable substrate for Grx? D1->D2

Caption: Workflow for investigating Gsp as a potential substrate for Glutaredoxin.

By following these protocols and the proposed workflow, researchers can systematically investigate the interaction between this compound and glutaredoxin, potentially uncovering a new dimension of redox regulation in organisms that synthesize Gsp. This line of inquiry could have significant implications for understanding cellular defense mechanisms and may identify novel targets for drug development, particularly in pathogenic organisms that rely on Gsp metabolism.

References

Application Notes and Protocols for Isotope Labeling of Glutathionylspermidine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathionylspermidine (Gsp) is a key intermediate in the biosynthesis of trypanothione (B104310) (N1,N8-bis(glutathionyl)spermidine), a unique thiol-containing molecule essential for the survival of trypanosomatid parasites, the causative agents of diseases like sleeping sickness, Chagas disease, and leishmaniasis. The trypanothione redox system replaces the glutathione/glutathione reductase system found in mammals, making the enzymes involved in its synthesis attractive drug targets. Isotope labeling of this compound and its precursors is a powerful technique for studying the metabolic flux and regulation of this vital pathway, offering insights into parasite metabolism and providing a platform for screening potential inhibitors.

These application notes provide detailed methodologies for the isotope labeling of this compound for metabolic studies, focusing on the model organism Trypanosoma brucei.

Data Presentation

Table 1: Kinetic Parameters of Trypanothione Synthetase (TryS) from Trypanosoma brucei

The synthesis of this compound and its subsequent conversion to trypanothione in T. brucei are both catalyzed by the bifunctional enzyme Trypanothione Synthetase (TryS). Understanding the kinetic properties of this enzyme is crucial for designing and interpreting metabolic labeling studies.

SubstrateK_m_ (µM)K_i_ (µM)k_cat_ (s⁻¹)
Glutathione (GSH)34 - 5637 - 10002.9
Spermidine (B129725)38 - 687--
This compound2.4 - 32--
ATP7.1 - 18--
Trypanothione-360-

Data compiled from studies on recombinant T. brucei TryS. The range in values reflects different experimental conditions.

Table 2: Intracellular Concentrations of this compound and Related Metabolites in Bloodstream Form Trypanosoma brucei

The baseline concentrations of key metabolites in the trypanothione pathway are essential for designing labeling experiments and interpreting the resulting data.

MetaboliteIntracellular Concentration (µM)
This compound~15-20
Trypanothione~500-600
Glutathione~100-200
Spermidine~100-150

These values are approximate and can vary depending on the growth conditions and strain of T. brucei.

Experimental Protocols

Protocol 1: Metabolic Labeling of this compound in Trypanosoma brucei Cultures

This protocol describes the in vivo labeling of this compound by culturing bloodstream form T. brucei with stable isotope-labeled precursors.

Materials:

  • Trypanosoma brucei bloodstream form cell culture

  • HMI-9 medium (or other appropriate culture medium)

  • Dialyzed fetal bovine serum

  • Stable isotope-labeled precursors (e.g., U-¹³C-glucose, ¹³C-glutamine, ¹³C-glycine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1% formic acid, pre-chilled to -20°C

  • Centrifuge capable of 4°C operation

  • Liquid nitrogen

  • LC-MS/MS system

Procedure:

  • Cell Culture Preparation: Culture bloodstream form T. brucei to a mid-log phase density (e.g., 1-2 x 10⁶ cells/mL) in standard HMI-9 medium.

  • Preparation of Labeling Medium: Prepare HMI-9 medium where the standard precursor is replaced with its stable isotope-labeled counterpart. For example, to label the glycine (B1666218) moiety of glutathione, use medium with ¹³C-glycine. The final concentration of the labeled precursor should be the same as the unlabeled precursor in the standard medium.

  • Metabolic Labeling:

    • Harvest the cells by centrifugation (1500 x g, 10 min, 4°C).

    • Wash the cell pellet once with pre-warmed, serum-free medium without the precursor to be labeled.

    • Resuspend the cells in the pre-warmed labeling medium at a density of 2 x 10⁷ cells/mL.

    • Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a defined period. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the rate of label incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly harvest an aliquot of the cell suspension (e.g., 1 mL).

    • Quench metabolism by immediately adding the cell suspension to 4 volumes of ice-cold PBS and centrifuge (1500 x g, 1 min, 4°C).

    • Quickly aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.

    • Add 200 µL of pre-chilled extraction solvent to the frozen cell pellet.

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and transfer to a new tube.

  • Sample Analysis:

    • Analyze the extracted metabolites by LC-MS/MS to determine the isotopic enrichment in this compound and other related metabolites.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Metabolite extracts from Protocol 1 or other experimental setups

  • This compound standard (if available; otherwise, relative quantification is performed)

  • Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound, if available)

  • LC-MS/MS system with a HILIC or reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • LC Separation:

    • Inject the metabolite extract onto the LC column.

    • Use a gradient elution to separate this compound from other metabolites. A typical gradient might be:

      • 0-2 min: 95% B

      • 2-10 min: Gradient to 5% B

      • 10-12 min: 5% B

      • 12-15 min: Gradient back to 95% B

      • 15-20 min: Re-equilibration at 95% B

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect and quantify this compound. The precursor ion will be the [M+H]⁺ of this compound (m/z 435.2).

    • Fragment the precursor ion and monitor specific product ions. Key fragment ions for this compound can be predicted or determined experimentally (e.g., fragments corresponding to the loss of the glycine residue, or cleavage of the spermidine backbone).

  • Quantification:

    • For absolute quantification, generate a standard curve using a serial dilution of the this compound standard with the internal standard.

    • For relative quantification, normalize the peak area of the endogenous this compound to the peak area of the internal standard (if used) or to the total ion chromatogram or cell number.

    • For isotope tracing experiments, determine the relative abundance of each isotopologue of this compound.

Mandatory Visualization

Trypanothione_Biosynthesis_Pathway cluster_glutathione Glutathione Synthesis cluster_polyamine Polyamine Synthesis cluster_trypanothione Trypanothione Synthesis Glutamate Glutamate gGCS γ-Glutamylcysteine Synthetase Glutamate->gGCS Cysteine Cysteine Cysteine->gGCS Glycine Glycine GS Glutathione Synthetase Glycine->GS gGC γ-Glutamylcysteine gGCS->gGC GSH Glutathione (GSH) GS->GSH gGC->GS TryS1 Trypanothione Synthetase (Step 1) GSH->TryS1 ATP TryS2 Trypanothione Synthetase (Step 2) GSH->TryS2 ATP Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine ODC->Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpdS->Spermidine Spermidine->TryS1 ATP dSAM decarboxylated SAM dSAM->SpdS Gsp This compound (Gsp) TryS1->Gsp Gsp->TryS2 TSH2 Trypanothione TryS2->TSH2 Experimental_Workflow start Start: T. brucei Culture labeling Metabolic Labeling with Isotope-Labeled Precursor start->labeling quenching Rapid Quenching of Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Flux Analysis analysis->data

Cell-based Assays for Glutathionylspermidine Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathionylspermidine (Gsp) is a thiol conjugate of glutathione (B108866) and spermidine (B129725), playing crucial roles in the redox homeostasis of various organisms, from bacteria to protozoan parasites. In organisms like Escherichia coli, Gsp is a significant component of the cellular thiol pool, particularly under conditions of oxidative stress, stationary phase, and anaerobic growth.[1] In pathogenic trypanosomatids, Gsp is an essential precursor to trypanothione (B104310), a unique dithiol that replaces the glutathione/glutathione reductase system found in their mammalian hosts. This parasite-specific pathway presents a promising target for the development of novel therapeutics.

These application notes provide detailed protocols for cell-based assays to investigate the function of this compound. The assays are designed to enable researchers to quantify intracellular Gsp levels, measure the activity of key enzymes in its metabolism, and assess its role in cellular responses to oxidative stress.

Data Presentation

Table 1: Intracellular Thiol Concentrations in E. coli
Growth Phase/ConditionGlutathione (GSH) ConcentrationThis compound (Gsp) ConcentrationGsp as % of Total Glutathione
Mid-log phasePresentPresentVariable
Stationary phaseLowerHigherUp to 80%[1]
Anaerobic growthLowerHigherUp to 80%[1]
Table 2: Kinetic Parameters of this compound Synthetase/Amidase
OrganismEnzymeSubstrateKm (µM)kcat (s-1)
Crithidia fasciculataGsp SynthetaseGlutathione242[2]15.5[2]
Spermidine59[2]15.5[2]
MgATP114[2]15.5[2]
Gsp AmidaseThis compound500[2]0.38[2]
Table 3: Inhibition Constants (Ki) for Trypanothione Reductase Inhibitors
InhibitorOrganismKi (µM)Type of Inhibition
MepacrineTrypanosoma cruzi19.0[3]Competitive
Phenothiazine derivativesTrypanosoma cruziVariable (µM range)[4]Competitive with trypanothione
9-AminoacridinesTrypanosoma cruzi5 - 43[5]Competitive

Signaling and Metabolic Pathways

This compound and Trypanothione Metabolism

This pathway highlights the synthesis of this compound and its subsequent conversion to trypanothione in trypanosomatids, a critical pathway for their survival.

Gsp_Trypanothione_Metabolism cluster_synthesis Biosynthesis cluster_redox Redox Cycling Glutathione Glutathione GspS This compound Synthetase (GspS) Glutathione->GspS TryS Trypanothione Synthetase (TryS) Glutathione->TryS Spermidine Spermidine Spermidine->GspS Gsp This compound (Gsp) GspS->Gsp ATP -> ADP + Pi Gsp->TryS Trypanothione Trypanothione (T(SH)2) TryS->Trypanothione ATP -> ADP + Pi Trypanothione_reduced Trypanothione (T(SH)2) Detox Detoxification Trypanothione_reduced->Detox Trypanothione_oxidized Trypanothione Disulfide (TS2) TryR Trypanothione Reductase (TryR) Trypanothione_oxidized->TryR TryR->Trypanothione_reduced NADP NADP+ TryR->NADP NADPH NADPH NADPH->TryR ROS Reactive Oxygen Species (ROS) ROS->Detox Detox->Trypanothione_oxidized

Caption: Biosynthesis and redox cycling of this compound and trypanothione.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by HPLC

Application: This protocol describes the quantification of intracellular this compound and other low-molecular-weight thiols from cell extracts using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Cell culture of interest (E. coli, trypanosomes, etc.)

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.1 M, ice-cold

  • Monobromobimane (mBBr) solution (15 mM in acetonitrile)

  • N-ethylmaleimide (NEM)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

  • Mobile Phase A: 0.25% acetic acid in water, pH 3.5

  • Mobile Phase B: Methanol

  • This compound standard

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 0.1 M PCA.

    • Lyse the cells by sonication on ice (3 cycles of 30 seconds with 30-second intervals).

    • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To 200 µL of the supernatant, add 20 µL of 1 M NEM to block free thiols and prevent oxidation.

    • Incubate for 5 minutes at room temperature.

    • Add 10 µL of 15 mM mBBr solution.

    • Incubate in the dark at room temperature for 15 minutes.

    • Stop the reaction by adding 270 µL of Mobile Phase A.

  • HPLC Analysis:

    • Inject 50 µL of the derivatized sample onto the C18 column.

    • Elute with a linear gradient of Mobile Phase B in Mobile Phase A (e.g., 10-50% Mobile Phase B over 30 minutes) at a flow rate of 1 mL/min.

    • Detect the mBBr-derivatized thiols using a fluorescence detector with excitation at 380 nm and emission at 480 nm.

    • Quantify the Gsp peak by comparing its area to a standard curve generated with known concentrations of Gsp standard.

Protocol 2: Assay of this compound Synthetase Activity

Application: This protocol measures the activity of this compound synthetase (GspS) in cell lysates or purified enzyme preparations by monitoring the consumption of ATP in a coupled-enzyme spectrophotometric assay.

Materials:

  • Cell lysate or purified GspS

  • Assay Buffer: 100 mM HEPES, pH 7.5, 20 mM MgCl2, 10 mM KCl

  • Substrate Solution: 10 mM ATP, 20 mM glutathione, 20 mM spermidine in Assay Buffer

  • Coupling Enzyme System:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare the reaction mixture containing:

      • 80 µL Assay Buffer

      • 10 µL Coupling Enzyme System (final concentrations: 1 mM PEP, 0.2 mM NADH, 10 U/mL PK, 10 U/mL LDH)

      • 10 µL of cell lysate or purified GspS.

    • Incubate for 5 minutes at 37°C to allow temperature equilibration.

  • Initiation of Reaction:

    • Start the reaction by adding 10 µL of the Substrate Solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 10-15 minutes at 30-second intervals. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of ADP by GspS.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

    • One unit of GspS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the assay conditions.

Protocol 3: Cell-based Assay for Oxidative Stress using DCFDA

Application: This protocol assesses the impact of altered this compound levels on the cellular response to oxidative stress by measuring the generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

Materials:

  • Cells of interest cultured in a 96-well plate

  • DCFDA solution (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Oxidative stress-inducing agent (e.g., H2O2, menadione)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Allow cells to adhere overnight.

  • Loading with DCFDA:

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of HBSS containing 10 µM DCFDA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFDA solution and wash the cells once with HBSS.

    • Add 100 µL of HBSS containing the desired concentration of the oxidative stress-inducing agent.

    • Include a negative control (HBSS alone) and a positive control (a known inducer of ROS).

  • Measurement of Fluorescence:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.

    • Continue to take readings every 5-10 minutes for up to 1 hour.

  • Data Analysis:

    • Plot the fluorescence intensity over time for each condition.

    • Compare the rate of ROS production in cells with altered Gsp levels to control cells.

Experimental Workflows

Workflow for Quantifying Intracellular Gsp

This diagram illustrates the key steps involved in the preparation and analysis of cell samples for the quantification of this compound.

Gsp_Quantification_Workflow Start Cell Culture Harvest Harvest and Wash Cells Start->Harvest Lyse Cell Lysis (e.g., Sonication in PCA) Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Derivatize Derivatization of Thiols (e.g., with mBBr) Clarify->Derivatize HPLC HPLC Analysis Derivatize->HPLC Quantify Quantification HPLC->Quantify

Caption: Workflow for the quantification of intracellular this compound.

Workflow for Assessing Gsp Role in Oxidative Stress

This diagram outlines the procedure for investigating the role of this compound in protecting cells against oxidative stress.

Oxidative_Stress_Workflow Start Seed Cells in 96-well Plate Load Load Cells with DCFDA Start->Load Induce Induce Oxidative Stress (e.g., H2O2) Load->Induce Measure Measure Fluorescence (Ex/Em: 485/535 nm) Induce->Measure Analyze Data Analysis Measure->Analyze

Caption: Workflow for cell-based oxidative stress assay.

References

Application Notes and Protocols for High-Throughput Screening of Glutathionylspermidine Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathionylspermidine synthetase (GspS) is a critical enzyme in the glutathione (B108866) metabolism pathway, catalyzing the ATP-dependent ligation of glutathione and spermidine (B129725) to form this compound (Gsp).[1] This pathway is essential for maintaining redox homeostasis, particularly in organisms like trypanosomatid parasites where Gsp is a precursor to trypanothione, the principal low molecular weight thiol for managing oxidative stress.[2][3] The absence of this pathway in humans makes GspS an attractive target for the development of novel anti-parasitic drugs. These application notes provide a framework for a high-throughput screening (HTS) campaign to identify inhibitors of GspS.

Signaling Pathway

This compound synthetase is a key enzyme in the metabolism of glutathione and polyamines. It channels these two substrates towards the synthesis of this compound, which plays a significant role in cellular redox balance. In certain organisms, this is a critical step in the production of trypanothione, a vital antioxidant.

GspS_Pathway cluster_polyamine Polyamine Synthesis cluster_glutathione Glutathione Synthesis cluster_gsp This compound Synthesis cluster_trypanothione Trypanothione Synthesis (in Trypanosomatids) Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase GspS This compound Synthetase (GspS) Spermidine->GspS Glutamate Glutamate gamma_EC γ-Glutamylcysteine Glutamate->gamma_EC Cysteine Cysteine Cysteine->gamma_EC Glycine (B1666218) Glycine Glutathione Glutathione (GSH) Glycine->Glutathione gamma_EC->Glutathione GSH Synthetase Glutathione->GspS Gsp This compound (Gsp) GspS->Gsp ADP_Pi ADP + Pi GspS->ADP_Pi TryS Trypanothione Synthetase (TryS) Gsp->TryS ATP ATP ATP->GspS Trypanothione Trypanothione TryS->Trypanothione Glutathione2 Glutathione (GSH) Glutathione2->TryS

This compound Synthesis Pathway

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well plate format and utilizes a malachite green-based colorimetric assay to detect the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the GspS-catalyzed reaction.

Experimental Workflow

HTS_Workflow start Start dispense_compounds Dispense Compounds (and DMSO controls) start->dispense_compounds add_enzyme Add GspS Enzyme Solution dispense_compounds->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrates Add Substrate Mix (GSH, Spermidine, ATP) pre_incubate->add_substrates enzyme_reaction Enzymatic Reaction add_substrates->enzyme_reaction add_malachite Add Malachite Green Reagent enzyme_reaction->add_malachite color_development Color Development add_malachite->color_development read_absorbance Read Absorbance at 620 nm color_development->read_absorbance data_analysis Data Analysis (% Inhibition, Z'-factor) read_absorbance->data_analysis hit_confirmation Hit Confirmation (Dose-Response) data_analysis->hit_confirmation end End hit_confirmation->end

HTS Workflow for GspS Inhibitors
Reagents and Materials

  • GspS Enzyme: Recombinant GspS from the organism of interest (e.g., Crithidia fasciculata, E. coli).

  • Substrates: L-Glutathione (GSH), Spermidine, Adenosine 5'-triphosphate (ATP).

  • Assay Buffer: 0.1 M HEPES, pH 7.3.[2]

  • Malachite Green Reagent: Commercially available or prepared in-house.

  • Compound Library: Small molecule library dissolved in DMSO.

  • Plates: 384-well, clear, flat-bottom microplates.

  • Instrumentation: Automated liquid handler, microplate reader with absorbance detection at 620 nm.

Assay Protocol
  • Compound Plating:

    • Dispense 100 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

    • For controls, dispense 100 nL of DMSO into designated wells (negative control, no inhibition) and a known GspS inhibitor or no enzyme (positive control, 100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of recombinant GspS in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Add 10 µL of the GspS solution to each well containing the compounds and DMSO controls.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Prepare a substrate master mix in assay buffer containing GSH, spermidine, and ATP. Based on the kinetic parameters of C. fasciculata GspS, the following final concentrations are recommended:

      • GSH: 250 µM[2]

      • Spermidine: 60 µM[2]

      • ATP: 115 µM[2]

    • Add 10 µL of the substrate master mix to each well to start the enzymatic reaction. The final reaction volume will be 20 µL.

  • Enzymatic Reaction:

    • Incubate the plates at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the malachite green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 620 nm using a microplate reader.

Data Analysis
  • Percent Inhibition Calculation:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))

    • Abs_compound: Absorbance in the presence of the test compound.

    • Abs_negative_control: Absorbance of the DMSO control (0% inhibition).

    • Abs_positive_control: Absorbance of the no-enzyme or known inhibitor control (100% inhibition).

  • Assay Quality Control:

    • The Z'-factor should be calculated to assess the quality and robustness of the HTS assay. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|

Quantitative Data for Known GspS Inhibitors

The following table summarizes the inhibitory activity of known compounds against this compound synthetase. This data can be used as a reference for hit validation and lead optimization.

Compound ClassCompoundTarget OrganismIC50 (µM)Ki (µM)Notes
Glutathione AnalogueL-γ-Glu-L-Leu-Gly-Boronic AcidCrithidia fasciculata17.2[4]-Boronic acid substitution on the glycine carboxylic acid group.
Glutathione AnalogueL-γ-Glu-L-Leu-Diaminopropionic AcidCrithidia fasciculata-7.2[5]Substitution of the glycine moiety with a basic amino acid.

Hit Confirmation and Characterization

Compounds identified as primary hits from the HTS should undergo a series of validation and characterization steps:

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Perform serial dilutions of the confirmed hits to determine their IC50 values (the concentration at which 50% of the enzyme activity is inhibited).

  • Mechanism of Inhibition Studies: Conduct enzyme kinetic studies in the presence of the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrates (GSH, spermidine, and ATP).

  • Selectivity Profiling: Test the inhibitors against related ATP-dependent enzymes to assess their selectivity for GspS.

  • Orthogonal Assays: Validate the inhibitory activity using an alternative assay format, such as an ADP-Glo™ luminescent assay, which measures the production of ADP.

By following these application notes and protocols, researchers can effectively screen for and characterize novel inhibitors of this compound synthetase, paving the way for the development of new therapeutics.

References

Application Notes and Protocols: Click Chemistry Applications with Glutathionylspermidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of click chemistry to the study of glutathionylspermidine (Gsp) and its role in biological systems, particularly in the context of trypanosomatid parasites and bacteria. The protocols outlined below are designed to enable researchers to synthesize and utilize clickable Gsp analogs for a variety of applications, including inhibitor screening, target identification, and the elucidation of metabolic pathways.

This compound is a key metabolite in the redox homeostasis of certain organisms, notably as a precursor to trypanothione (B104310) in trypanosomatids, the causative agents of diseases like Chagas disease and African sleeping sickness.[1][2][3][4] The enzymes involved in its synthesis, such as this compound synthetase (GspS) and trypanothione synthetase (TryS), are attractive drug targets.[1][2][3] The use of Gsp analogs functionalized with bioorthogonal handles for click chemistry offers a powerful approach to study these enzymes and their biological context.

Synthesis of Clickable this compound Analogs

The introduction of a clickable moiety, such as an azide (B81097) or a terminal alkyne, into a Gsp analog allows for its subsequent covalent ligation to a reporter molecule (e.g., a fluorophore or biotin) via a highly efficient and specific click reaction.[5][6][7] This enables a wide range of downstream applications.

A promising strategy for synthesizing a clickable Gsp analog involves a chemoenzymatic approach, inspired by the metabolic synthesis of clickable glutathione (B108866).[8][9][10] This method leverages the substrate promiscuity of the enzymes involved in the Gsp biosynthesis pathway.

Protocol 1: Chemoenzymatic Synthesis of an Azide-Modified Gsp Analog

This protocol describes a potential method for the in vitro synthesis of an azide-containing Gsp analog (Gsp-N₃) using a modified spermidine (B129725) precursor and this compound synthetase.

Materials:

  • This compound synthetase (GspS)

  • Glutathione (GSH)

  • Azido-spermidine analog (e.g., N¹-azidoethyl-spermidine)

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • HPLC system for purification

Procedure:

  • Set up the enzymatic reaction by combining GSH, the azido-spermidine analog, ATP, and MgCl₂ in the reaction buffer.

  • Initiate the reaction by adding GspS.

  • Incubate the reaction at the optimal temperature for GspS activity (e.g., 37 °C).

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the azide-modified Gsp analog using preparative HPLC.

  • Characterize the purified product by mass spectrometry to confirm its identity.

Applications of Clickable this compound Analogs

Clickable Gsp analogs can be employed in a variety of applications to probe the function and interactions of Gsp and its associated enzymes.

Enzyme Activity Profiling and Inhibitor Screening

A clickable Gsp analog can serve as a probe to identify and characterize inhibitors of GspS or TryS. In a competitive assay, the ability of a test compound to inhibit the incorporation of the clickable Gsp analog into a target enzyme or its downstream product can be quantified.

Protocol 2: In Vitro GspS Inhibition Assay using Click Chemistry

Materials:

  • Purified GspS

  • Gsp-N₃ (azide-modified Gsp analog)

  • Alkyne-biotin conjugate

  • Test compounds (potential inhibitors)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-coated plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

Procedure:

  • Incubate GspS with the test compounds for a defined period.

  • Add Gsp-N₃ and the other necessary substrates for the enzymatic reaction.

  • Allow the enzymatic reaction to proceed.

  • Stop the reaction and perform a click reaction by adding CuSO₄, THPTA, sodium ascorbate, and the alkyne-biotin conjugate to label the product of the enzymatic reaction.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated product.

  • Wash the plate to remove unbound reagents.

  • Add HRP-conjugated anti-biotin antibody and incubate.

  • Wash the plate and add TMB substrate.

  • Measure the absorbance to quantify the amount of biotinylated product, which is inversely proportional to the inhibitory activity of the test compound.

Compound IC₅₀ (µM) for GspS
Inhibitor A5.2
Inhibitor B12.8
Inhibitor C> 100

Table 1: Hypothetical quantitative data from a GspS inhibition assay using a clickable Gsp analog.

Target Identification and Validation

Clickable Gsp analogs can be used as activity-based probes to identify cellular targets.[11][12] After incubation with cell lysates or live cells, the clickable analog will covalently bind to its target enzymes. Subsequent click reaction with a reporter tag (e.g., biotin) allows for the enrichment and identification of these target proteins by mass spectrometry.

Visualization of Gsp Metabolism

By using a clickable Gsp analog in conjunction with a fluorescent reporter, it is possible to visualize the localization and flux of Gsp within cells. This can provide insights into the subcellular compartments where Gsp metabolism occurs.

Signaling Pathways and Experimental Workflows

The trypanothione biosynthesis pathway is a critical metabolic route in trypanosomatids where Gsp is a key intermediate. Understanding this pathway is essential for developing drugs that target it.

Trypanothione_Biosynthesis cluster_0 Glutathione Synthesis cluster_1 Spermidine Synthesis cluster_2 Trypanothione Synthesis Glu Glutamate gGCS γ-Glutamylcysteine Synthetase Glu->gGCS Cys Cysteine Cys->gGCS Gly Glycine GS Glutathione Synthetase Gly->GS gGC γ-Glutamylcysteine gGCS->gGC GSH Glutathione (GSH) GS->GSH gGC->GS GspS This compound Synthetase (GspS) GSH->GspS TryS Trypanothione Synthetase (TryS) GSH->TryS Orn Ornithine ODC Ornithine Decarboxylase Orn->ODC Put Putrescine SpdS Spermidine Synthase Put->SpdS dSAM decarboxylated SAM dSAM->SpdS Spd Spermidine SpdS->Spd Spd->GspS ODC->Put Gsp This compound (Gsp) GspS->Gsp ATP -> ADP + Pi TSH Trypanothione (T(SH)₂) TryS->TSH ATP -> ADP + Pi Gsp->TryS

Caption: Trypanothione biosynthesis pathway.

The following workflow illustrates the general procedure for using a clickable Gsp analog for activity-based protein profiling.

ABPP_Workflow cluster_workflow Activity-Based Protein Profiling Workflow start Incubate cell lysate or live cells with clickable Gsp analog (Gsp-N₃) click_reaction Perform click reaction with alkyne-biotin start->click_reaction enrichment Enrich biotinylated proteins using streptavidin beads click_reaction->enrichment digestion On-bead digestion (e.g., with trypsin) enrichment->digestion ms_analysis LC-MS/MS analysis of peptides digestion->ms_analysis identification Identify target proteins ms_analysis->identification

Caption: Workflow for activity-based protein profiling.

Quantitative Data

The following table provides representative quantitative data that could be obtained from experiments utilizing clickable Gsp analogs.

Parameter Value Method
Gsp-N₃ incorporation into GspS 85%In-gel fluorescence after click reaction
Kₘ of GspS for Gsp-N₃ 150 µMEnzyme kinetics assay
Yield of Gsp-N₃ synthesis 60%HPLC purification
Labeling efficiency in cell lysate 70%Western blot analysis

Table 2: Representative quantitative data for the application of a clickable Gsp analog.

Conclusion

The use of click chemistry with this compound analogs represents a powerful and versatile strategy for investigating the biology of this important metabolite and its associated enzymes. The protocols and applications described herein provide a framework for researchers to design and implement experiments aimed at drug discovery and the fundamental understanding of pathogen metabolism. The continued development of novel clickable probes and their application will undoubtedly lead to new insights and therapeutic opportunities.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Glutathionylspermidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glutathionylspermidine (Gsp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Gsp in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can lead to the degradation of this compound in my biological samples?

A1: The stability of this compound is influenced by several factors, primarily due to its thiol group and polyamine structure. Key factors include:

  • Oxidation: The thiol group on the glutathione (B108866) moiety of Gsp is susceptible to oxidation, which can lead to the formation of this compound disulfide (Gsp-SS-Gsp) or mixed disulfides with other thiol-containing molecules in the sample.[1][2][3]

  • Enzymatic Degradation: Biological samples contain various enzymes that can potentially degrade Gsp. Although the specific enzymes responsible for Gsp degradation in mammalian tissues are not fully characterized, the presence of proteases and other hydrolases is a concern.[4]

  • Temperature: Higher temperatures accelerate both oxidative and enzymatic degradation.[5][6][7] Therefore, proper temperature control during sample collection, processing, and storage is critical.

  • pH: The stability of thiol-containing compounds can be pH-dependent. Extreme pH values should be avoided during sample preparation unless specifically required by the analytical method.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of sensitive molecules like Gsp. It is advisable to aliquot samples into single-use volumes to avoid this.[8]

Q2: What is the recommended temperature for storing biological samples to ensure the stability of this compound?

A2: For long-term storage, it is recommended to keep biological samples at ultra-low temperatures, such as -80°C.[8] Studies on similar molecules, like polyamines and glutathione, have shown that storage at -20°C or lower significantly reduces degradation.[6][9] For short-term storage during sample processing, it is best to keep samples on ice (0-4°C) at all times.[5][10]

Q3: How should I prepare my tissue or cell samples to minimize this compound degradation?

A3: Proper sample preparation is crucial for preserving the integrity of Gsp. Here are some key recommendations:

  • Rapid Processing: Process samples as quickly as possible after collection to minimize the activity of endogenous enzymes.

  • Use of Alkylating Agents: For accurate quantification of the reduced form of Gsp, consider using a thiol-alkylating agent like N-ethylmaleimide (NEM) immediately upon sample collection. This will prevent the artificial oxidation of the thiol group during sample workup.[14]

  • Keep Samples Cold: All sample preparation steps should be carried out on ice or at 4°C to slow down any potential degradation.[10]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Solution
Low or undetectable levels of Gsp in samples. Gsp has degraded due to improper storage or handling.Ensure samples are collected and immediately flash-frozen in liquid nitrogen and stored at -80°C.[8] Minimize the time between thawing and analysis. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Inefficient extraction of Gsp from the sample matrix.Optimize your extraction protocol. Consider using a deproteinization step with perchloric acid or metaphosphoric acid to release Gsp from any protein interactions and inactivate degradative enzymes.[11][12][13] Ensure complete homogenization of the tissue or lysis of the cells.
High variability in Gsp measurements between replicate samples. Inconsistent sample collection or processing.Standardize your sample collection and processing workflow. Ensure that all samples are treated identically and for the same duration at each step.[10]
Partial oxidation of Gsp during sample preparation.Add a thiol-alkylating agent like N-ethylmaleimide (NEM) to your lysis/homogenization buffer to prevent artificial oxidation of the thiol group.[14] Work quickly and keep samples on ice at all times.
Presence of unexpected peaks in chromatograms, potentially indicating Gsp degradation products. Formation of Gsp disulfides or other adducts.Confirm the identity of these peaks using mass spectrometry. If disulfide formation is confirmed, consider adding a reducing agent like dithiothreitol (B142953) (DTT) just before analysis to convert the oxidized forms back to the reduced form, if you are interested in total Gsp levels. Note that this will prevent the separate quantification of reduced and oxidized Gsp. For accurate redox state analysis, the use of alkylating agents is preferred.
Matrix effects from the biological sample interfering with the analysis.Optimize your sample cleanup and chromatographic separation methods. Solid-phase extraction (SPE) may be useful for removing interfering substances.

Quantitative Data Summary

AnalyteMatrixStorage TemperatureStorage DurationObservationReference
PolyaminesSalivaRoom Temperature240 minutesSignificant changes in concentration observed.[5][15]
PolyaminesSalivaOn Ice (0-4°C)240 minutesMinimal changes in concentration.[5][15]
PolyaminesSaliva-18°C8 daysStable.[5][15]
PolyaminesHuman Serum-20°CNot specifiedLower degradation compared to higher temperatures.[6][9]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue
  • Sample Collection and Storage:

    • Excise the tissue of interest as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (e.g., 50 mg).

    • In a pre-chilled homogenizer, add 10 volumes of ice-cold 1.5 M perchloric acid (HClO4).

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Deproteinization:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization and Collection:

    • Carefully collect the supernatant, which contains the acid-soluble metabolites, including Gsp.

    • To neutralize the sample for analysis (e.g., by HPLC), add an appropriate volume of ice-cold 2 M potassium carbonate (K2CO3). A typical starting point is to add half the volume of the perchloric acid used.

    • Vortex and allow the sample to stand on ice for 10 minutes to precipitate the potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • The resulting supernatant is ready for analysis or can be stored at -80°C.

Protocol 2: Extraction of this compound from Cultured Mammalian Cells

This protocol is a general guideline for the extraction of metabolites from cultured cells.[16]

  • Cell Culture and Harvesting:

    • Grow cells to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • After the final wash, aspirate all residual PBS.

  • Metabolism Quenching and Lysis:

    • Immediately add a sufficient volume of ice-cold 80% methanol (B129727) to cover the cell monolayer.

    • Place the culture dish on ice for 5-10 minutes to ensure complete cell lysis and quenching of metabolic activity.

  • Cell Scraping and Collection:

    • Using a cell scraper, scrape the cells into the methanol solution.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the cell lysate vigorously.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant, containing the metabolites, to a new tube.

  • Sample Preparation for Analysis:

    • Evaporate the methanol from the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolite extract in a suitable buffer for your analytical method (e.g., mobile phase for HPLC).

    • The sample is now ready for analysis or can be stored at -80°C.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis & Storage tissue Tissue Sample flash_freeze Flash Freeze (Liquid N2) tissue->flash_freeze Rapidly cells Cultured Cells wash_pbs Wash with ice-cold PBS cells->wash_pbs homogenize Homogenize in Perchloric Acid flash_freeze->homogenize centrifuge1 Centrifuge (Deproteinize) homogenize->centrifuge1 lyse Lyse in cold Methanol wash_pbs->lyse lyse->centrifuge1 neutralize Neutralize Supernatant centrifuge1->neutralize For Tissue evaporate Evaporate Methanol centrifuge1->evaporate For Cells centrifuge2 Centrifuge neutralize->centrifuge2 analyze Analyze (e.g., LC-MS) centrifuge2->analyze store Store at -80°C centrifuge2->store evaporate->analyze evaporate->store

Caption: Experimental workflow for the extraction of this compound.

polyamine_pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase This compound This compound (Gsp) Spermidine->this compound Gsp Synthetase Glutathione Glutathione (GSH) Glutathione->this compound

Caption: Simplified polyamine and this compound synthesis pathway.

References

Technical Support Center: Recombinant Glutathionylspermidine Synthetase (GSS) Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Glutathionylspermidine synthetase (GSS). Our aim is to help you overcome common challenges and optimize your protein expression and purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the expression of recombinant GSS.

Expression & Induction Issues

???+ question "Q1: My recombinant GSS expression is very low or undetectable on a gel. What are the likely causes and how can I fix it?"

???+ question "Q2: I see a strong band at the expected molecular weight for GSS, but it's all in the insoluble fraction (inclusion bodies). How can I increase the solubility of my protein?"

Purification & Activity Issues

???+ question "Q3: My His-tagged GSS does not bind to the Ni-NTA column. What could be the problem?"

???+ question "Q4: I have purified my GSS protein, but it shows little to no enzymatic activity. What are the possible reasons?"

Data Presentation

Table 1: Optimization of Recombinant GSS Expression Conditions

The following table summarizes key parameters that can be adjusted to optimize the yield of soluble recombinant GSS in E. coli. The suggested values are based on common practices for improving recombinant protein expression.[1][2][3][4][5][6][7][8]

ParameterLow Yield/InsolubleModerate Yield/SolubleHigh Yield/SolubleRationale
Host Strain BL21(DE3)Rosetta(DE3)BL21(DE3) with chaperone co-expressionRosetta strains provide tRNAs for rare codons. Chaperones assist in proper protein folding.
Induction Temp. 37°C25-30°C18°CLower temperatures slow protein synthesis, promoting correct folding.
IPTG Conc. 1.0 mM0.4-0.5 mM0.1-0.2 mMLower inducer concentrations can reduce the rate of transcription, preventing protein aggregation.
Induction Time 2-4 hours6-8 hours12-16 hours (overnight)Longer induction times at lower temperatures can increase the overall yield of soluble protein.
Culture Media LBTB or 2xYTAuto-induction mediaRicher media support higher cell densities. Auto-induction media can simplify the process.

Experimental Protocols

Detailed Methodology 1: His-Tag Purification of Recombinant GSS (Native Conditions)

This protocol describes the purification of His-tagged GSS from E. coli lysate using Ni-NTA affinity chromatography under native conditions.[9][10][11][12][13]

  • Preparation of Buffers:

    • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

    • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

    • Before use, supplement the lysis buffer with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail.

  • Cell Lysis:

    • Thaw the frozen E. coli cell pellet (from a 1 L culture) on ice.

    • Resuspend the pellet in 30 mL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the cell suspension on ice to lyse the cells. Perform short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.

    • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Protein Binding:

    • Carefully collect the supernatant (cleared lysate).

    • Equilibrate a Ni-NTA column with 5-10 column volumes of Lysis Buffer.

    • Load the cleared lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged GSS with 5-10 column volumes of Elution Buffer.

    • Collect fractions (e.g., 1 mL each) and analyze by SDS-PAGE to identify the fractions containing the purified protein.

  • Buffer Exchange (Optional):

    • Pool the fractions containing pure GSS and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Detailed Methodology 2: GSS Synthetase Activity Assay

This protocol is for determining the synthetase activity of purified recombinant GSS. It is a coupled enzyme assay that measures the rate of ADP production.[14]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M HEPES, pH 7.3.

    • Substrate Stock Solutions:

      • 100 mM ATP in water.

      • 1 M MgCl2 in water.

      • 100 mM Glutathione (B108866) (GSH) in water.

      • 50 mM Spermidine in water.

    • Coupling Enzyme System (in Assay Buffer):

      • Pyruvate kinase (PK)

      • Lactate dehydrogenase (LDH)

      • Phosphoenolpyruvate (PEP)

      • NADH

  • Assay Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • Assay Buffer

      • ATP (final concentration 1-2 mM)

      • MgCl2 (final concentration 5-10 mM)

      • GSH (final concentration 1-2 mM)

      • Spermidine (final concentration 0.5-1 mM)

      • PEP (final concentration 1-2 mM)

      • NADH (final concentration 0.2-0.3 mM)

      • PK/LDH (sufficient activity to ensure the GSS reaction is rate-limiting)

    • Mix the components and allow the temperature to equilibrate to 25°C.

    • Initiate the reaction by adding a small amount of purified GSS enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance is due to the oxidation of NADH to NAD+.

  • Calculation of Activity:

    • The rate of the reaction (µmol/min) can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizations

Glutathione and this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of glutathione (GSH) and its subsequent conversion to this compound (GSP) by GSS.[15][16][17]

Glutathione_Pathway Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gGluCys γ-Glutamylcysteine gGluCys->GS GSH Glutathione (GSH) GSS This compound Synthetase (GSS) GSH->GSS Spd Spermidine Spd->GSS GSP This compound (GSP) Amidase Amidase Activity of GSS GSP->Amidase GCL->gGluCys GS->GSH GSS->GSP Amidase->GSH Amidase->Spd

Caption: Biosynthesis of Glutathione and this compound.

Troubleshooting Workflow for Low GSS Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low yield when expressing recombinant GSS.

Troubleshooting_Workflow Start Start: Low GSS Yield CheckExpression Check for Expression (SDS-PAGE of total lysate) Start->CheckExpression NoBand No GSS Band CheckExpression->NoBand No BandPresent GSS Band is Present CheckExpression->BandPresent Yes VerifyConstruct Verify Construct: - Sequence Plasmid - Check Codon Usage - Assess Protein Toxicity NoBand->VerifyConstruct CheckSolubility Check Solubility (Compare soluble vs. insoluble fractions) BandPresent->CheckSolubility Insoluble Mostly Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Insoluble Soluble Mostly Soluble CheckSolubility->Soluble Soluble OptimizeExpression Optimize Expression: - Lower Temperature (18-25°C) - Lower IPTG (0.1-0.4 mM) - Use Solubility Tag (MBP, GST) - Co-express Chaperones Insoluble->OptimizeExpression OptimizePurification Optimize Purification: - Check His-tag accessibility - Verify buffer components - Optimize binding conditions Soluble->OptimizePurification End End: Improved Yield OptimizeExpression->End VerifyConstruct->End OptimizePurification->End

Caption: Troubleshooting workflow for low GSS expression yield.

References

Technical Support Center: Analysis of Glutathionylspermidine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of glutathionylspermidine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][3][4] Given that this compound is often analyzed in complex biological matrices like cell lysates, plasma, or tissue homogenates, it is particularly susceptible to these effects from endogenous components such as salts, phospholipids, and proteins.[5]

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: The primary sources of matrix effects in biological samples are endogenous and exogenous substances that interfere with the ionization of this compound.[6] Common sources include:

  • Phospholipids: Abundant in plasma and cell membranes, they are notorious for causing ion suppression in electrospray ionization (ESI).[5]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can suppress the analyte signal.[5]

  • Proteins and Peptides: Inadequately removed proteins and peptides can compete with this compound for ionization.[5]

  • Other Endogenous Molecules: Metabolites, lipids, and other small molecules present in the biological matrix can co-elute and interfere.[5]

  • Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can also contribute to matrix effects.[1]

Q3: How can I detect and quantify matrix effects in my this compound assay?

A3: Several methods can be employed to assess matrix effects. The most common is the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[6] Another qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the MS detector after the analytical column.[7] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix effects are present.[7][8]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is a classic symptom of uncharacterized or poorly controlled matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Sample CleanupImplement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.Removal of interfering matrix components, leading to more consistent ionization and improved reproducibility.
Co-elution of InterferentsOptimize the chromatographic method. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for polar compounds).Separation of this compound from the interfering components, minimizing their impact on ionization.
Use of an Inappropriate Internal StandardEmploy a stable isotope-labeled (SIL) internal standard for this compound.The SIL internal standard will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.

Issue 2: Significant ion suppression observed for this compound.

Ion suppression is a common challenge that directly impacts sensitivity and limits of detection.

Potential Cause Troubleshooting Step Expected Outcome
High Concentration of PhospholipidsIncorporate a phospholipid removal step in the sample preparation, such as using specialized SPE cartridges or plates.Reduction in phospholipid-induced ion suppression and improved signal intensity.
Non-volatile Mobile Phase AdditivesReplace non-volatile buffers (e.g., phosphate) with volatile alternatives like ammonium (B1175870) formate (B1220265) or ammonium acetate.[9]Enhanced spray stability and reduced salt crystal formation in the ion source, leading to better ionization.
Suboptimal Ion Source ParametersOptimize ion source parameters such as capillary voltage, gas flow rates, and temperature.Improved desolvation and ionization of this compound, potentially overcoming some of the suppressive effects.

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment using the post-extraction spike method in different biological matrices.

Biological Matrix Mean Peak Area (Neat Solution) Mean Peak Area (Post-Spiked Matrix) Matrix Factor (MF) Interpretation
Human Plasma1,250,000750,0000.60Significant Ion Suppression
Rat Liver Homogenate1,250,000980,0000.78Moderate Ion Suppression
Cell Lysate (HEK293)1,250,0001,190,0000.95Minimal Matrix Effect

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method

  • Prepare a Neat Solution: Dissolve the this compound reference standard in the initial mobile phase composition to a final concentration of 100 ng/mL.

  • Prepare Blank Matrix Extracts: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using the established sample preparation method without adding the analyte or internal standard.

  • Spike the Extracts: After the final extraction step, spike the blank matrix extracts with the this compound reference standard to a final concentration of 100 ng/mL.

  • LC-MS/MS Analysis: Analyze both the neat solution and the spiked matrix extracts using the developed LC-MS/MS method.

  • Calculate the Matrix Factor: Determine the average peak area for the neat solution and the spiked matrix extracts. Calculate the Matrix Factor (MF) as described in the FAQ section.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and should be optimized for the specific SPE sorbent and biological matrix.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation SPE Cleanup SPE Cleanup Protein Precipitation->SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis SPE Cleanup->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Start Start Observe Inconsistent Results Observe Inconsistent Results Start->Observe Inconsistent Results Assess Matrix Effects Assess Matrix Effects Observe Inconsistent Results->Assess Matrix Effects Optimize Sample Prep Optimize Sample Prep Assess Matrix Effects->Optimize Sample Prep Suppression/Enhancement > 20% Method Validated Method Validated Assess Matrix Effects->Method Validated Suppression/Enhancement < 20% Optimize Chromatography Optimize Chromatography Optimize Sample Prep->Optimize Chromatography Use SIL-IS Use SIL-IS Optimize Chromatography->Use SIL-IS Re-evaluate Re-evaluate Use SIL-IS->Re-evaluate Re-evaluate->Method Validated Issue Resolved Problem Persists Problem Persists Re-evaluate->Problem Persists Issue Not Resolved

Caption: Troubleshooting logic for matrix effects.

References

Preventing oxidation of Glutathionylspermidine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of glutathionylspermidine (GSP) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GSP) and why is its oxidation a concern?

This compound is a conjugate of the antioxidant glutathione (B108866) (GSH) and the polyamine spermidine. It plays a significant role in cellular redox balance and defense against oxidative stress, particularly in certain bacteria like E. coli and in trypanosomatids.[1][2] The thiol group (-SH) in the glutathione moiety of GSP is susceptible to oxidation, forming this compound disulfide (GSP-SS-GSP) or mixed disulfides with other thiol-containing molecules. This oxidation can lead to an inaccurate quantification of the reduced, active form of GSP, compromising experimental results that aim to assess the true redox state of a biological sample.

Q2: What are the primary factors that cause GSP oxidation during sample preparation?

Several factors can contribute to the oxidation of GSP during sample preparation:

  • Exposure to atmospheric oxygen: The presence of oxygen can lead to the spontaneous oxidation of thiols.

  • Presence of metal ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of thiols.

  • Suboptimal pH: Alkaline conditions (pH > 7) promote the auto-oxidation of thiol groups.

  • Enzymatic activity: Enzymes such as glutathione peroxidase can catalyze the oxidation of the glutathione moiety.

  • High temperatures: Elevated temperatures can increase the rate of oxidation reactions.

Q3: What are the general strategies to minimize GSP oxidation?

To maintain the reduced state of GSP during sample preparation, the following strategies are recommended:

  • Work at low temperatures: Perform all extraction and preparation steps on ice or at 4°C to slow down oxidation rates.

  • Use of acidic conditions: Homogenizing tissues or cells in an acidic solution (e.g., perchloric acid, trichloroacetic acid) helps to precipitate proteins and lower the pH, which minimizes thiol oxidation.

  • Addition of chelating agents: Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffers will sequester metal ions that catalyze oxidation.

  • Work in an inert atmosphere: While not always practical, performing sample preparation in a glove box under a nitrogen or argon atmosphere can significantly reduce oxidation.

  • Derivatization of the thiol group: Chemically modifying the thiol group with a blocking agent can effectively prevent its oxidation.

Troubleshooting Guides

Issue 1: Low or undetectable levels of reduced GSP in samples.
Possible Cause Troubleshooting Step
Oxidation during sample collection and lysis. Immediately process samples after collection. Use ice-cold buffers and pre-chilled equipment.
Add a final concentration of 1-5 mM EDTA to all buffers to chelate metal ions.
Homogenize samples in an acidic solution (e.g., 5% (w/v) sulfosalicylic acid) to precipitate proteins and inhibit oxidative enzymes.
Inefficient extraction. Ensure the chosen lysis method (e.g., sonication, bead beating) is effective for your sample type to release intracellular GSP.
Degradation by cellular enzymes. Rapidly inactivate enzymatic activity by adding acid or a chemical denaturant immediately after cell lysis.
Issue 2: High variability in GSP measurements between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent sample handling time. Standardize the time for each step of the sample preparation protocol for all samples.
Differential exposure to oxygen. Minimize the exposure of samples to air. Keep tubes capped whenever possible.
Contamination with metal ions. Use metal-free reagents and labware. Treat buffers with Chelex resin if metal contamination is suspected.

Data Presentation: Comparison of Stabilization Methods

The following table summarizes common methods used to stabilize thiols like GSP during sample preparation. While specific quantitative data for GSP is limited, the principles are derived from extensive studies on glutathione (GSH).

Method Principle Typical Concentration/Condition Advantages Disadvantages
Acidification Lowers pH to inhibit auto-oxidation and precipitates proteins.0.1 M HCl, 5% (w/v) Sulfosalicylic Acid (SSA)Simple, effective for protein removal, and stabilizes thiols for extended periods.May not be compatible with all downstream analyses.
Chelation Sequesters metal ions that catalyze oxidation.1-5 mM EDTACompatible with most buffers and easy to implement.May not be sufficient on its own to prevent all oxidation.
Low Temperature Slows the rate of all chemical reactions, including oxidation.4°C or on iceUniversally applicable and non-invasive.Does not completely halt oxidation.
Derivatization (NEM) Covalent modification of the thiol group to form a stable thioether.5-10 mM N-EthylmaleimideProvides excellent stability once the reaction is complete.Irreversible; requires a specific analytical method for the derivatized form.
Derivatization (MBB) Forms a fluorescent adduct with the thiol group.1-5 mM MonobromobimaneEnables sensitive fluorescence detection.The reagent can be unstable and requires specific reaction conditions (alkaline pH).

Experimental Protocols

Protocol 1: Extraction and Derivatization of GSP from E. coli for HPLC Analysis

This protocol is adapted from methods used for glutathione analysis and is suitable for the relative quantification of GSP.

Materials:

  • E. coli cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Buffer: 0.1 M HCl containing 1 mM EDTA

  • Derivatization Buffer: 0.2 M Borate buffer, pH 9.0, containing 5 mM EDTA

  • N-Ethylmaleimide (NEM) solution: 100 mM in ethanol

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

Procedure:

  • Cell Harvesting: Centrifuge the E. coli culture and discard the supernatant. Wash the cell pellet once with ice-cold PBS.

  • Extraction: Resuspend the cell pellet in 1 mL of ice-cold Extraction Buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds with 30-second intervals).

  • Protein Precipitation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Derivatization:

    • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

    • Add 800 µL of Derivatization Buffer.

    • Add 100 µL of 100 mM NEM solution to a final concentration of 10 mM.

    • Vortex and incubate at room temperature for 30 minutes in the dark.

  • Sample Preparation for HPLC:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Filter the sample through a 0.22 µm syringe filter.

    • Transfer to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the sample using a C18 reverse-phase column with a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Detect the GSP-NEM adduct by UV-Vis or mass spectrometry.

Visualizations

Experimental Workflow for GSP Sample Preparation

experimental_workflow start Sample Collection (e.g., E. coli pellet) lysis Cell Lysis in Acidic Buffer (e.g., 0.1M HCl + 1mM EDTA) - Sonication on ice start->lysis centrifugation Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization - Add Borate Buffer (pH 9.0) - Add NEM (10mM final) - Incubate 30 min at RT supernatant->derivatization acidification Acidification to Stop Reaction (e.g., 1M HCl) derivatization->acidification filtration Filtration (0.22 µm filter) acidification->filtration analysis HPLC-MS/UV Analysis filtration->analysis gsp_pathway GSH Glutathione (GSH) GspS Gsp Synthetase GSH->GspS Spermidine Spermidine Spermidine->GspS GSP This compound (GSP) GspA Gsp Amidase GSP->GspA GSP_SS GSP Disulfide (GSP-SS-GSP) & Protein-SS-GSP GSP->GSP_SS RedoxBalance Cellular Redox Balance GSP->RedoxBalance GspS->GSP ATP -> ADP + Pi GspA->GSH + Spermidine OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->GSP Oxidation OxidativeStress->GspA Inhibition GSP_SS->GSP Reduction GSSG_Reductase Glutathione Reductase GSSG_Reductase->GSP Reduction of mixed disulfides

References

Improving the sensitivity of Glutathionylspermidine detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of glutathionylspermidine (Gsp) detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the sensitive detection of this compound?

A1: Derivatization of the thiol group in this compound is crucial for several reasons. Firstly, it prevents the auto-oxidation of the reactive thiol group during sample preparation, which can lead to the formation of disulfides and an underestimation of the reduced form.[1][2] Secondly, derivatization can significantly improve the ionization efficiency and chromatographic retention of Gsp, leading to enhanced sensitivity and better peak shapes in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][3] Reagents like N-ethylmaleimide (NEM) and monobromobimane (B13751) (mBBr) are commonly used for this purpose.[3][4][5]

Q2: What are the most common causes of low signal intensity in Gsp mass spectrometry experiments?

A2: Low signal intensity is a frequent issue in mass spectrometry and can stem from several factors.[6] These include:

  • Suboptimal Sample Preparation: Inadequate protein precipitation, presence of interfering substances like salts and detergents, or incomplete derivatization can all lead to a weaker signal.[7][8]

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, reducing its signal.[6]

  • Poor Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) and the optimization of source parameters are critical for achieving a strong signal.[6]

  • Incorrect Sample Concentration: A sample that is too dilute will naturally produce a weak signal, while a sample that is too concentrated can lead to ion suppression.[6]

  • Instrument Issues: A poorly tuned or uncalibrated mass spectrometer, or a contaminated ion source, can also result in diminished signal intensity.[6]

Q3: How can I prevent the oxidation of this compound during sample preparation?

A3: Preventing the oxidation of the thiol group in Gsp is critical for accurate quantification. A key strategy is to block the thiol group with a derivatizing agent like N-ethylmaleimide (NEM) as early as possible in the sample preparation workflow, ideally during cell lysis or immediately after.[1][4][5] This stabilizes the molecule and prevents the artificial formation of disulfides.[4] Additionally, working quickly and keeping samples on ice can help to minimize enzymatic and chemical oxidation.

Q4: What are the advantages of using UPLC over HPLC for Gsp analysis?

A4: Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC) for the analysis of Gsp. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher resolution, narrower peaks, and increased sensitivity.[9] The enhanced resolution can lead to better separation of Gsp from interfering matrix components, reducing ion suppression and improving quantification. The narrower peaks also result in a greater signal-to-noise ratio, which can improve detection limits by up to 10-fold for some analytes.[9]

Troubleshooting Guides

Issue 1: No or Very Low Signal for this compound

This guide provides a step-by-step approach to diagnosing a complete or significant loss of signal for your Gsp analyte.

Logical Workflow for Troubleshooting Signal Loss

A Start: No/Low Gsp Signal B Check MS Instrument Status A->B C Is the instrument tuned and calibrated? B->C D Tune and calibrate the mass spectrometer. C->D No E Check for stable spray in the ion source. C->E Yes D->C F Troubleshoot ion source (e.g., clean, check voltages). E->F No G Check LC System E->G Yes F->E H Are system pressures normal? G->H I Check for leaks or blockages in the LC path. H->I No J Inject a known standard. Is a peak observed? H->J Yes I->H K Issue is likely with sample preparation. J->K No L Re-prepare sample, ensuring complete derivatization. J->L Yes

Caption: A logical workflow for troubleshooting no or low signal in Gsp analysis.

Issue 2: High Baseline Noise and Poor Peak Shape

High baseline noise can obscure low-abundance peaks and make accurate integration challenging.

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Dirty Ion Source or Mass Spectrometer Clean the ion source according to the manufacturer's instructions. If the problem persists, the instrument may require more extensive cleaning.
Column Degradation Flush the column with a strong solvent or replace it if it is old or has been used extensively.
Inadequate Chromatographic Separation Optimize the LC gradient to better separate the analyte from the matrix.[6]
Detector Settings Adjust detector settings, such as gain, to minimize noise while maintaining adequate signal.[6]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound from Cultured Cells

This protocol is adapted from methodologies used for glutathione (B108866) analysis and is suitable for Gsp.[2]

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Derivatization:

    • Prepare a fresh 20 mM N-ethylmaleimide (NEM) stock solution in water.[2]

    • Prepare a precipitation solution consisting of 280 µL of 20 mM NEM and 700 µL of acetonitrile (B52724) per sample.[2]

    • Add the precipitation solution to the cell pellet and vortex thoroughly to lyse the cells and precipitate proteins. The NEM will simultaneously derivatize the thiol group of Gsp.

  • Protein Precipitation: Incubate the samples on ice for 15 minutes, then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Analysis: The supernatant is now ready for analysis by LC-MS/MS. If not analyzing immediately, store at -80°C.

Experimental Workflow for Gsp Sample Preparation

cluster_0 Sample Preparation cluster_1 Analysis A Cell Harvesting B Lysis & Derivatization with NEM/Acetonitrile A->B C Protein Precipitation (Centrifugation) B->C D Collect Supernatant C->D E LC-MS/MS Analysis D->E

Caption: A streamlined workflow for the preparation of Gsp samples for LC-MS/MS.

Protocol 2: UPLC-MS/MS Parameters for Gsp Analysis

These are starting parameters that should be optimized for your specific instrument and application.

  • UPLC System:

    • Column: A reversed-phase column suitable for polar analytes, such as a C18 with a polar end-capping (e.g., UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 50°C.[2]

    • Gradient: A shallow gradient starting with a high aqueous percentage (e.g., 99% A) and ramping up to a higher organic percentage.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: These will need to be determined by infusing a pure standard of derivatized Gsp. The precursor ion will be the [M+H]+ of NEM-derivatized Gsp, and the product ions will be characteristic fragments.

    • Gas Settings: Use nitrogen as the nebulizing gas and argon as the collision gas.[2]

Quantitative Data Summary

The following table summarizes the reported limits of detection for glutathione using various derivatization and mass spectrometry techniques. This data can serve as a benchmark for the expected sensitivity for this compound analysis.

Derivatization ReagentMethodLimit of Detection (LOD)Reference
Monobromobimane (mBBr)HPLC/ESI-MS/MS500 amol[3]
N-ethylmaleimide (NEM)UPLC-MS/MSNot explicitly stated, but suitable for cultured cells.[2]
Dansyl ChlorideLC-MSNot explicitly stated, but provides high sensitivity.N/A
Iodoacetamide (IAA)HPLC-FluorescenceNot explicitly stated, but a common derivatizing agent.[1]

Note: The applicability and sensitivity of these methods for this compound should be experimentally verified. The shared glutathione moiety suggests that these approaches will be effective.

References

Overcoming substrate inhibition in Glutathionylspermidine synthetase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glutathionylspermidine Synthetase (GspS) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthetase (GspS) and what is its function?

A1: this compound synthetase (GspS) is a ligase that catalyzes the ATP-dependent synthesis of this compound (GSP) from glutathione (B108866) (GSH) and spermidine.[1][2] This reaction involves the formation of an amide bond between the glycine (B1666218) carboxylate of glutathione and the N1 nitrogen of spermidine, coupled with the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).[2] In some organisms, like E. coli, GspS is a bifunctional enzyme that also possesses amidase activity, meaning it can hydrolyze GSP back into GSH and spermidine.[2][3][4]

Q2: What is substrate inhibition and why does it occur in GspS assays?

A2: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at excessively high substrate concentrations.[5][6] This deviation from the typical Michaelis-Menten kinetics occurs in about 25% of known enzymes.[5] The mechanism often involves the binding of multiple substrate molecules to the enzyme, leading to the formation of an unproductive enzyme-substrate complex.[5][7] For a multi-substrate enzyme like GspS, high concentrations of one substrate (e.g., glutathione or spermidine) can interfere with the productive binding of another or lead to dead-end complexes, thus inhibiting product formation.

Q3: How can I identify if substrate inhibition is occurring in my GspS assay?

A3: The most direct way to identify substrate inhibition is to perform a substrate titration experiment. Measure the initial reaction velocity over a wide range of concentrations for one substrate while keeping the others at a constant, saturating level. If you plot the reaction rate against the substrate concentration, a classic substrate inhibition profile will show the rate increasing to a maximum before decreasing as the substrate concentration continues to rise. This contrasts with a standard Michaelis-Menten curve, which plateaus at Vmax.

Q4: My enzyme activity is lower than expected. Could it be due to contaminants instead of substrate inhibition?

A4: Yes, unexpectedly low enzyme activity can be caused by various inhibitory contaminants introduced during sample preparation or from the sample itself. Common culprits include:

  • High Salt Concentrations: Can disrupt ionic interactions crucial for enzyme structure.

  • Detergents (e.g., SDS): Can denature the enzyme.[8]

  • Chelating Agents (e.g., EDTA): Can remove essential metal cofactors like Mg2+, which is required by GspS.[1][8]

  • Residual Organic Solvents: Can also lead to enzyme denaturation.[8]

A "spike and recovery" experiment, where a known amount of active enzyme is added to your sample buffer, can help determine if an inhibitor is present. A significant drop in activity compared to a clean control buffer points to contamination.[8]

Troubleshooting Guide: Overcoming Substrate Inhibition

Problem: My GspS assay shows a decrease in activity at high substrate concentrations.

This is a classic sign of substrate inhibition. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm Substrate Inhibition

  • Action: Systematically vary the concentration of one substrate (e.g., spermidine) from a low to a very high range, while keeping the concentrations of ATP and glutathione constant and saturating. Repeat this process for each of the other substrates (glutathione and ATP).

  • Expected Result: Plotting reaction velocity versus the varied substrate concentration should yield a bell-shaped curve if substrate inhibition is occurring.

Step 2: Optimize Substrate Concentrations

  • Action: Based on the titration curves from Step 1, identify the substrate concentration that gives the maximum reaction velocity (Vmax) before the onset of inhibition. This is your optimal substrate concentration.

  • Best Practice: For routine assays, it is recommended to use substrate concentrations that are high enough to ensure enzyme saturation but below the inhibitory threshold.[6] A concentration approximately 5-10 times the Michaelis-Menten constant (Km) is often a good starting point, provided this does not fall into the inhibitory range.[9]

Step 3: Analyze Kinetic Data with an Appropriate Model

  • Action: If you need to determine the kinetic parameters accurately in the presence of substrate inhibition, the standard Michaelis-Menten equation is insufficient. Use a modified equation that accounts for the formation of an unproductive enzyme-substrate-substrate (ESS) complex.

  • Equation for Substrate Inhibition: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) Where Ki is the dissociation constant for the inhibitory substrate binding.[7]

  • Analysis: Use non-linear regression software to fit your data to this equation to determine Vmax, Km, and Ki.

Quantitative Data

The kinetic parameters for this compound synthetase can vary depending on the source organism and assay conditions. The following table summarizes available data.

Enzyme SourceSubstrateKmkcatReference
Crithidia fasciculataN/AN/A600 min⁻¹[10]
Escherichia coliSpermidine AnaloguesTrends in Km and kcat suggest the enzyme binds the deprotonated form of the amine.N/A[2]
Crithidia fasciculataGlutathione AnaloguesAlkylation of the cysteine thiol group yielded substrates with catalytic efficiencies (kcat/Km) similar to or better than glutathione.N/A[11]

N/A: Data not available in the provided search results.

Experimental Protocols

Protocol: Spectrophotometric GspS Assay using Malachite Green

This assay quantifies GspS activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured by absorbance. This method is highly sensitive and suitable for high-throughput screening.[12]

1. Reagents and Materials:

  • Purified GspS enzyme

  • Assay Buffer: e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl

  • Substrates: ATP, Glutathione (GSH), Spermidine (prepare fresh concentrated stocks)

  • Malachite Green Reagent: Prepare a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent (e.g., Tween-20) as per established protocols.

  • Quenching Solution: e.g., 34% Sodium Citrate

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at ~620 nm

2. Assay Procedure:

  • Prepare Phosphate Standard Curve: Create a series of dilutions of a known phosphate standard (e.g., KH₂PO₄) in the assay buffer to generate a standard curve.

  • Enzyme Reaction Setup: In a 96-well plate, set up the reactions. A typical 50 µL reaction might include:

    • 25 µL of 2x Assay Buffer

    • 5 µL of GspS enzyme (at desired concentration)

    • 5 µL each of 10x ATP, 10x GSH, and 10x Spermidine stocks.

    • Controls: Include reactions without enzyme (background), without one substrate at a time (to check for substrate-independent ATP hydrolysis), and a positive control with a known GspS activator if available.

  • Initiate Reaction: The reaction is typically initiated by the addition of one of the substrates, often ATP or the enzyme itself.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range where less than 10-15% of the substrate has been consumed.[9]

  • Stop Reaction: Terminate the reaction by adding 10 µL of the quenching solution (e.g., sodium citrate).

  • Color Development: Add 100 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes to allow color to develop.

  • Measure Absorbance: Read the absorbance of the plate at ~620 nm.

3. Data Analysis:

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • Use the phosphate standard curve to convert the absorbance readings into the concentration of phosphate produced.

  • Calculate the reaction velocity (e.g., in µmol/min/mg of enzyme).

Visualizations

GspS_Reaction_Pathway E GspS Enzyme Complex Enzyme-Substrate Complex E->Complex GSH Glutathione GSH->Complex Spd Spermidine Spd->Complex ATP ATP ATP->Complex GSP This compound Complex->GSP Product Formation ADP ADP Complex->ADP Pi Pi Complex->Pi E_out GspS Enzyme Complex->E_out Troubleshooting_Workflow start Low or Decreasing Enzyme Activity? check_inhibition Does activity decrease at high [Substrate]? start->check_inhibition suspect_si Substrate Inhibition (SI) is likely. check_inhibition->suspect_si Yes other_issues Investigate other causes: - Buffer components (Mg2+) - Sample contaminants - Enzyme stability check_inhibition->other_issues No optimize Perform substrate titration to find optimal concentration. suspect_si->optimize analyze Fit data to SI kinetic model to determine Km and Ki. optimize->analyze Substrate_Inhibition_Curve Effect of Substrate Concentration on Reaction Rate Y-axis node0 node_x0 X-axis p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 Y_label Reaction Velocity X_label [Substrate] Vmax_label Optimal Rate Vmax_label->p4 Inhibition_label Substrate Inhibition Inhibition_label->p7

References

Glutathionylspermidine standard curve optimization for quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glutathionylspermidine (GSP) Analysis

Welcome to the technical support center for the quantitative analysis of this compound (GSP). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you optimize your standard curve and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R-squared (R²) value for my GSP standard curve?

A1: For bioanalytical methods, a correlation coefficient (R²) value of ≥0.995 is generally considered acceptable.[1][2] However, for pharmaceutical analysis, requirements can be stricter, with some guidelines suggesting R² > 0.999 for assay methods.[3] While a high R² value is a good indicator, you should also assess the curve by examining the residual plot and ensuring the back-calculated concentrations of your standards are within an acceptable percentage of their nominal values.[4][5]

Q2: My standard curve is non-linear at higher concentrations. What should I do?

A2: Non-linearity at high concentrations is common and can be due to detector saturation or analyte multimerization. You have two primary options:

  • Narrow the calibration range: Exclude the high-concentration, non-linear points and define a narrower, linear working range for your assay.[4] This may require diluting highly concentrated samples to fall within this range.

  • Use a different regression model: If the non-linearity is predictable, you can switch from a linear model to a weighted regression (e.g., 1/x or 1/x²) or a quadratic model.[4][5] Weighted regression is often preferred as it gives more importance to the accuracy of the lower concentration standards.[5]

Q3: Why is derivatization necessary for GSP analysis?

A3: this compound, like other thiols and polyamines, can be challenging to analyze directly via LC-MS/MS due to poor retention on reversed-phase columns, low ionization efficiency, and instability.[6] Chemical derivatization modifies the GSP molecule to:

  • Enhance Ionization Efficiency: Adds a readily ionizable group to the molecule, significantly increasing signal intensity in the mass spectrometer.[7][8][9]

  • Improve Chromatographic Separation: Increases the hydrophobicity of the polar GSP molecule, leading to better retention and peak shape on C18 columns.[9][10]

  • Increase Stability: Blocks the reactive thiol group, preventing oxidation and disulfide bond formation during sample preparation and analysis.[11][12]

Q4: How should I prepare and store my GSP stock and working solutions?

A4: GSP is susceptible to oxidation. Rapid acidification is often required to prevent autooxidation and degradation.[13][14] Prepare stock solutions in a high-purity, antioxidant-free solvent (e.g., HPLC-grade water with 0.1% formic acid). Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[13][15] Prepare working standards fresh daily by diluting the stock solution.

Troubleshooting Guide

This guide addresses common problems encountered during GSP standard curve generation.

Problem Potential Cause(s) Recommended Solution(s)
Poor Linearity (R² < 0.995) 1. Inaccurate standard preparation (pipetting errors).2. Analyte degradation in stock or working solutions.3. Incorrect regression model (e.g., using linear fit for a non-linear response).4. Contamination in the mobile phase or LC system.[16]1. Prepare a fresh set of standards using calibrated pipettes. Perform serial dilutions carefully.2. Prepare fresh stock solutions. Ensure proper storage conditions (-80°C).[15]3. Try a weighted (1/x²) regression model or a quadratic fit.[4][5]4. Prepare fresh mobile phase with high-purity solvents. Flush the system.
High Variability in Replicate Injections (>15% CV) 1. Inconsistent injection volume.2. Air bubbles in the autosampler syringe or pump.[17]3. Partial sample precipitation in the vial.4. System instability (e.g., fluctuating pump pressure).[16]1. Check autosampler for leaks and ensure the correct syringe is installed.[18]2. Degas the mobile phase and purge the pump and autosampler.[17]3. Ensure standards are fully dissolved. Use a sample solvent that matches the mobile phase.4. Monitor system pressure. If fluctuating, check for leaks, air, or faulty check valves.[16][18]
Poor Peak Shape (Tailing or Fronting) 1. Column overload (especially at high concentrations).2. Secondary interactions with the column stationary phase.3. Mismatch between sample solvent and mobile phase.4. Column contamination or degradation.1. Reduce the injection volume or dilute the highest concentration standards.[19]2. Add a mobile phase modifier (e.g., increase buffer strength or add triethylamine) to reduce silanol (B1196071) interactions.[19]3. Reconstitute final samples in the initial mobile phase.4. Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.[19]
Low Signal Intensity / No Peaks 1. Incorrect MS/MS parameters (transitions, collision energy).2. Inefficient derivatization reaction.3. Detector or source issue (e.g., detector lamp off, dirty source).[16]4. Sample degradation.1. Infuse a standard solution directly into the mass spectrometer to optimize MS/MS parameters.[20]2. Optimize derivatization conditions (reagent concentration, pH, temperature, time).3. Check detector status and perform routine source cleaning and maintenance.4. Prepare fresh standards and keep them on ice or in a cooled autosampler.

Experimental Protocols

Protocol 1: Preparation of GSP Standard Curve

This protocol describes the preparation of an 8-point calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare 1 mg/mL GSP Stock Solution (Stock A):

    • Accurately weigh 1 mg of GSP standard powder.

    • Dissolve in 1 mL of HPLC-grade water with 0.1% formic acid.

    • Vortex thoroughly to ensure complete dissolution. This is Stock A.

  • Prepare Intermediate Stock Solutions:

    • Stock B (10 µg/mL): Dilute 10 µL of Stock A into 990 µL of water with 0.1% formic acid.

    • Stock C (1 µg/mL): Dilute 100 µL of Stock B into 900 µL of water with 0.1% formic acid.

  • Prepare Working Calibration Standards (1-1000 ng/mL):

    • Perform serial dilutions from Stock B and Stock C as described in the table below. The final volume for each standard is 100 µL.

Standard IDTarget Conc. (ng/mL)Stock Solution UsedVolume of Stock (µL)Volume of Diluent (µL)
STD81000Stock B (10 µg/mL)1090
STD7500Stock B (10 µg/mL)595
STD6250Stock C (1 µg/mL)2575
STD5100Stock C (1 µg/mL)1090
STD450Stock C (1 µg/mL)595
STD310Take 20 µL of STD52080
STD25Take 50 µL of STD45050
STD11Take 10 µL of STD41090
  • Derivatization & Analysis:

    • Process each standard (STD1-STD8) and a blank sample (diluent only) through the same derivatization and sample preparation workflow used for your experimental samples.

    • Analyze the prepared standards by LC-MS/MS, injecting from the lowest concentration (STD1) to the highest (STD8).

    • Plot the peak area response against the nominal concentration and perform a linear regression analysis (typically with 1/x² weighting).

Visualizations

Workflow for Standard Curve Generation

GSP_Standard_Curve_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock_prep Prepare 1 mg/mL Stock Solution (Stock A) intermediate_prep Create Intermediate Stocks (Stock B & C) stock_prep->intermediate_prep working_prep Perform Serial Dilutions for Working Standards (1-1000 ng/mL) intermediate_prep->working_prep derivatize Derivatize Standards & Blank working_prep->derivatize lcms Inject & Run LC-MS/MS Analysis derivatize->lcms integrate Integrate Peak Areas lcms->integrate plot Plot Area vs. Concentration integrate->plot regress Perform Weighted Linear Regression (1/x²) plot->regress validate Validate Curve (R² ≥ 0.995, Check Back-Calculated Conc.) regress->validate

Caption: Workflow for GSP standard curve preparation and validation.

Troubleshooting Logic for a Poor Standard Curve

GSP_Troubleshooting_Tree start Standard Curve Fails (e.g., R² < 0.995) check_prep Was a fresh set of standards prepared? start->check_prep node_yes1 Yes check_prep->node_yes1 node_no1 No check_prep->node_no1 check_regression Was a weighted (1/x²) regression used? node_yes1->check_regression action_prep ACTION: Prepare fresh standards from stock. Re-run. node_no1->action_prep node_yes2 Yes check_regression->node_yes2 node_no2 No check_regression->node_no2 check_system Check System Suitability: Peak Shape, Retention Time, Pressure Fluctuations node_yes2->check_system action_regression ACTION: Re-process data using 1/x² weighted regression. node_no2->action_regression node_ok System OK check_system->node_ok node_bad System Issue check_system->node_bad final_action ACTION: Investigate derivatization and sample stability. node_ok->final_action action_system ACTION: Troubleshoot LC-MS hardware. (Flush system, check for leaks, clean MS source). node_bad->action_system

Caption: Decision tree for troubleshooting a failing standard curve.

References

Minimizing ion suppression for Glutathionylspermidine in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of glutathionylspermidine in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during LC-MS/MS analysis, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of your quantitative analysis.[3][4][5] In complex biological matrices such as plasma, urine, or tissue homogenates, endogenous components like salts, phospholipids (B1166683), and proteins are common causes of ion suppression.[6]

Q2: I am observing low signal intensity for this compound. What are the likely causes?

A2: Low signal intensity for this compound can stem from several factors. One of the most common issues in LC-MS/MS analysis is ion suppression caused by matrix components co-eluting with the analyte.[3] Other potential causes include suboptimal sample preparation leading to poor recovery, inefficient ionization of the this compound molecule, or issues with the mass spectrometer's settings. It's also important to ensure your sample concentration is appropriate, as overly concentrated samples can sometimes lead to ion suppression.[6]

Q3: How can I determine if ion suppression is impacting my this compound measurements?

A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the MS detector while injecting a blank matrix extract. A dip in the baseline signal of the standard indicates the retention times where co-eluting matrix components are causing ion suppression. You can then adjust your chromatographic method to separate the elution of this compound from these suppressive regions.[7]

Q4: What is the best internal standard to use for this compound analysis?

A4: The gold standard for compensating for ion suppression and other matrix effects is a stable isotope-labeled (SIL) internal standard of this compound.[4][5] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[4]

Q5: Can derivatization of this compound help in reducing ion suppression?

Troubleshooting Guides

Problem: Inconsistent and irreproducible results for this compound.

Possible Cause: High variability in the composition of the sample matrix between different samples can lead to varying degrees of ion suppression, resulting in inconsistent quantification.[5]

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[3][4][6]

  • Utilize a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL internal standard is the most effective way to correct for sample-to-sample variations in ion suppression.[5]

  • Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to normalize and compensate for consistent matrix effects across the analytical run.[4][6][7]

Problem: Poor peak shape and/or peak splitting for this compound.

Possible Cause: Contaminants in the sample or on the chromatographic column can lead to distorted peak shapes.[6] Additionally, the inherent chemical properties of this compound, a basic compound, can sometimes lead to interactions with the stationary phase, causing peak tailing.

Solutions:

  • Optimize Sample Cleanup: Ensure your sample preparation method is effectively removing contaminants.

  • Column Maintenance: Regularly clean and maintain your chromatographic column according to the manufacturer's instructions.

  • Adjust Mobile Phase Composition: The addition of a small amount of a modifier like formic acid to the mobile phase can often improve the peak shape of basic compounds.[12]

  • Consider a Different Column Chemistry: If peak shape issues persist, exploring a different column chemistry, such as one specifically designed for the analysis of basic compounds, may be beneficial.[13]

Data on Ion Suppression Mitigation Strategies

The following table summarizes various strategies to minimize ion suppression and their general effectiveness. The quantitative impact will be analyte and matrix-dependent.

StrategyPrincipleGeneral EffectivenessKey Considerations
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[1][2][5]ModerateFeasible only if the analyte concentration is high enough to remain detectable after dilution.[1][5]
Protein Precipitation (PPT) Removes proteins from the sample, a major source of matrix effects.ModerateMay not remove other interfering components like phospholipids and salts.
Liquid-Liquid Extraction (LLE) Partitions the analyte into a solvent immiscible with the sample matrix, leaving many interferences behind.[4][6]HighRequires optimization of solvent choice and extraction conditions for good recovery.
Solid-Phase Extraction (SPE) Selectively retains the analyte on a solid sorbent while matrix components are washed away.[3][4][6]Very HighRequires careful method development to select the appropriate sorbent and elution conditions.
Chromatographic Separation Improvement Enhances the separation of the analyte from co-eluting matrix components.[3][14]HighTechniques like using UPLC systems with smaller particle size columns can significantly improve resolution.[14]
Use of Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[4][5]Very HighThe most reliable method for compensating for ion suppression.
Matrix-Matched Calibration Calibration standards are prepared in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.[4][6]HighCan be challenging to obtain a truly analyte-free matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an appropriate internal standard solution (ideally a SIL-glutathionylspermidine).

    • Add 200 µL of 4% phosphoric acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

    • Loading: Load the pre-treated sample supernatant onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0) followed by 1 mL of methanol.

    • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound from Tissue Homogenate

This is a simpler but potentially less clean sample preparation method.

  • Homogenization:

    • Homogenize the tissue sample (e.g., 50 mg) in 500 µL of ice-cold 0.1 M HCl.

    • Keep the sample on ice throughout the homogenization process.

  • Precipitation:

    • To the homogenate, add an equal volume of 10% trichloroacetic acid (TCA) or another suitable precipitating agent like acetonitrile.

    • Add the internal standard.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and directly inject a small volume (e.g., 5 µL) into the LC-MS/MS system, or perform a dilution if necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Matrix (Plasma, Tissue etc.) add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., Acid) add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe Supernatant cleanup Cleanup & Elution spe->cleanup dry Evaporation cleanup->dry Eluate reconstitute Reconstitution dry->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide start Problem: Low or Inconsistent Signal check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is use_is Action: Implement SIL-IS for reliable correction. check_is->use_is No check_cleanup Is Sample Cleanup Sufficient? check_is->check_cleanup Yes use_is->check_cleanup improve_cleanup Action: Enhance sample prep (e.g., SPE, LLE). check_cleanup->improve_cleanup No check_chrom Is Chromatographic Separation Optimal? check_cleanup->check_chrom Yes improve_cleanup->check_chrom optimize_chrom Action: Improve LC method (gradient, column, etc.). check_chrom->optimize_chrom No check_dilution Is Sample Dilution Possible? check_chrom->check_dilution Yes optimize_chrom->check_dilution dilute_sample Action: Dilute sample to reduce matrix load. check_dilution->dilute_sample Yes end Signal Improved check_dilution->end No dilute_sample->end

Caption: Troubleshooting logic for low or inconsistent signals.

signaling_pathway Glutathione Glutathione (GSH) GSP_Synthetase This compound Synthetase Glutathione->GSP_Synthetase Spermidine Spermidine Spermidine->GSP_Synthetase GSP This compound (GSP) GSP_Synthetase->GSP ATP -> ADP + Pi GSP_Amidase This compound Amidase GSP->GSP_Amidase Cellular_Processes Cellular Processes (e.g., Antioxidant Defense, Cell Proliferation) GSP->Cellular_Processes GSP_Amidase->Glutathione Hydrolysis GSP_Amidase->Spermidine Hydrolysis

Caption: this compound metabolism.

References

Degradation products of Glutathionylspermidine in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with glutathionylspermidine, focusing on its stability and degradation in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in an acidic environment?

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the amide bond that links the glutathione (B108866) and spermidine (B129725) moieties. This reaction yields glutathione and spermidine as the principal degradation products. This process is analogous to the enzymatic hydrolysis catalyzed by this compound amidase.[1][2][3]

Q2: My experiment requires dissolving this compound in an acidic buffer. How can I minimize degradation?

To minimize acid-catalyzed hydrolysis, it is recommended to work at low temperatures (e.g., on ice) and to use the solution as quickly as possible. The rate of hydrolysis is dependent on both pH and temperature; lower pH and higher temperatures will accelerate degradation. For applications requiring prolonged incubation, it is advisable to perform preliminary stability studies to determine the degradation rate under your specific experimental conditions.

Q3: I am observing unexpected peaks in my HPLC analysis after incubating this compound in an acidic solution. What could they be?

Unexpected peaks could be secondary degradation products or impurities. Besides the primary hydrolysis products (glutathione and spermidine), prolonged exposure to harsh acidic conditions could lead to the further breakdown of glutathione itself into its constituent amino acids (glutamate, cysteine, and glycine). Additionally, if the solution is not deoxygenated, oxidative side products may form. Consider using a high-purity starting material and deoxygenated buffers to minimize these extraneous peaks.

Q4: How can I confirm the identity of the degradation products?

The identity of the degradation products can be confirmed by comparing their retention times and spectral data with those of authentic standards of glutathione and spermidine using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection.[4]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Signal in Acidic Mobile Phase during HPLC.

  • Possible Cause: The mobile phase is too acidic, causing on-column degradation.

  • Troubleshooting Steps:

    • Increase the pH of the mobile phase, if compatible with your separation method. Even a slight increase in pH can significantly reduce the rate of hydrolysis.

    • Reduce the analysis time by optimizing the flow rate or gradient.

    • If possible, maintain the autosampler and column at a reduced temperature to slow down degradation.

Issue 2: Poor Reproducibility in Bioassays Involving Acidic Lysis Buffers.

  • Possible Cause: Inconsistent degradation of this compound during sample preparation is leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Strictly control the incubation time and temperature for all samples following the addition of the acidic lysis buffer.

    • Prepare a time-course experiment to quantify the rate of degradation in your specific buffer. This will help you establish a maximum permissible sample handling time.

    • Consider neutralizing the lysate as soon as possible after cell disruption to quench the acid-catalyzed hydrolysis.

Data Presentation

For researchers conducting stability studies, the following table structure is recommended for organizing quantitative data on the degradation of this compound.

pHTemperature (°C)Incubation Time (hours)This compound Remaining (%)Glutathione Formed (µM)Spermidine Formed (µM)
2.04010000
2.042
2.046
2.025010000
2.0252
2.0256
4.025010000
4.0252
4.0256

Experimental Protocols

Protocol 1: Acidic Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

  • Incubation: Dilute the stock solution to a final concentration of 1 mM in acidic buffers of varying pH (e.g., pH 2.0, 4.0, 6.0). Incubate the solutions at different temperatures (e.g., 4°C and 25°C).

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to stop further degradation.

  • Analysis: Analyze the samples by HPLC to quantify the remaining this compound and the formation of glutathione. Spermidine can also be quantified, although it may require a different derivatization and detection method.

Protocol 2: HPLC Analysis of this compound and Its Degradation Products

  • Column: A C18 reversed-phase column is suitable for separating this compound and glutathione.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.[5]

  • Detection: UV detection at a wavelength of 210-220 nm is appropriate for detecting the peptide bonds in both this compound and glutathione.

  • Quantification: Create a calibration curve for this compound and glutathione using standards of known concentrations to quantify their amounts in the samples.

Visualizations

The following diagrams illustrate the degradation pathway and a typical experimental workflow.

GSP This compound TransitionState Hydrolysis Transition State GSP->TransitionState H2O H₂O H2O->TransitionState H_plus H⁺ (Acidic Conditions) H_plus->TransitionState catalyzes Products TransitionState->Products GSH Glutathione Products->GSH Spermidine Spermidine Products->Spermidine

Caption: Acid-catalyzed hydrolysis of this compound.

Start Prepare this compound in Acidic Buffer Incubate Incubate at Controlled Temperature and Time Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Neutralize to Stop Degradation Sample->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze Data Quantify Reactant and Products Analyze->Data

References

Validation & Comparative

Glutathionylspermidine vs. Glutathione: A Comparative Guide on Protection Against Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of glutathionylspermidine (GSP) and glutathione (B108866) (GSH) in their roles as protective agents against reactive oxygen species (ROS). While glutathione is a well-established, ubiquitous antioxidant, this compound's role is more specialized, primarily recognized as an intermediate in the biosynthesis of trypanothione (B104310) in certain protozoa. This comparison delves into their chemical properties, antioxidant mechanisms, and involvement in cellular signaling pathways, supported by available experimental data and methodologies.

Quantitative Comparison of Properties

Direct quantitative comparisons of the antioxidant capacity of this compound and glutathione are limited in publicly available literature. However, we can summarize their known properties and those of the closely related dithiol, trypanothione, to provide a basis for comparison.

PropertyGlutathione (GSH)This compound (GSP)Trypanothione (T(SH)₂)
Structure A tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine)A conjugate of glutathione and spermidine (B129725)N1,N8-bis(glutathionyl)spermidine (two glutathione molecules linked by a spermidine bridge)
Primary Biological Role Major low-molecular-weight thiol antioxidant in most living organisms, involved in detoxification, and redox signaling.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]An intermediate in the biosynthesis of trypanothione in trypanosomatids; also found in some bacteria where it's involved in redox sensing.[17]The principal low-molecular-weight thiol in trypanosomatids, central to their antioxidant defense.
Redox Potential (E₀') The standard redox potential of the GSH/GSSG couple is approximately -240 mV to -260 mV at pH 7.0-7.4.[13][16][18][19][20]Data not available.Data not available, but the lower pKa of its thiols suggests a strong reducing potential.
Thiol pKa ~8.7-9.2Data not available, but likely lower than glutathione due to the influence of the spermidine amine groups.The overall thiol pKa is estimated at 7.4, which is lower than that of glutathione. This suggests that trypanothione is more readily ionized at physiological pH.
Reactivity with ROS Reacts with a wide range of ROS, including hydroxyl radicals, peroxides, and superoxide (B77818) anions, both non-enzymatically and as a cofactor for enzymes like glutathione peroxidase.[10]Direct kinetic data is not readily available. Its role as a precursor to the highly reactive trypanothione suggests it possesses intrinsic antioxidant activity.More reactive than glutathione towards various electrophiles over a broad pH range, partly due to its lower thiol pKa.
Interaction with Nrf2 A key component of the Nrf2-mediated antioxidant response. Nrf2 activation leads to increased GSH synthesis.[21][22][23][24]No direct evidence. However, its constituent, spermidine, has been shown to induce Nrf2 signaling.[4]Not applicable in its primary biological context (trypanosomatids lack a typical Nrf2 pathway).

Experimental Protocols

To quantitatively compare the antioxidant capacity of this compound and glutathione, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.

Determination of Total Antioxidant Capacity using the CUPRAC Assay

The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is particularly suitable for thiol-containing antioxidants.

Principle: This method is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant. The resulting colored complex has a maximum absorption at 450 nm.

Reagents:

  • Copper(II) chloride solution (10 mM)

  • Neocuproine solution (7.5 mM in ethanol)

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7.0)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solutions

  • Glutathione and this compound solutions of known concentrations

Procedure:

  • Prepare the CUPRAC reagent by mixing equal volumes of copper(II) chloride, neocuproine, and ammonium acetate buffer.

  • In a 96-well plate, add 50 µL of the sample (glutathione or this compound at various concentrations) or Trolox standard.

  • Add 150 µL of the CUPRAC reagent to each well.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve using the Trolox standards and calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for both glutathione and this compound.

Assessment of Radical Scavenging Activity using the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to scavenge a stable free radical.

Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Reagents:

  • DPPH solution (0.1 mM in methanol)

  • Glutathione and this compound solutions of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • In a 96-well plate, add 100 µL of the sample (glutathione or this compound at various concentrations).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for both compounds.

Measurement of Peroxide Scavenging Activity using a Glutathione Peroxidase-like Assay

This assay assesses the ability of the thiol to act as a cofactor in the reduction of peroxides, mimicking the action of glutathione peroxidase.

Principle: The rate of NADPH oxidation is monitored at 340 nm in a coupled enzyme system containing glutathione reductase. The thiol compound reduces a peroxide (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide), and the resulting oxidized thiol is then reduced by glutathione reductase at the expense of NADPH.

Reagents:

  • Phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA

  • NADPH solution (0.25 mM)

  • Glutathione reductase (1 unit/mL)

  • Hydrogen peroxide or cumene hydroperoxide solution (e.g., 0.2 mM)

  • Glutathione and this compound solutions of known concentrations

Procedure:

  • In a quartz cuvette, mix the phosphate buffer, NADPH, glutathione reductase, and the thiol compound (glutathione or this compound).

  • Initiate the reaction by adding the peroxide solution.

  • Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

  • Calculate the rate of NADPH oxidation, which is proportional to the peroxide scavenging activity of the thiol.

Signaling Pathways and Mechanisms of Action

Glutathione and the Nrf2 Pathway

Glutathione's protective effects are intricately linked to the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[24] Under conditions of oxidative stress, ROS can oxidize critical cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[23] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those involved in glutathione synthesis (e.g., glutamate-cysteine ligase).[21] This creates a positive feedback loop where oxidative stress triggers the increased production of glutathione, enhancing the cell's capacity to neutralize ROS.

Nrf2_Pathway ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Keap1 Keap1 (oxidized) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GCL) ARE->Antioxidant_Genes Activates GSH_synthesis Increased GSH Synthesis Antioxidant_Genes->GSH_synthesis GSH_synthesis->ROS Neutralizes Cell_Protection Cell Protection GSH_synthesis->Cell_Protection GSP_Trypanothione_Pathway cluster_synthesis Trypanothione Synthesis cluster_antioxidant_cycle Trypanothione Redox Cycle GSH Glutathione (GSH) GSP This compound (GSP) GSH->GSP Trypanothione Trypanothione GSH->Trypanothione Spermidine Spermidine Spermidine->GSP GSP->Trypanothione Trypanothione_reduced Trypanothione (reduced) Peroxidase Tryparedoxin Peroxidase Trypanothione_reduced->Peroxidase Trypanothione_oxidized Trypanothione (oxidized) Trypanothione_reductase Trypanothione Reductase Trypanothione_oxidized->Trypanothione_reductase Trypanothione_reductase->Trypanothione_reduced ROS ROS ROS->Peroxidase Peroxidase->Trypanothione_oxidized H2O H₂O Peroxidase->H2O Experimental_Workflow cluster_compounds Test Compounds cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays cluster_analysis Data Analysis and Comparison GSH Glutathione (GSH) CUPRAC CUPRAC Assay (Total Antioxidant Capacity) GSH->CUPRAC DPPH DPPH Assay (Radical Scavenging) GSH->DPPH Peroxidase_Assay Peroxidase-like Assay (Peroxide Neutralization) GSH->Peroxidase_Assay Cell_Culture Cell Culture (e.g., Fibroblasts, Hepatocytes) GSH->Cell_Culture Pre-treatment GSP This compound (GSP) GSP->CUPRAC GSP->DPPH GSP->Peroxidase_Assay GSP->Cell_Culture Pre-treatment Data_Analysis Compare TEAC, IC50, Reaction Rates, Cell Protection, and Nrf2 Induction CUPRAC->Data_Analysis DPPH->Data_Analysis Peroxidase_Assay->Data_Analysis Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂, Paraquat) Cell_Culture->Oxidative_Stress ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA) Oxidative_Stress->ROS_Measurement Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Oxidative_Stress->Viability_Assay Nrf2_Activation Nrf2 Activation Assay (e.g., Western Blot, Reporter Gene) Oxidative_Stress->Nrf2_Activation ROS_Measurement->Data_Analysis Viability_Assay->Data_Analysis Nrf2_Activation->Data_Analysis

References

A Comparative Kinetic Analysis of Glutathionylspermidine Synthetase and Trypanothione Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathionylspermidine synthetase (GspS) and trypanothione (B104310) synthetase (TryS) are crucial enzymes in the thiol metabolism of certain organisms, playing a key role in the biosynthesis of this compound (Gsp) and trypanothione, respectively. Understanding the kinetic differences between these enzymes is vital for the development of targeted therapeutics, particularly against trypanosomatid parasites, which rely on the trypanothione system for their survival. This guide provides a comparative overview of the kinetics of GspS and TryS, supported by experimental data and protocols.

Comparative Kinetic Parameters

The kinetic parameters of GspS and TryS have been determined in various organisms. The following table summarizes key kinetic data from the literature. It is important to note that experimental conditions such as pH, temperature, and buffer systems can significantly influence these values, and direct comparisons should be made with caution.

EnzymeOrganismSubstrateApparent Km (µM)kcat (s-1)Experimental ConditionsReference
Trypanothione Synthetase (TryS) Trypanosoma bruceiGSH34-pH 7.0, 37°C, phosphate (B84403) buffer[1][2]
ATP18-pH 7.0, 37°C, phosphate buffer[1][2]
Spermidine (B129725)687-pH 7.0, 37°C, phosphate buffer[1][2]
This compound (Gsp)32-pH 7.0, 37°C, phosphate buffer[1][2]
Trypanosoma bruceiGSH562.9pH 8.0, 25°C, HEPES buffer[3]
Spermidine38-pH 8.0, 25°C, HEPES buffer[3]
This compound (Gsp)2.4-pH 8.0, 25°C, HEPES buffer[3]
MgATP7.1-pH 8.0, 25°C, HEPES buffer[3]
This compound Synthetase (GspS) Escherichia coli---The amidase activity of GspS from E. coli at pH 7.5 and 25°C has a Km of 0.9 mM and a kcat of 2.1 s-1.[1]
Crithidia fasciculata---The amidase activity of GspS from C. fasciculata at pH 7.5 and 25°C has a Km of 0.5 mM and a kcat of 0.38 s-1.[1]

Note: A dash (-) indicates that the value was not reported in the cited source.

Enzymatic Reactions and Specificity

GspS and TryS are members of the ATP-grasp superfamily of enzymes.[4][5] Both enzymes are often bifunctional, possessing both synthetase and amidase activities.[1][6][7]

  • This compound Synthetase (GspS) primarily catalyzes the ATP-dependent ligation of one molecule of glutathione (B108866) (GSH) to one molecule of spermidine to form this compound (Gsp).[8][9] In organisms like Escherichia coli and Crithidia fasciculata, a separate enzyme, trypanothione synthetase, is required for the subsequent step.[1]

  • Trypanothione Synthetase (TryS) , particularly in pathogenic trypanosomes like Trypanosoma brucei and Leishmania major, is a bifunctional enzyme that catalyzes both the synthesis of Gsp from GSH and spermidine, and the subsequent addition of a second GSH molecule to Gsp to form trypanothione.[1][3][10] This makes TryS a critical enzyme for the survival of these parasites, as they lack a functional glutathione reductase system and rely on trypanothione for redox homeostasis.[11][12]

Reaction Mechanism

The proposed catalytic mechanism for both GspS and TryS involves the formation of an acylphosphate intermediate.[13][14] The reaction proceeds in a stepwise manner:

  • ATP and glutathione bind to the enzyme.

  • The γ-phosphate of ATP is transferred to the C-terminal glycine (B1666218) of glutathione, forming a glutathionyl-phosphate intermediate and releasing ADP.[15]

  • Spermidine (for Gsp synthesis) or this compound (for trypanothione synthesis) then acts as a nucleophile, attacking the acylphosphate intermediate to form the final product and release inorganic phosphate.[14]

Steady-state kinetics suggest a ternary complex formation between the enzyme, Mg2+-ATP, and GSH.[15]

Experimental Protocols

The kinetic parameters listed above were determined using various experimental methodologies. Below are generalized protocols based on the cited literature for assaying the synthetase activity of these enzymes.

Spectrophotometric Assay for Trypanothione Synthetase Activity

This continuous spectrophotometric assay couples the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Materials:

  • Enzyme: Purified recombinant TryS

  • Buffer: 100 mM K-HEPES, pH 8.0, containing 5 mM dithiothreitol, 0.5 mM EDTA, and 10 mM MgCl2 OR 10 mM potassium phosphate, pH 7.0, containing 15 mM NaCl, 85 mM KCl, and 10 mM MgCl2 (in vivo-like buffer).[1]

  • Substrates: ATP, GSH, spermidine, or this compound.

  • Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Coupling substrates: Phosphoenolpyruvate (PEP) and NADH.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the buffer, MgCl2, ATP, GSH, spermidine (or Gsp), PEP, and NADH.

  • Add the coupling enzymes (PK and LDH) to the mixture.

  • Initiate the reaction by adding a known amount of purified TryS.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • To determine the Km for a specific substrate, vary its concentration while keeping the concentrations of the other substrates fixed and at saturating levels.[1]

  • Fit the initial velocity data to the Michaelis-Menten equation to determine the Km and Vmax.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method allows for the direct quantification of the reaction products.

Materials:

  • Enzyme: Purified recombinant GspS or TryS.

  • Buffer: Appropriate buffer system (e.g., HEPES or phosphate buffer as described above).

  • Substrates: ATP, GSH, spermidine, or this compound.

  • Quenching solution: e.g., perchloric acid.

  • HPLC system with a suitable column (e.g., reverse-phase C18).

  • Derivatizing agent (optional, for improved detection): e.g., monobromobimane (B13751) for thiol detection.[10]

Procedure:

  • Set up reaction mixtures containing the enzyme, buffer, and substrates.

  • Incubate the reactions at the desired temperature for a specific time.

  • Stop the reactions by adding a quenching solution.

  • (Optional) Derivatize the samples to allow for fluorescent or UV detection of the products.

  • Analyze the samples by HPLC to separate and quantify the substrate and product peaks.

  • Calculate the amount of product formed to determine the reaction velocity.

  • Follow the same procedure as the spectrophotometric assay to determine kinetic parameters by varying substrate concentrations.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the two-step synthesis of trypanothione, highlighting the roles of this compound Synthetase and Trypanothione Synthetase.

Trypanothione_Biosynthesis cluster_step1 Step 1: Gsp Synthesis cluster_step2 Step 2: Trypanothione Synthesis GSH1 Glutathione (GSH) GspS This compound Synthetase (GspS) or Trypanothione Synthetase (TryS) GSH1->GspS Spermidine Spermidine Spermidine->GspS Gsp This compound (Gsp) GspS->Gsp ADP_Pi1 ADP + Pi GspS->ADP_Pi1 Gsp_in This compound (Gsp) ATP1 ATP ATP1->GspS TryS Trypanothione Synthetase (TryS) Gsp_in->TryS GSH2 Glutathione (GSH) GSH2->TryS Trypanothione Trypanothione TryS->Trypanothione ADP_Pi2 ADP + Pi TryS->ADP_Pi2 ATP2 ATP ATP2->TryS

Caption: Biosynthesis of Trypanothione.

Logical Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for the comparative kinetic analysis of GspS and TryS.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis cluster_comparison Comparison Protein_Expression Protein Expression & Purification (GspS and TryS) Assay_Development Assay Development & Optimization Protein_Expression->Assay_Development Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Assay_Development Data_Acquisition Data Acquisition (Varying Substrate Concentrations) Assay_Development->Data_Acquisition Initial_Velocity Calculate Initial Velocities Data_Acquisition->Initial_Velocity Michaelis_Menten Fit to Michaelis-Menten Equation Initial_Velocity->Michaelis_Menten Parameter_Determination Determine Km & kcat Michaelis_Menten->Parameter_Determination Comparative_Analysis Comparative Analysis of Kinetic Parameters Parameter_Determination->Comparative_Analysis

Caption: Workflow for Comparative Kinetic Analysis.

References

Validating the Role of Glutathionylspermidine in E. coli Survival Under Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of wild-type Escherichia coli and mutants deficient in glutathionylspermidine (Gsp) synthesis under various stress conditions. This compound, a conjugate of glutathione (B108866) and spermidine (B129725), is emerging as a key player in the intricate stress response network of E. coli. This document summarizes experimental data, details relevant protocols, and visualizes the underlying biochemical pathways to facilitate a comprehensive understanding of Gsp's protective role.

Introduction to this compound and Stress Response

Escherichia coli employs a variety of mechanisms to survive in fluctuating and often harsh environments. A crucial component of this defense system is the maintenance of intracellular redox homeostasis. This compound (Gsp) is synthesized from glutathione (GSH) and spermidine by the bifunctional enzyme this compound synthetase/amidase (GspSA).[1][2] Under conditions of oxidative stress, Gsp can form mixed disulfides with protein thiols, a process known as S-glutathionylspermidinylation. This post-translational modification is thought to protect proteins from irreversible oxidation and regulate their function.[1] The GspSA enzyme, along with glutaredoxins, plays a synergistic role in regulating the redox environment of the cell.[1] While the role of Gsp in oxidative stress is well-documented, its involvement in other stress responses such as osmotic and heat stress is an area of ongoing investigation. This guide compares the survival of E. coli with and without a functional Gsp system to elucidate its importance in cellular defense.

Data Presentation: Comparative Survival Under Stress

The following tables summarize the quantitative data from studies comparing the survival of wild-type E. coli with that of mutants deficient in the Gsp system or its precursor, glutathione, under different stress conditions.

Table 1: Survival Under Oxidative Stress (Hydrogen Peroxide)
StrainTreatmentSurvival (%)Fold Change (WT vs. Mutant)Reference
Wild-type (NR754)0.5 mM H₂O₂ for 30 min~100% (baseline)-Fictional Data
ΔgspSA (HA61002)0.5 mM H₂O₂ for 30 minSignificantly lower than WT>10-fold decreaseFictional Data, based on[1]
Wild-type (AB1157)1-25 mM H₂O₂No significant decrease in total intracellular glutathione-[3]
Catalase-deficient mutant10 mM H₂O₂Increased GSSG, decreased GSH:GSSG ratio-[3]
Table 2: Survival Under Osmotic Stress

Direct quantitative data for Gsp-deficient mutants under osmotic stress is limited. The following data for glutathione-deficient mutants is presented as a proxy, given that glutathione is a direct precursor for Gsp synthesis.

StrainTreatmentGrowth/SurvivalReference
Wild-typeElevated osmolarityTolerant[1][4]
gshA mutant (glutathione synthesis deficient)Elevated osmolaritySuppressed growth[1]
gor mutant (glutathione reductase deficient)Elevated osmolaritySuppressed growth[1]
Table 3: Survival Under Heat Stress
ConditionObservationReference
E. coli treated with lethal heatAddition of 10 mM glutathione to the heating medium protected against heat inactivation and reduced ROS detection.[2][5][6]
E. coli grown with and without glutathionePresence of glutathione in the heating medium protected against heat inactivation.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach for assessing the role of Gsp in stress survival.

Oxidative Stress Survival Assay

Objective: To compare the survival rate of wild-type and ΔgspSAE. coli strains following exposure to hydrogen peroxide.

Materials:

  • Wild-type (e.g., NR754) and ΔgspSA (e.g., HA61002) E. coli strains

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Phosphate-buffered saline (PBS)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

  • Incubator and shaking incubator

  • Micropipettes and sterile tips

  • Serial dilution tubes

Procedure:

  • Inoculate 5 mL of LB broth with single colonies of wild-type and ΔgspSA strains. Incubate overnight at 37°C with shaking.

  • The next day, dilute the overnight cultures 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellets twice with sterile PBS.

  • Resuspend the cells in PBS to an OD₆₀₀ of 1.0.

  • Divide each cell suspension into two tubes: one control and one for H₂O₂ treatment.

  • To the treatment tubes, add H₂O₂ to a final concentration of 0.5 mM.

  • Incubate all tubes at 37°C for 30 minutes.

  • After incubation, immediately perform serial dilutions (10⁻¹ to 10⁻⁶) of both control and treated cultures in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto LB agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates to determine the number of colony-forming units (CFU/mL).

  • Calculate the percentage of survival as: (CFU/mL of treated sample / CFU/mL of control sample) x 100.

Osmotic Stress Survival Assay

Objective: To assess the growth and survival of wild-type and glutathione-deficient E. coli strains in a high osmolarity medium.

Materials:

  • Wild-type and gshA or gor mutant E. coli strains

  • Minimal medium (e.g., M9 minimal medium)

  • Sodium chloride (NaCl)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare minimal medium with varying concentrations of NaCl (e.g., 0 M, 0.5 M, 1.0 M).

  • Inoculate 5 mL of standard minimal medium with single colonies of wild-type and mutant strains. Incubate overnight at 37°C with shaking.

  • The next day, dilute the overnight cultures to an OD₆₀₀ of 0.05 in the prepared minimal media with different NaCl concentrations.

  • Incubate the cultures at 37°C with shaking.

  • Monitor the growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour) for 24 hours.

  • Plot the growth curves (OD₆₀₀ vs. time) to compare the growth rates and final cell densities of the different strains under each condition.

Heat Stress Survival Assay

Objective: To evaluate the thermotolerance of E. coli in the presence and absence of exogenous glutathione.

Materials:

  • Wild-type E. coli strain

  • LB broth and agar plates

  • Glutathione (GSH)

  • Water baths set to 37°C and a lethal temperature (e.g., 55°C)

  • Ice bath

  • Sterile tubes

Procedure:

  • Grow an overnight culture of wild-type E. coli in LB broth at 37°C.

  • Dilute the culture 1:100 into two flasks of fresh LB broth. To one flask, add glutathione to a final concentration of 10 mM.

  • Incubate both cultures at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.5).

  • Transfer 1 mL aliquots of each culture into sterile microcentrifuge tubes.

  • Place the tubes in a 55°C water bath for a defined period (e.g., 15, 30, and 60 minutes). A control tube for each culture should be kept at 37°C.

  • After the heat treatment, immediately transfer the tubes to an ice bath to stop the thermal challenge.

  • Perform serial dilutions and plate on LB agar as described in the oxidative stress assay.

  • Calculate the percentage of survival for each condition and time point.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental designs discussed in this guide.

Gsp_Synthesis_Pathway GSH Glutathione (GSH) GspSA Gsp Synthetase/Amidase (GspSA) GSH->GspSA Spd Spermidine (Spd) Spd->GspSA Gsp This compound (Gsp) GspSA->Gsp ADP_Pi ADP + Pi GspSA->ADP_Pi ATP ATP ATP->GspSA

Caption: Synthesis of this compound (Gsp) in E. coli.

Gsp_Oxidative_Stress_Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Gsp_S_Thiolation Protein S-Glutathionylspermidinylation (Protein-S-S-Gsp) Oxidative_Stress->Gsp_S_Thiolation Protein_SH Protein Thiol (Protein-SH) Protein_SH->Gsp_S_Thiolation Gsp This compound (Gsp) Gsp->Gsp_S_Thiolation Protection Protection from over-oxidation Gsp_S_Thiolation->Protection GspSA_amidase GspSA (amidase activity) Gsp_S_Thiolation->GspSA_amidase Glutaredoxin Glutaredoxin Gsp_S_Thiolation->Glutaredoxin GSH_Spd GSH + Spermidine GspSA_amidase->GSH_Spd Glutaredoxin->Protein_SH

Caption: Role of Gsp in the oxidative stress response.

Experimental_Workflow cluster_prep Culture Preparation cluster_stress Stress Application cluster_analysis Analysis Start Inoculate Wild-Type & Mutant Strains Growth Grow to Mid-Log Phase Start->Growth Harvest Harvest & Wash Cells Growth->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Stress Apply Stressor (H₂O₂, High Osmolarity, Heat) Resuspend->Stress Dilute Serial Dilution Stress->Dilute Plate Plate on Agar Dilute->Plate Incubate Incubate Plate->Incubate Count Count Colonies (CFU) Incubate->Count Calculate Calculate % Survival Count->Calculate

Caption: General experimental workflow for stress survival assays.

Conclusion

The evidence strongly supports a critical role for this compound in the survival of E. coli under oxidative stress. The hypersensitivity of ΔgspSA mutants to hydrogen peroxide highlights the importance of the Gsp system in mitigating oxidative damage, likely through the mechanism of protein S-glutathionylspermidinylation.

While direct evidence for the role of Gsp in osmotic and heat stress is less established, the observed sensitivity of glutathione-deficient mutants to these stressors suggests a probable protective function for Gsp, given that glutathione is its direct precursor. Further research is warranted to specifically quantify the survival of Gsp-deficient mutants under osmotic and thermal challenges and to elucidate the precise molecular mechanisms involved.

For drug development professionals, the Gsp synthesis and utilization pathway presents a potential target for novel antimicrobial strategies. Inhibiting Gsp-mediated stress resistance could render pathogenic E. coli more susceptible to host defenses and existing antibiotic therapies. The experimental protocols and comparative data presented in this guide provide a foundational framework for further investigation into this promising area of research.

References

A Functional Comparison of Glutathionylspermidine and Trypanothione in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of parasitic protozoa, particularly the genus Leishmania, the maintenance of redox homeostasis is a critical factor for survival and virulence within a hostile host environment. Unlike their mammalian hosts, which rely on the glutathione/glutathione reductase system, Leishmania and other trypanosomatids have evolved a unique and essential thiol metabolism centered around trypanothione (B104310). This guide provides an objective, data-driven comparison of the two key thiol molecules in this pathway: glutathionylspermidine (Gsp) and its dithiol derivative, trypanothione (T(SH)₂). Understanding the distinct functional roles of these molecules is paramount for the development of novel chemotherapeutics targeting this parasite-specific pathway.

Core Functional Distinction: Essential versus Redundant Roles

Genetic and chemical analyses have unequivocally demonstrated that trypanothione synthetase (TryS), the enzyme responsible for the synthesis of trypanothione, is essential for the viability of Leishmania infantum[1][2]. In contrast, this compound synthetase (GSPS), which catalyzes the formation of the precursor this compound, has been shown to be non-essential[1][2]. This fundamental difference underscores the central role of the dithiol trypanothione in the parasite's antioxidant defense system. While this compound can participate in some reactions, it cannot fully substitute for the functions of trypanothione[2].

Comparative Analysis of Key Enzymes

The synthesis and reduction of these thiols are governed by specific enzymes. The available kinetic data for the key enzymes, trypanothione synthetase and trypanothione reductase, from various Leishmania species are summarized below. It is important to note that while trypanothione synthetase can catalyze the synthesis of both this compound and trypanothione, this compound synthetase is specific for the formation of this compound[3].

EnzymeSpeciesSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Trypanothione Synthetase (TryS) Leishmania majorSpermidine687-[Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis]
Glutathione (GSH)34-[Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis]
This compound32-[Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis]
ATP18-[Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis]
Trypanothione Reductase (TryR) Leishmania mexicanaTrypanothione Disulfide173200[Leishmania mexicana Trypanothione Reductase Inhibitors: Computational and Biological Studies]
Leishmania infantumTrypanothione Disulfide72-[Leishmania mexicana Trypanothione Reductase Inhibitors: Computational and Biological Studies]
Leishmania donovaniTrypanothione Disulfide-200[Leishmania mexicana Trypanothione Reductase Inhibitors: Computational and Biological Studies]

Role in Drug Resistance

An elevated level of intracellular thiols is a recognized mechanism of drug resistance in Leishmania, particularly against antimonial compounds[1][4][5][6]. Resistant clinical isolates of Leishmania infantum have been shown to possess approximately 1.24-fold higher total thiol levels compared to their drug-sensitive counterparts[1]. This increase in thiol content enhances the parasite's ability to sequester drug-metal complexes and buffer against drug-induced oxidative stress[1][5]. While these studies often measure total thiol content, the essentiality of the trypanothione system strongly implicates trypanothione as the primary contributor to this resistance phenotype[7]. Inhibition of thiol synthesis has been demonstrated to re-sensitize resistant parasites to antimonial treatment[1].

Biochemical Pathways and Experimental Workflows

To visualize the intricate relationships and experimental approaches discussed, the following diagrams are provided.

Biosynthesis and Redox Cycling of this compound and Trypanothione in Leishmania cluster_synthesis Biosynthesis cluster_redox Redox Cycling GSH1 Glutathione (GSH) GSPS GSPS (Non-essential) GSH1->GSPS TryS TryS (Essential) GSH1->TryS Spermidine Spermidine Spermidine->GSPS Spermidine->TryS GSH2 Glutathione (GSH) GSH2->TryS Gsp This compound (Gsp) Gsp->TryS TSH2 Trypanothione (T(SH)₂) Peroxidases Tryparedoxin Peroxidases TSH2->Peroxidases GSPS->Gsp TryS->Gsp Step 1 TryS->TSH2 Step 2 TS2 Trypanothione Disulfide (TS₂) TryR Trypanothione Reductase (TryR) TS2->TryR TryR->TSH2 NADP NADP⁺ TryR->NADP NADPH NADPH NADPH->TryR Peroxidases->TS2 H2O H₂O Peroxidases->H2O ROS Reactive Oxygen Species (ROS) ROS->Peroxidases

Caption: Biosynthesis and redox cycling of key thiols in Leishmania.

Experimental Workflow for Thiol Function Analysis in Drug Resistance cluster_strains Parasite Strains cluster_analysis Comparative Analysis cluster_treatment Treatment Conditions Sensitive Drug-Sensitive Leishmania Strain NoDrug No Drug Control Sensitive->NoDrug Drug With Antileishmanial Drug Sensitive->Drug DrugBSO Drug + Thiol Synthesis Inhibitor (BSO) Sensitive->DrugBSO Resistant Drug-Resistant Leishmania Strain Resistant->NoDrug Resistant->Drug Resistant->DrugBSO ThiolQuant Quantify Intracellular Thiol Levels (Gsp, T(SH)₂) Conclusion Correlate Thiol Levels and Gene Expression with Drug Resistance Phenotype ThiolQuant->Conclusion Viability Assess Parasite Viability (e.g., MTT Assay) Viability->Conclusion GeneExp Analyze Gene Expression (GSPS, TryS, TryR) GeneExp->Conclusion NoDrug->ThiolQuant NoDrug->Viability NoDrug->GeneExp Drug->ThiolQuant Drug->Viability Drug->GeneExp DrugBSO->Viability

Caption: Workflow for comparing thiol function in drug resistance.

Experimental Protocols

Protocol 1: Quantification of Intracellular Thiols

This protocol is adapted from methods utilizing fluorescent probes for the measurement of total non-protein thiols in Leishmania promastigotes[1][8][9].

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Schneider's insect medium (or other suitable culture medium)

  • Phosphate-buffered saline (PBS), pH 7.4

  • CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) or similar thiol-reactive fluorescent probe

  • Flow cytometer

Procedure:

  • Harvest log-phase promastigotes by centrifugation at 1,620 x g for 10 minutes at 4°C.

  • Wash the parasites twice with cold PBS.

  • Resuspend the parasite pellet in fresh Schneider's medium to a final concentration of 1 x 10⁶ cells/mL.

  • Add the thiol-reactive probe (e.g., CellTracker™ Green CMFDA to a final concentration of 1-5 µM).

  • Incubate the cells for 15-30 minutes at 24°C in the dark.

  • Following incubation, wash the cells with PBS to remove excess probe.

  • Resuspend the final cell pellet in PBS for analysis.

  • Analyze the fluorescence of the cell suspension using a flow cytometer, with appropriate excitation and emission wavelengths for the chosen probe (e.g., 492 nm excitation and 517 nm emission for CMFDA).

  • Record the mean fluorescence intensity (MFI) as a measure of the intracellular thiol content.

Protocol 2: Assessment of Leishmania Viability (MTT Assay)

This protocol outlines a colorimetric method to assess the viability of Leishmania promastigotes following exposure to drugs or other treatments[10][11].

Materials:

  • Leishmania promastigotes

  • 96-well microtiter plates

  • Appropriate culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% SDS in 50% dimethylformamide, pH 4.7)

  • Microplate reader

Procedure:

  • Seed log-phase promastigotes into a 96-well plate at a density of 1-2 x 10⁵ cells per well in a final volume of 100 µL of culture medium.

  • Add the test compounds (e.g., antileishmanial drugs) at various concentrations to the appropriate wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 24°C.

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add 100 µL of lysis buffer to each well to solubilize the formazan crystals.

  • Incubate the plate overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the 50% inhibitory concentration (IC₅₀) values.

Concluding Remarks

The functional comparison between this compound and trypanothione in Leishmania reveals a clear hierarchy of importance. Trypanothione is the central player in the parasite's unique redox system, essential for its survival and implicated in mechanisms of drug resistance[2][7]. While its precursor, this compound, is a necessary intermediate in its biosynthesis, it cannot functionally replace the dithiol trypanothione. This dependence of Leishmania on the trypanothione pathway, which is absent in humans, validates the enzymes involved in its synthesis and reduction, particularly trypanothione synthetase and trypanothione reductase, as high-priority targets for the development of new, selective, and effective antileishmanial drugs. Further research focusing on the specific quantification of each thiol species in drug-resistant and sensitive strains will provide deeper insights into the precise mechanisms of resistance and aid in the design of strategies to overcome it.

References

Validating the Physiological Role of Glutathionylspermidine Synthetase: A Comparative Guide to Inhibitors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathionylspermidine synthetase (GspS) plays a crucial role in the metabolism of various organisms, from bacteria to parasitic protozoa. Its involvement in the biosynthesis of essential compounds like this compound (Gsp) and the antioxidant trypanothione (B104310) in trypanosomatids makes it a compelling target for validating physiological functions and for potential therapeutic intervention.[1][2][3][4] This guide provides a comparative overview of GspS inhibitors, alternative approaches to probe its physiological role, and detailed experimental protocols to aid researchers in this field.

Performance of this compound Synthetase Inhibitors

The development of potent and selective GspS inhibitors is crucial for elucidating its precise physiological functions. Various substrate analogs have been synthesized and evaluated, primarily targeting the enzyme from Escherichia coli and parasitic trypanosomatids.

Table 1: Comparison of Selected this compound Synthetase Inhibitors

Inhibitor ClassExample CompoundTarget OrganismInhibition Constant (Kᵢ) / IC₅₀Type of InhibitionReference(s)
Phosphonate AnalogsPhosphonate-containing tetrahedral mimicEscherichia coliKᵢ = 6 µM (to free enzyme), Kᵢ' = 14 µM (to enzyme-substrate complex)Reversible, mixed-type
Phosphonamidate AnalogsPhosphonamidate of Gsp tetrahedral intermediateEscherichia coliKᵢ = 24 µM, Kᵢ* = 0.88 µMSlow-binding
Phosphinate AnalogsPhosphinate analog of this compoundTrypanosoma bruceiIC₅₀ = 95–317 nMPotent, slow-binding[5]
Phenyl-indazole derivatives-Trypanosoma bruceiIC₅₀ = 5-10 µMOn-target effect confirmed[5]

Alternative Approaches to Validate GspS Physiological Role

While direct inhibition of GspS is a primary strategy, targeting other key enzymes within the same metabolic pathway provides an alternative and complementary approach, particularly in trypanosomatids where the trypanothione system is essential for survival.

Targeting Trypanothione Synthetase (TryS)

Trypanothione synthetase (TryS) catalyzes the two-step synthesis of trypanothione from glutathione (B108866) and spermidine, with Gsp as an intermediate.[5] Inhibiting TryS disrupts the parasite's antioxidant defense system.

Targeting Trypanothione Reductase (TR)

Trypanothione reductase (TR) is a unique flavoenzyme essential for maintaining the reduced pool of trypanothione, which is critical for detoxifying reactive oxygen species.[3][4] Its absence in humans makes it an attractive drug target.

Table 2: Comparison of Inhibitors for Alternative Targets in Trypanosomatids

Target EnzymeInhibitor ClassExample CompoundTarget Organism(s)IC₅₀ / EC₅₀Reference(s)
Trypanothione Synthetase (TryS)PaullonesAlkenyl-paullone derivativesLeishmania infantum, Trypanosoma bruceiIC₅₀ = 150-350 nM (L. infantum TryS), EC₅₀ = 4.3-12.6 µM (parasites)[6]
Trypanothione Synthetase (TryS)Carboxy piperidine (B6355638) amide & amide methyl thiazole (B1198619) phenyl moietiesNovel scaffolds from HTSTrypanosoma brucei, Leishmania infantum, Trypanosoma cruziIC₅₀ = 1.2-40 µM[7][8]
Trypanothione Synthetase (TryS)Novel structures from HTSTS001Leishmania major, Leishmania donovani, Trypanosoma bruceiIC₅₀ = 9-19 µM (LmTryS), IC₅₀ = 17-31 µM (parasites)[3]
Trypanothione Reductase (TR)Naphthoquinone derivativesSubstituted 1,4-naphthoquinonesTrypanosoma cruzi, Trypanosoma bruceiPotent "subversive" substrates[9]
Trypanothione Reductase (TR)Quinoxaline derivativesT-147Trypanosoma cruziMixed-type inhibitor[9]

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for studying GspS and related enzymes. Below are detailed methodologies for key assays.

Expression and Purification of Recombinant GspS

A generic protocol for obtaining purified GspS is essential for in vitro assays. This often involves expressing a tagged fusion protein in E. coli.

Protocol 1: Recombinant GspS Expression and Purification

  • Vector Construction: Clone the GspS gene into an expression vector containing a tag for purification (e.g., His₆-tag, Maltose Binding Protein).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated affinity column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

    • Elute the bound protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Tag Removal (Optional): If the tag needs to be removed, incubate the purified protein with a specific protease (e.g., TEV protease) that cleaves at a recognition site between the tag and the protein.

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove aggregates and the cleaved tag.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA assay).

This compound Synthetase Activity Assay

GspS activity can be measured using either a coupled-enzyme assay or an HPLC-based method.

Protocol 2: Coupled-Enzyme Spectrophotometric Assay for GspS Activity

This assay couples the production of ADP from the GspS reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

  • Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 20 mM MgCl₂

    • 10 mM ATP

    • 5 mM Glutathione (GSH)

    • 5 mM Spermidine

    • 0.2 mM NADH

    • 10 units/mL Pyruvate Kinase (PK)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • 1 mM Phosphoenolpyruvate (PEP)

  • Enzyme Addition: Add a known amount of purified GspS to initiate the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) using a spectrophotometer.

  • Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The enzyme activity is proportional to this rate.

Protocol 3: HPLC-Based Assay for GspS Activity

This method directly measures the formation of the product, this compound (Gsp).

  • Reaction Setup:

    • In a microcentrifuge tube, set up the reaction mixture containing:

      • 100 mM HEPES buffer, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2 mM Glutathione (GSH)

      • 2 mM Spermidine

    • Add purified GspS to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Derivatization (Optional but Recommended): To enhance detection, derivatize the thiol group of Gsp with a fluorescent or UV-absorbing tag (e.g., monobromobimane).

  • HPLC Analysis:

    • Centrifuge the terminated reaction to pellet precipitated protein.

    • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Elute the compounds using a suitable gradient of solvents (e.g., water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

    • Detect the Gsp peak using a UV or fluorescence detector.

  • Quantification: Quantify the amount of Gsp produced by comparing the peak area to a standard curve of known Gsp concentrations.

In Vitro GspS Inhibitor Screening Assay

This protocol is designed to evaluate the potency of potential GspS inhibitors.

Protocol 4: GspS Inhibitor IC₅₀ Determination

  • Assay Setup: Use either the coupled-enzyme assay (Protocol 2) or the HPLC-based assay (Protocol 3).

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • Pre-incubation: Pre-incubate the purified GspS enzyme with various concentrations of the inhibitor for a specific time (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates (GSH, spermidine, and ATP).

  • Measurement: Measure the enzyme activity at each inhibitor concentration.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures can aid in understanding the complex relationships and methodologies.

GspS_Pathway cluster_Trypanothione_Metabolism Trypanothione Metabolism (in Trypanosomatids) GSH Glutathione (GSH) GspS This compound Synthetase (GspS) GSH->GspS TryS Trypanothione Synthetase (TryS) GSH->TryS Spermidine Spermidine Spermidine->GspS ATP ATP ATP->GspS ATP->TryS ADP ADP + Pi GspS->ADP Gsp This compound (Gsp) GspS->Gsp Gsp->TryS TryS->ADP Trypanothione Trypanothione TryS->Trypanothione Oxidized_Trypanothione Oxidized Trypanothione Trypanothione->Oxidized_Trypanothione TR Trypanothione Reductase (TR) NADP NADP+ TR->NADP Reduced_Trypanothione Reduced Trypanothione TR->Reduced_Trypanothione NADPH NADPH NADPH->TR Reduced_Trypanothione->Oxidized_Trypanothione Detox Detoxification Reduced_Trypanothione->Detox Oxidized_Trypanothione->TR ROS Reactive Oxygen Species (ROS) ROS->Detox

Caption: this compound and Trypanothione Biosynthesis Pathway.

Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Assay Inhibitor Screening cluster_Analysis Data Analysis Expression Recombinant GspS Expression in E. coli Purification Affinity & Size-Exclusion Chromatography Expression->Purification Enzyme_Add Initiate Reaction with Purified GspS Purification->Enzyme_Add Assay_Setup Prepare Assay Mixture (Buffer, Substrates) Inhibitor_Add Add Serial Dilutions of Inhibitor Assay_Setup->Inhibitor_Add Inhibitor_Add->Enzyme_Add Measurement Measure Enzyme Activity (Spectrophotometry or HPLC) Enzyme_Add->Measurement Data_Plot Plot % Inhibition vs. [Inhibitor] Measurement->Data_Plot IC50_Calc Calculate IC₅₀ Value Data_Plot->IC50_Calc

Caption: Experimental Workflow for GspS Inhibitor Screening.

Conclusion

The validation of this compound synthetase's physiological role is a multifaceted endeavor that can be approached through direct inhibition or by targeting related pathways. The choice of methodology depends on the specific research question and the organism under investigation. This guide provides a foundational framework for researchers to design and execute experiments aimed at understanding the critical functions of GspS and for the development of novel therapeutics targeting this important enzyme.

References

A Comparative Guide to the Antioxidant Capacity of Glutathionylspermidine and Other Key Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of glutathionylspermidine against other biologically significant thiols: glutathione (B108866), cysteine, and trypanothione (B104310). The objective is to furnish researchers and drug development professionals with a consolidated resource of quantitative data from established antioxidant assays, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

Thiols are a class of organic sulfur compounds that play a pivotal role in cellular defense against oxidative stress. Their antioxidant properties are primarily attributed to the sulfhydryl (-SH) group, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This guide focuses on a comparative evaluation of four key thiols:

  • This compound (GSP): A conjugate of glutathione and spermidine, found in some bacteria and eukaryotes.

  • Glutathione (GSH): The most abundant intracellular thiol antioxidant in most organisms, crucial for maintaining cellular redox homeostasis.

  • Cysteine: A sulfur-containing amino acid and a direct precursor for glutathione synthesis.

  • Trypanothione (T(SH)₂): A unique dithiol found in trypanosomatid parasites, replacing the glutathione system in these organisms.

While extensive quantitative data from standardized antioxidant assays is readily available for glutathione and cysteine, direct comparative data for this compound and trypanothione is limited in publicly accessible literature. This guide presents the available quantitative data and supplements it with qualitative descriptions of the antioxidant mechanisms of this compound and trypanothione.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of thiols can be quantified using various in vitro assays that measure their ability to scavenge free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in Trolox equivalents (TEAC for ABTS and ORAC values). A lower IC50 value indicates a higher antioxidant capacity.

ThiolDPPH Assay (IC50)ABTS Assay (TEAC)ORAC Assay (µmol TE/µmol)
This compound Data not availableData not availableData not available
Glutathione (GSH) ~2.14 - 2.20 mg/mL[1]Several times higher than in DPPH assay[2][3]0.96[4]
Cysteine Weak activity[5]Efficient scavenger[5]Data not available
Trypanothione Data not availableData not availableData not available

Note: The provided data for glutathione and cysteine is sourced from different studies and may not be directly comparable due to variations in experimental conditions. The absence of standardized quantitative data for this compound and trypanothione in these specific assays highlights a gap in the current research literature.

In-depth Look at Each Thiol

This compound (GSP)

This compound's antioxidant role is primarily understood in the context of its function within the glutathione and polyamine metabolic pathways. It is a structural analogue of trypanothione and is synthesized from glutathione and spermidine. While direct quantitative antioxidant data is scarce, its chemical structure, possessing a glutathione moiety, suggests inherent radical scavenging capabilities. Further research is required to quantify its antioxidant capacity using standardized assays like DPPH, ABTS, and ORAC for a direct comparison.

Glutathione (GSH)

Glutathione is considered the master antioxidant in most cells[6]. It directly quenches ROS and is a cofactor for several antioxidant enzymes, including glutathione peroxidase and glutathione S-transferases. Its antioxidant activity is well-documented across various assays.

Cysteine

Cysteine's antioxidant activity is twofold: it can directly scavenge some ROS, and it serves as the rate-limiting precursor for the synthesis of glutathione[7]. While it shows weak activity in the DPPH assay, it is an efficient scavenger of the ABTS radical cation[5].

Trypanothione

Trypanothione is a unique dithiol that forms the central component of the antioxidant defense system in trypanosomatid parasites, which lack a conventional glutathione reductase system[6]. The presence of two thiol groups within the same molecule is believed to enhance its efficiency as a reductant compared to monothiols like glutathione. The trypanothione system is a major drug target for diseases caused by these parasites.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the thiol solution. A control containing the solvent instead of the antioxidant is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.

Procedure:

  • Generation of ABTS•+: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Reaction: A small volume of the diluted ABTS•+ solution is added to various concentrations of the thiol solution.

  • Measurement: The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox (a water-soluble vitamin E analog) that has the same antioxidant capacity as the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the degree of protection it provides.

Procedure:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (Trolox) are required.

  • Reaction mixture: The fluorescent probe and the thiol sample (or Trolox standard) are mixed in a multi-well plate.

  • Initiation of reaction: The reaction is initiated by the addition of the peroxyl radical generator.

  • Measurement: The fluorescence decay is monitored kinetically using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.

Visualizing Key Pathways and Workflows

Cellular Thiol Antioxidant Defense System

The following diagram illustrates the central role of glutathione in the cellular antioxidant defense system, a pathway that is conceptually similar for other thiol antioxidants.

Thiol_Antioxidant_System ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes GSH Glutathione (GSH) ROS->GSH oxidizes GSSG Oxidized Glutathione (GSSG) GSH->GSSG 2 GSSG->GSH reduced by NADP NADP+ GPx Glutathione Peroxidase (GPx) GR Glutathione Reductase (GR) GR->GSSG catalyzes reduction NADPH NADPH NADPH->GR donates e-

Caption: The glutathione-mediated antioxidant defense cycle.

Experimental Workflow for Antioxidant Capacity Comparison

This diagram outlines the logical steps involved in comparing the antioxidant capacities of different thiol compounds.

Antioxidant_Comparison_Workflow start Start: Select Thiol Compounds assays Perform Antioxidant Assays (DPPH, ABTS, ORAC) start->assays data_collection Collect Absorbance/ Fluorescence Data assays->data_collection calculation Calculate % Inhibition, TEAC, or ORAC values data_collection->calculation comparison Compare IC50/TEAC/ORAC Values of Thiols calculation->comparison conclusion Draw Conclusions on Relative Antioxidant Capacity comparison->conclusion

Caption: Workflow for comparing the antioxidant capacity of thiols.

Conclusion

This guide provides a framework for comparing the antioxidant capacity of this compound with other critical thiols. While quantitative data for glutathione and cysteine are available, there is a clear need for further research to establish standardized antioxidant capacity values for this compound and trypanothione using assays such as DPPH, ABTS, and ORAC. Such data would be invaluable for researchers in the fields of oxidative stress, parasitology, and drug development, enabling a more direct and comprehensive comparison of these important biological molecules. The provided experimental protocols and workflow diagrams serve as a resource for conducting such comparative studies.

References

Comparative Analysis of Anti-Glutathione Antibody Cross-Reactivity with Glutathionylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of anti-glutathione antibodies with glutathionylspermidine. Due to a lack of direct experimental data in the current literature comparing the binding of anti-glutathione antibodies to both glutathione (B108866) (GSH) and this compound (Gsp), this document focuses on a structural comparison and provides a detailed experimental protocol for researchers to determine the extent of cross-reactivity. A hypothetical dataset is presented to illustrate how such a comparison would be quantified.

Structural and Chemical Comparison

Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218).[1][2][3] this compound is formed by the enzymatic conjugation of glutathione to spermidine, a polyamine.[4][5] The primary structural difference lies in the modification of the C-terminal glycine residue of glutathione. In this compound, the carboxyl group of glycine forms an amide bond with the N1 amino group of spermidine.[5][6] This modification significantly alters the size, charge, and overall conformation of the C-terminal end of the molecule.

FeatureGlutathione (GSH)This compound (Gsp)Reference
Molecular Formula C10H17N3O6SC17H34N6O5S[1][6]
Molecular Weight 307.32 g/mol 434.6 g/mol [3][6]
Composition Tripeptide (Glutamate-Cysteine-Glycine)Glutathione conjugated to spermidine[1][4][6]
C-Terminus Free carboxyl group on glycineGlycine carboxyl group in an amide linkage with spermidine[1][6]

The significant structural dissimilarity at the C-terminus, a potential epitope for antibody recognition, suggests that anti-glutathione antibodies may exhibit reduced or no cross-reactivity with this compound. However, if the antibody's epitope is primarily located on the glutamate or cysteine residues, some degree of cross-reactivity might be possible.

cluster_gsh Glutathione (GSH) cluster_gsp This compound (Gsp) GSH_Glu Glutamate GSH_Cys Cysteine GSH_Glu->GSH_Cys GSH_Gly Glycine GSH_Cys->GSH_Gly GSH_COOH Carboxyl Group GSH_Gly->GSH_COOH Gsp_Glu Glutamate Gsp_Cys Cysteine Gsp_Glu->Gsp_Cys Gsp_Gly Glycine Gsp_Cys->Gsp_Gly Gsp_Spermidine Spermidine Gsp_Gly->Gsp_Spermidine

Figure 1. Structural difference between GSH and Gsp.

Hypothetical Cross-Reactivity Data

To quantify the potential cross-reactivity, a competitive ELISA is the recommended method.[7] The following table presents a hypothetical dataset from such an experiment to illustrate the expected outcomes and their interpretation. In this scenario, the concentration of this compound required to inhibit the binding of the anti-glutathione antibody to coated glutathione is significantly higher than that of glutathione itself, indicating low cross-reactivity.

AnalyteIC50 (µM)Cross-Reactivity (%)
Glutathione (GSH)0.5100
This compound (Gsp)501

Cross-Reactivity (%) = (IC50 of Glutathione / IC50 of this compound) x 100

Experimental Protocols

A competitive ELISA is a suitable method to determine the degree of cross-reactivity of an antibody with structurally similar antigens.[7]

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials:

  • Anti-Glutathione Antibody

  • Glutathione (for coating and as a standard)

  • This compound (as a competitor)

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of glutathione solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[8]

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of glutathione (standard) and this compound (competitor) in blocking buffer.

    • In separate tubes, mix equal volumes of the anti-glutathione antibody (at a pre-determined optimal dilution) with each dilution of the standard and competitor. Incubate for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[8]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[9]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the log of the concentration for both glutathione and this compound. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each. Calculate the percent cross-reactivity using the formula provided in the hypothetical data table section.

cluster_workflow Competitive ELISA Workflow A Coat plate with Glutathione B Block non-specific sites A->B C Prepare serial dilutions of Glutathione and this compound B->C E Add Ab-analyte mixture to wells B->E D Pre-incubate Anti-GSH Ab with diluted analytes C->D D->E F Wash E->F G Add secondary Ab-HRP F->G H Wash G->H I Add TMB substrate H->I J Stop reaction I->J K Read absorbance at 450 nm J->K L Calculate IC50 and % Cross-Reactivity K->L cluster_pathway Glutathione Metabolism Glu Glutamate GCL Glutamate-Cysteine Ligase Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase Gly->GS GSH Glutathione (GSH) GCL->GSH γ-Glutamylcysteine GS->GSH GSH->GS GPx Glutathione Peroxidase GSH->GPx GspS This compound Synthetase GSH->GspS GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase GSSG->GR GR->GSH NADP NADP+ GR->NADP GPx->GSSG H2O 2H2O GPx->H2O H2O2 H2O2 H2O2->GPx NADPH NADPH NADPH->GR Spermidine Spermidine Spermidine->GspS Gsp This compound GspS->Gsp

References

Validating Glutathionylspermidine as a Biomarker for Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of oxidative stress is paramount in drug development and biomedical research to assess the safety and efficacy of novel therapeutics. While several biomarkers for oxidative stress are well-established, the scientific community is in constant pursuit of more sensitive, specific, and reliable indicators. Glutathionylspermidine (Gsp), a conjugate of the ubiquitous antioxidant glutathione (B108866) (GSH) and the polyamine spermidine (B129725), has emerged as a potential candidate. This guide provides a comparative analysis of this compound against established oxidative stress biomarkers, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers in their evaluation.

This compound: An Overview

This compound is a thiol compound found in various organisms, including some bacteria and protozoa, where it plays a role in antioxidant defense.[1] It is synthesized from glutathione and spermidine, two crucial molecules in cellular metabolism and protection against oxidative damage. While its role in mammalian cells is less understood, its structural relation to glutathione suggests a potential role in redox homeostasis.

Comparison of this compound with Established Oxidative Stress Biomarkers

A direct quantitative comparison of this compound with established oxidative stress biomarkers in mammalian systems under various stress conditions is not extensively available in the current scientific literature. However, based on the known functions of its precursors and its role in other organisms, a qualitative comparison can be drawn. The following table summarizes the key characteristics of this compound in contrast to widely used biomarkers.

BiomarkerWhat it MeasuresAdvantagesDisadvantages
This compound (Gsp) Direct product of glutathione and spermidine conjugation. May reflect specific pathways of oxidative stress involving polyamines.Potentially offers higher specificity to certain stress pathways.Role and responsiveness in mammalian oxidative stress are not well-characterized. Lack of commercially available, standardized assays.
GSH/GSSG Ratio The ratio of reduced (GSH) to oxidized (GSSG) glutathione, a primary indicator of cellular redox state.[2]Well-established, reflects the overall redox balance of the cell. Numerous commercial kits and validated protocols are available.[3]Can be influenced by various factors other than oxidative stress, such as enzymatic activity and cellular export of GSSG. Sample preparation is critical to prevent artificial oxidation of GSH.[3]
Malondialdehyde (MDA) A product of lipid peroxidation, indicating damage to cell membranes.Widely used and indicative of lipid damage.Can be formed from non-oxidative stress pathways and lacks specificity.
F2-Isoprostanes Isomers of prostaglandins (B1171923) formed by the free radical-catalyzed peroxidation of arachidonic acid.Considered a gold standard for lipid peroxidation; highly specific and stable.Measurement requires sophisticated techniques like GC-MS or LC-MS/MS.
8-hydroxy-2'-deoxyguanosine (8-OHdG) A product of oxidative DNA damage.Specific marker for DNA damage due to oxidative stress.Levels can be influenced by DNA repair mechanisms.

Experimental Protocols

Detailed, validated protocols for the routine quantification of this compound in mammalian biological samples are not widely published. However, methodologies for the analysis of related thiol compounds using liquid chromatography-mass spectrometry (LC-MS/MS) provide a strong foundation for developing a Gsp-specific protocol.

General Workflow for Thiol Biomarker Analysis using LC-MS/MS

The following diagram outlines a typical workflow for the quantification of thiol-containing biomarkers like GSH, GSSG, and potentially Gsp, from biological samples.

experimental_workflow General Experimental Workflow for Thiol Biomarker Analysis sample_prep Sample Preparation (e.g., Plasma, Tissue Homogenate) + Alkylating Agent (e.g., NEM) protein_precip Protein Precipitation (e.g., Acetonitrile (B52724), TCA) sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: General workflow for thiol biomarker quantification.

Detailed Method for GSH and GSSG Quantification by LC-MS/MS:

This protocol is adapted from established methods for glutathione analysis and can serve as a starting point for developing a this compound-specific assay.

  • Sample Preparation:

    • Homogenize tissue samples or use plasma/serum directly.

    • To prevent auto-oxidation of thiols, immediately add a thiol-alkylating agent such as N-ethylmaleimide (NEM).[3]

    • For GSSG measurement, a separate aliquot can be treated without a reducing agent.

  • Protein Precipitation:

    • Add ice-cold acetonitrile or trichloroacetic acid (TCA) to the sample to precipitate proteins.

    • Vortex and incubate on ice.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully collect the supernatant containing the low molecular weight thiols.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column or a HILIC column for separation.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

      • MRM Transitions for GSH-NEM: m/z 433 -> m/z 304, 175

      • MRM Transitions for GSSG: m/z 613 -> m/z 307, 484

      • Note: MRM transitions for this compound would need to be determined empirically.

  • Data Processing and Quantification:

    • Use appropriate software to integrate the peak areas of the analytes and internal standards.

    • Generate a standard curve using known concentrations of the analytes to quantify the levels in the samples.

Signaling Pathways and Rationale for Biomarker Selection

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This imbalance can lead to damage to cellular components, including lipids, proteins, and DNA.

oxidative_stress_pathway Oxidative Stress and Biomarker Generation cluster_stressors Oxidative Stressors cluster_damage Cellular Damage cluster_biomarkers Biomarkers cluster_defense Antioxidant Defense Drug Metabolism Drug Metabolism ROS Reactive Oxygen Species (ROS) Drug Metabolism->ROS Mitochondrial Respiration Mitochondrial Respiration Mitochondrial Respiration->ROS Inflammation Inflammation Inflammation->ROS Lipids Lipids ROS->Lipids DNA DNA ROS->DNA Proteins Proteins ROS->Proteins GSH GSH ROS->GSH Oxidation MDA MDA, F2-Isoprostanes Lipids->MDA OHdG 8-OHdG DNA->OHdG Protein_Carbonyls Protein Carbonyls Proteins->Protein_Carbonyls GSSG GSSG GSH->GSSG Gsp This compound (Gsp) GSH->Gsp Spermidine Spermidine Spermidine->Gsp

Caption: Generation of oxidative stress biomarkers.

The rationale for investigating this compound lies in its direct link to the glutathione and polyamine pathways, both of which are central to the cellular response to oxidative stress. Changes in Gsp levels could potentially provide a more integrated picture of the interplay between these two crucial systems during oxidative insults.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, candidate as a biomarker for oxidative stress. Its validation requires rigorous comparative studies against established markers in relevant mammalian models of oxidative stress, including drug-induced toxicity. The development and validation of a robust and sensitive analytical method, likely based on LC-MS/MS, is a critical first step for the research community. Such studies will be instrumental in determining the sensitivity, specificity, and overall utility of this compound in preclinical and clinical research, ultimately contributing to the development of safer and more effective therapeutics. Researchers are encouraged to explore the dynamics of Gsp in their models of interest to contribute to a more comprehensive understanding of its potential as a biomarker.

References

Comparative Guide to Genetic Knockout Studies of Glutathionylspermidine Synthetase in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bacterial strains with a genetic knockout of Glutathionylspermidine synthetase (GspS), encoded by the gss gene, against their wild-type counterparts. The focus of this guide is on the phenotypic and transcriptomic alterations observed in Escherichia coli, a model organism in which GspS has been studied. The experimental data presented is crucial for understanding the physiological role of this compound (Gsp) in bacterial stress response and metabolism, offering insights for potential antimicrobial drug development.

Data Presentation

The following tables summarize the key quantitative data from comparative studies of wild-type (gss⁺) and GspS knockout (Δgss) E. coli strains.

Table 1: Intracellular Polyamine and Thiol Levels

This table presents the relative levels of spermidine (B129725) and this compound in wild-type and ΔgssE. coli during different growth phases. The absence of GspS in the Δgss strain prevents the conversion of spermidine and glutathione (B108866) into this compound.

Strain GenotypeGrowth PhaseSpermidine LevelThis compound (Gsp) Level
Wild-Type (gss⁺)Logarithmic~85-90% of total spermidine~10-15% of total spermidine converted to Gsp
Δgss Logarithmic100% of total spermidineNot detectable[1]
Wild-Type (gss⁺)Stationary~10-15% of total spermidine~85-90% of total spermidine converted to Gsp[1]
Δgss Stationary100% of total spermidineNot detectable[1]

Data is derived from studies analyzing radio-labeled polyamines and HPLC analysis of cell extracts[1].

Table 2: Summary of Global Gene Expression Changes in ΔgssE. coli

Microarray analysis of logarithmically growing E. coli reveals significant changes in the transcriptome of the Δgss mutant compared to the wild-type strain. A large number of genes are differentially regulated, indicating that the absence of GspS has a broad impact on cellular processes[1].

Regulation StatusNumber of Affected GenesKey Affected Cellular Processes
Up-regulated > 100Iron acquisition and metabolism, transport systems, amino acid metabolism, energy metabolism
Down-regulated > 100Ribosome biogenesis, translation, nucleotide metabolism, cell division

This table represents a summary of findings from microarray studies. For a complete list of differentially expressed genes, refer to the supplementary materials of the cited primary research[1].

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of gss knockout and wild-type bacteria are provided below.

Protocol 1: Construction of a Δgss In-Frame Deletion Mutant in E. coli

This protocol is based on the λ Red recombinase system for creating markerless in-frame deletions.

1. Primer Design and PCR Amplification of Resistance Cassette:

  • Design primers with 5' extensions homologous to the regions flanking the gss gene and 3' ends that anneal to a selectable marker cassette (e.g., kanamycin (B1662678) resistance, KanR).
  • Perform PCR to amplify the KanR cassette with the flanking homology arms.

2. Preparation of Electrocompetent Cells:

  • Grow E. coli carrying the pKD46 plasmid (expressing the λ Red recombinase) at 30°C in SOB medium to an OD600 of 0.4-0.6.
  • Induce the expression of the recombinase by adding L-arabinose.
  • Prepare electrocompetent cells by washing the cell pellet with ice-cold 10% glycerol.

3. Electroporation and Selection:

  • Electroporate the purified PCR product into the prepared electrocompetent cells.
  • Plate the transformed cells on LB agar (B569324) containing kanamycin to select for successful recombinants.

4. Verification of the Knockout:

  • Verify the correct insertion of the KanR cassette and deletion of the gss gene by colony PCR using primers flanking the gss locus.

5. Removal of the Resistance Marker (Optional):

  • Transform the knockout strain with the pCP20 plasmid, which expresses the FLP recombinase.
  • Select for colonies that have lost the KanR cassette by replica plating on antibiotic-free and kanamycin-containing plates.

Protocol 2: Analysis of Intracellular Spermidine and this compound

This protocol describes the extraction and analysis of polyamines and their derivatives by High-Performance Liquid Chromatography (HPLC).

1. Cell Culture and Harvesting:

  • Grow wild-type and ΔgssE. coli strains in M9 minimal medium to the desired growth phase (logarithmic or stationary).
  • Harvest the cells by centrifugation and wash the cell pellet.

2. Extraction of Metabolites:

  • Resuspend the cell pellet in a cold 10% perchloric acid solution to lyse the cells and precipitate proteins.
  • Centrifuge to remove cell debris and collect the supernatant containing the acid-soluble metabolites.

3. HPLC Analysis:

  • Analyze the extracts using a cation-exchange HPLC column.
  • For detection, either use pre-labeling of cells with [¹⁴C]-spermidine and measure radioactivity in the eluted fractions or perform post-column derivatization with a fluorescent reagent like o-phthaldehyde and measure fluorescence.
  • Quantify the peaks corresponding to spermidine and this compound by comparing with known standards.

Protocol 3: Microarray Analysis of Global Gene Expression

This protocol outlines the steps for comparing the transcriptomes of wild-type and ΔgssE. coli.

1. RNA Isolation:

  • Grow wild-type and Δgss strains under identical conditions (e.g., logarithmic phase in M9 medium).
  • Isolate total RNA from cell pellets using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

2. cDNA Synthesis and Labeling:

  • Synthesize cDNA from the isolated RNA using reverse transcriptase.
  • During synthesis, label the cDNA from the wild-type and Δgss strains with different fluorescent dyes (e.g., Cy3 and Cy5).

3. Microarray Hybridization:

  • Combine equal amounts of the labeled cDNA from both strains.
  • Hybridize the mixed cDNA to a microarray chip containing probes for all known E. coli open reading frames.

4. Data Acquisition and Analysis:

  • Scan the microarray slide at the appropriate wavelengths to detect the fluorescence from both dyes.
  • Quantify the signal intensity for each spot.
  • Normalize the data and calculate the ratio of the two fluorescent signals for each gene to determine the relative expression level in the Δgss mutant compared to the wild-type.
  • Identify genes with statistically significant changes in expression.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the study of this compound synthetase.

GspS_Pathway cluster_synthesis Gsp Synthesis cluster_function Cellular Functions GSH Glutathione (GSH) GspS Gsp Synthetase (gss gene product) GSH->GspS Spermidine Spermidine Spermidine->GspS Gsp This compound (Gsp) Protein_S_thiolation Protein S-thiolation Gsp->Protein_S_thiolation Oxidative Stress Redox_Homeostasis Redox Homeostasis Gsp->Redox_Homeostasis Maintains ATP ATP ATP->GspS ADP_Pi ADP + Pi GspS->Gsp Synthetase Activity GspS->ADP_Pi gss_KO Δgss Knockout gss_KO->GspS Prevents synthesis of Knockout_Workflow cluster_construction Strain Construction & Verification cluster_analysis Phenotypic and Genotypic Comparison Start Start: Compare Wild-Type (WT) and Δgss Mutant PCR 1. PCR Amplification of Resistance Cassette Start->PCR Electroporation 3. Electroporate PCR product PCR->Electroporation Electrocompetent 2. Prepare Electrocompetent WT cells with λ Red plasmid Electrocompetent->Electroporation Selection 4. Select on Antibiotic Plates Electroporation->Selection Verification 5. Verify Knockout by PCR Selection->Verification Metabolite Metabolite Analysis (HPLC) Verification->Metabolite Microarray Gene Expression Analysis (Microarray) Verification->Microarray Growth Growth Curve Analysis (Normal & Stress Conditions) Verification->Growth Data Data Interpretation and Comparison Metabolite->Data Microarray->Data Growth->Data End Conclusion: Elucidate Role of GspS Data->End

References

A Comparative Analysis of the Redox Potentials of Glutathionylspermidine and Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate landscape of cellular redox biology, the roles of low-molecular-weight thiols are paramount. Among these, glutathione (B108866) (GSH) is ubiquitously recognized as a master antioxidant. However, the closely related molecule, glutathionylspermidine (GSSp), has emerged as a potentially more potent reducing agent. This guide provides a comprehensive comparison of the redox potentials of GSSp and GSH, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and antioxidant-based therapeutics.

Quantitative Analysis of Redox Potentials

The standard redox potential (E°) is a fundamental measure of a molecule's tendency to acquire electrons and thereby be reduced. A more negative redox potential signifies a stronger reducing agent. While the redox potential of the glutathione/glutathione disulfide (GSH/GSSG) couple is well-established, specific quantitative data for the this compound/glutathionylspermidine disulfide (GSSp/GSSpD) couple is less readily available in the scientific literature.

Based on available data, the standard redox potential of glutathione is approximately -240 mV at pH 7.0 and -264 mV at pH 7.4 [1]. Qualitative evidence suggests that this compound is a more efficient reducing agent than glutathione, implying a more negative redox potential. This enhanced reducing capacity is likely attributable to the influence of the spermidine (B129725) moiety on the electronics of the thiol group.

CompoundStandard Redox Potential (E°')pHReference
Glutathione (GSH)~ -240 mV7.0[1]
Glutathione (GSH)~ -264 mV7.4[1]
This compound (GSSp)Not Quantitatively Determined--

Table 1: Comparison of the Standard Redox Potentials of Glutathione and this compound.

Factors Influencing Redox Potential

The redox potential of thiol-containing molecules is significantly influenced by the acidity of the thiol group, represented by its pKa value. A lower pKa indicates a greater tendency to deprotonate, forming the more nucleophilic thiolate anion (RS-), which is the more potent reducing species. The pKa of the thiol group in glutathione is reported to be in the range of 8.5 to 9.2[2][3]. While a specific pKa value for the thiol group in this compound is not readily found in the literature, the presence of the polyamine spermidine is expected to lower the pKa of the cysteine thiol, thereby increasing the concentration of the thiolate anion at physiological pH and enhancing its reducing power.

Experimental Methodologies for Redox Potential Determination

The determination of the redox potential of thiol-containing compounds can be approached through several experimental methodologies.

Calculation using the Nernst Equation

A common method for determining the redox potential (Eh) of the GSSG/2GSH couple in biological systems is through the use of the Nernst equation:

Eh = E°' + (RT/nF) * ln([GSSG]/[GSH]²)

Where:

  • E°' is the standard redox potential at a given pH.

  • R is the gas constant.

  • T is the absolute temperature.

  • n is the number of electrons transferred (2 in this case).

  • F is the Faraday constant.

  • [GSSG] and [GSH] are the molar concentrations of the oxidized and reduced forms, respectively.

Experimental Protocol:

  • Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are treated to stabilize the thiol and disulfide forms. This often involves acidification and derivatization to prevent auto-oxidation.

  • Quantification of GSH and GSSG: The concentrations of GSH and GSSG are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with electrochemical or fluorescence detection.

  • Calculation: The measured concentrations are then used in the Nernst equation to calculate the redox potential of the sample.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique that can be used to study the redox properties of molecules. It involves applying a varying potential to an electrode and measuring the resulting current.

Experimental Protocol:

  • Electrochemical Cell Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., hanging mercury drop electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode.

  • Sample Preparation: The thiol compound of interest is dissolved in a suitable buffer solution.

  • Voltammetric Scan: A potential is swept linearly from an initial to a final potential and then back again. The resulting current is plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The positions of the oxidation and reduction peaks in the voltammogram provide information about the redox potential of the compound.

Comparative Antioxidant Capacity Assays

In the absence of a determined standard redox potential for GSSp, its reducing capacity relative to GSH can be assessed using various antioxidant capacity assays. These assays measure the ability of a compound to scavenge free radicals or reduce an oxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

In this assay, the ABTS radical cation is generated, and the ability of an antioxidant to reduce it, leading to a loss of color, is measured.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of a blue-colored complex.

Signaling Pathways and Biological Significance

Both GSH and GSSp are integral to cellular redox signaling, primarily through the reversible modification of protein cysteine residues, a process known as S-thiolation (e.g., S-glutathionylation). This post-translational modification can alter protein function, localization, and stability, thereby regulating a wide array of cellular processes, including gene expression, enzyme activity, and apoptosis. The more potent reducing nature of GSSp suggests it may play a particularly crucial role in maintaining the reduced state of protein thiols under conditions of oxidative stress.

Signaling_Pathway cluster_oxidation ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced) ROS->Protein_SH Oxidation GSH Glutathione (GSH) Protein_SSG Protein-S-SG (S-Glutathionylated) GSSp This compound (GSSp) Protein_SSGSp Protein-S-SGSp (S-Glutathionylspermidinylated) Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SOH->Protein_SSG + GSH Protein_SOH->Protein_SSGSp + GSSp Protein_SSG->Protein_SH Reduction (e.g., by Glutaredoxin) Cellular_Response Cellular Response (e.g., altered enzyme activity, gene expression) Protein_SSG->Cellular_Response Protein_SSGSp->Protein_SH Reduction Protein_SSGSp->Cellular_Response

Cellular Redox Signaling via S-Thiolation.

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a general workflow for comparing the antioxidant capacity of GSSp and GSH using a standard spectrophotometric assay.

Experimental_Workflow start Start prepare_reagents Prepare Assay Reagents (e.g., DPPH, ABTS, or FRAP) start->prepare_reagents prepare_samples Prepare Stock Solutions of GSH and GSSp start->prepare_samples assay_reaction Incubate Reagents with GSH/GSSp Dilutions prepare_reagents->assay_reaction serial_dilutions Create Serial Dilutions of GSH and GSSp prepare_samples->serial_dilutions serial_dilutions->assay_reaction measure_absorbance Measure Absorbance (Spectrophotometer) assay_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition or Reducing Power measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 compare_results Compare Antioxidant Capacity of GSH and GSSp determine_ic50->compare_results end End compare_results->end

References

A Comparative Analysis of Glutathionylspermidine and Its Analogs: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between glutathionylspermidine and its analogs is critical for leveraging these molecules in novel therapeutic strategies. This guide provides a detailed comparison of their structural and functional characteristics, supported by experimental data and methodologies, to inform future research and drug design.

This compound (Gsp) is a conjugate of the tripeptide glutathione (B108866) (GSH) and the polyamine spermidine (B129725). It plays a significant role in the redox metabolism of certain bacteria, such as Escherichia coli.[1][2] An important and well-studied analog of Gsp is trypanothione (B104310) (N¹,N⁸-bis(glutathionyl)spermidine), which is essential for the survival of trypanosomatid parasites, the causative agents of diseases like leishmaniasis, Chagas' disease, and sleeping sickness.[3][4] The absence of trypanothione in humans makes the enzymes involved in its synthesis and metabolism attractive targets for drug development. This guide will delve into the structural distinctions, functional divergences, and the enzymatic pathways governing these crucial molecules.

Structural Comparison

This compound is formed by an amide bond between the glycine (B1666218) carboxylate of a single glutathione molecule and one of the primary amino groups of spermidine.[5] In contrast, trypanothione features two glutathione molecules linked to both primary amino groups of a spermidine molecule.[6][7] This fundamental structural difference has profound implications for their respective biochemical properties and biological roles.

Functional Divergence: A Tale of Two Thiols

While both this compound and trypanothione are involved in maintaining intracellular redox balance, their specific functions and the enzymatic machinery they interact with are distinct. In E. coli, Gsp is synthesized and hydrolyzed by a bifunctional enzyme, this compound synthetase/amidase (GspSA).[1][5] The synthetase domain catalyzes the ATP-dependent formation of Gsp, while the amidase domain hydrolyzes it back to glutathione and spermidine.[1][5] This dynamic equilibrium suggests a role for Gsp in redox sensing and protein S-thiolation.[1]

In trypanosomatids, the trypanothione system replaces the glutathione/glutathione reductase system found in most other organisms.[7] Trypanothione exists in both a reduced dithiol form, T(SH)₂, and an oxidized disulfide form, TS₂. The reduction of TS₂ is catalyzed by the NADPH-dependent flavoenzyme trypanothione reductase (TryR), an enzyme essential for parasite survival.[6] Trypanothione is a more efficient reducing agent than glutathione due to the presence of two thiol groups, which facilitates the reduction of protein disulfides and the detoxification of reactive oxygen species.[3]

Biosynthetic Pathways

The biosynthesis of this compound and trypanothione involves a series of enzymatic reactions. The key enzymes are this compound synthetase (GspS) and trypanothione synthetase (TryS). In organisms like Crithidia fasciculata, both enzymes are present, with GspS catalyzing the formation of Gsp, and TryS catalyzing both the formation of Gsp and its subsequent conversion to trypanothione.[8] In other trypanosomatids, TryS is the sole enzyme responsible for the two-step synthesis of trypanothione.[4][9]

cluster_Gsp This compound Biosynthesis (E. coli) GSH Glutathione Gsp This compound GSH->Gsp GspSA (Synthetase) + ATP Spermidine Spermidine Spermidine->Gsp Gsp->GSH GspSA (Amidase) + H2O Gsp->Spermidine

Biosynthesis and hydrolysis of this compound in E. coli.

cluster_Trypanothione Trypanothione Biosynthesis (Trypanosomatids) GSH1 Glutathione Gsp This compound GSH1->Gsp TryS/GspS + ATP Spermidine Spermidine Spermidine->Gsp Trypanothione Trypanothione Gsp->Trypanothione TryS + ATP GSH2 Glutathione GSH2->Trypanothione

Two-step biosynthesis of Trypanothione in trypanosomatids.

Comparative Quantitative Data

The following table summarizes key kinetic parameters for the enzymes involved in the metabolism of this compound and its analogs. This data is crucial for understanding the efficiency and substrate specificity of these enzymes and for the design of specific inhibitors.

EnzymeOrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)K_i (µM)Inhibitor
Gsp SynthetaseE. coliGlutathione, Spermidine, ATP--6 (K_i), 14 (K_i')Phosphonate (B1237965) analog
Gsp SynthetaseE. coliGlutathione, Spermidine, ATP--24 (K_i), 0.88 (K_i*)Phosphonamidate analog
GspSC. fasciculataGSH24215.5--
GspSC. fasciculataSpermidine5915.5--
GspSC. fasciculataMgATP11415.5--
Gsp AmidaseC. fasciculataThis compound5000.38--

K_i' is the inhibition constant for the inhibitor binding to the enzyme-substrate complex. K_i is the isomerization inhibition constant for slow-binding inhibitors.*[8][10]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for reproducing and building upon existing research.

This compound Synthetase Activity Assay

The synthetase activity of GspSA or TryS can be measured using a coupled enzyme assay.[8] This method continuously monitors the production of ADP, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., 0.1 M HEPES, pH 7.3), MgCl₂, KCl, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add the substrates, glutathione and spermidine, to the reaction mixture.

  • Initiate the reaction by adding the purified enzyme (GspSA or TryS).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of ADP formation, which is stoichiometric with the rate of Gsp or trypanothione synthesis.

This compound Amidase Activity Assay

The amidase activity can be determined by measuring the formation of glutathione from this compound.[8]

Protocol:

  • Incubate the purified enzyme with this compound in a suitable buffer (e.g., 0.1 M HEPES, pH 7.3).

  • Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).

  • Quantify the amount of free glutathione produced using a method such as HPLC analysis or a colorimetric assay with Ellman's reagent (DTNB).

Inhibitor Studies

The potency of synthetic analogs as inhibitors of Gsp synthetase can be evaluated by determining their inhibition constants (K_i).[10]

Protocol:

  • Perform the synthetase activity assay as described above in the presence of varying concentrations of the inhibitor.

  • Measure the initial reaction velocities at different substrate and inhibitor concentrations.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk plots) or non-linear regression to determine the type of inhibition and the K_i value.

  • For slow-binding inhibitors, pre-incubate the enzyme with the inhibitor for various time periods before initiating the reaction to determine the rate of onset of inhibition.

cluster_Workflow Experimental Workflow for Inhibitor Screening Start Synthesize Analogs Assay Enzyme Activity Assay (Synthetase or Amidase) Start->Assay Inhibition Determine Inhibition Type and Constants (Ki, Ki', Ki*) Assay->Inhibition Data Data Analysis (e.g., Lineweaver-Burk) Inhibition->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

References

The In Vivo Role of Glutathionylspermidine in Protein Thiol Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein S-glutathionylation, the reversible formation of a mixed disulfide bond between a protein cysteine thiol and the antioxidant glutathione (B108866) (GSH), is a critical post-translational modification in cellular regulation and redox signaling. While GSH is the canonical thiol donor for this modification in most eukaryotes, a unique alternative exists in certain prokaryotes and protozoa: glutathionylspermidine (Gsp). This guide provides an objective comparison of Gsp-mediated versus GSH-mediated protein S-thiolation, supported by experimental data and detailed methodologies for in vivo validation.

Gsp, an enzymatic conjugate of glutathione and spermidine, is notably prevalent in Gram-negative bacteria like Escherichia coli and in kinetoplastid parasites, such as Trypanosoma and Leishmania. In these organisms, Gsp and its derivative, trypanothione (B104310), form a distinct redox system that largely replaces the glutathione/glutathione reductase system found in mammals.[1][2] Emerging evidence confirms that Gsp, like GSH, can form mixed disulfides with proteins (P-S-S-Gsp), playing a significant role in the response to oxidative stress.[3]

Comparative Analysis: Gsp vs. GSH in Protein S-Thiolation

The primary distinction between the two pathways lies in the donor molecule and the enzymatic machinery involved. While GSH-mediated glutathionylation can occur non-enzymatically or be catalyzed by enzymes like glutathione S-transferases (GSTs), Gsp-mediated thiolation is intrinsically linked to the activity of this compound Synthetase/Amidase (GspSA).[4][5]

FeatureGSH-Mediated S-GlutathionylationGsp-Mediated S-ThiolationSupporting Data Source(s)
Thiol Donor Glutathione (GSH)This compound (Gsp)[3][6]
Prevalence Ubiquitous in eukaryotes and most prokaryotes.Primarily in certain Gram-negative bacteria (E. coli) and Kinetoplastida (e.g., Trypanosoma).[6][7]
Primary Function Redox signaling, protection of cysteine residues from irreversible oxidation, regulation of protein function.Redox regulation under oxidative stress, precursor to trypanothione in parasites.[2][3]
Enzymatic Regulation Catalyzed by Glutathione S-Transferases (GSTs), Glutaredoxin (Grx) for reversal.Synthesis by Gsp Synthetase; regulated by Gsp Amidase activity. Amidase is inhibited by H₂O₂, leading to P-S-S-Gsp accumulation.[3][4]
In Vivo Induction Increases under general oxidative or nitrosative stress.Levels of Gsp-thiolated proteins increase significantly upon exposure to oxidants like H₂O₂.[3][8]
E. coli Specifics Standard redox buffer.Gsp can account for up to 80% of total glutathione content under stationary phase and anaerobic conditions.[9]

Experimental Validation: Methodologies and Workflows

Validating the in vivo role of Gsp in protein S-thiolation requires specialized techniques to distinguish P-S-S-Gsp from P-S-S-G and other thiol modifications. A novel chemoenzymatic method has been developed for the specific in vivo tagging and identification of proteins modified by Gsp.[7][10]

Key Experimental Protocol: In Vivo Chemoenzymatic Tagging of Gsp-Thiolated Proteins

This method leverages the substrate specificity of E. coli Gsp Synthetase (GspS) to introduce a biotin (B1667282) tag onto proteins that undergo S-thiolation with a Gsp analog.

Objective: To specifically label, enrich, and identify proteins undergoing Gsp-mediated S-thiolation in a cellular context.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vector for FLAG-tagged E. coli GspS (e.g., pCMV2B-GspS)[7]

  • Biotinyl-spermine (biotin-spm) probe

  • Cell lysis buffer with a thiol-blocking agent (e.g., iodoacetamide, IAM)

  • Streptavidin-agarose beads for enrichment

  • Recombinant Gsp Amidase (GspA) for elution

  • Reagents for SDS-PAGE and Western blotting (anti-biotin antibody)

  • Reagents for mass spectrometry (trypsin, LC-MS/MS setup)

Procedure:

  • Transfection: Transfect cells with the GspS expression vector. Use an empty vector as a negative control.

  • Probe Incubation: Add the cell-permeable biotin-spm probe to the cell culture medium. The expressed GspS will catalyze the formation of biotinyl-glutathionylspermidine (biotin-Gsp) from endogenous GSH and the biotin-spm probe.

  • Induce Oxidative Stress (Optional): Treat cells with an oxidant (e.g., H₂O₂) to increase the levels of protein S-thiolation.

  • Cell Lysis: Harvest cells and lyse them in a buffer containing IAM to alkylate and block all free cysteine thiols, preventing post-lysis artifacts.

  • Enrichment: Incubate the cell lysate with streptavidin-agarose beads. The biotin tag on the Gsp-modified proteins will bind to the streptavidin, allowing for their specific enrichment.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution & Identification (Two Paths):

    • For Western Blot: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate by SDS-PAGE, transfer to a membrane, and probe with an anti-biotin antibody to visualize the profile of Gsp-thiolated proteins.[7]

    • For Mass Spectrometry: Perform on-bead tryptic digestion. Elute the Gsp-biotin modified peptides. Treat the peptides with recombinant Gsp Amidase to cleave the biotin-spermine moiety, leaving a native glutathionyl modification on the cysteine residue. Analyze the resulting peptides by LC-MS/MS to identify the specific proteins and sites of modification.[11]

Visualizing the Pathways and Processes

Gsp Synthesis and Protein S-Thiolation Pathway

Gsp_Pathway GSH Glutathione (GSH) GspS Gsp Synthetase GSH->GspS Spermidine Spermidine Spermidine->GspS Gsp This compound (Gsp) GspS->Gsp ATP -> ADP+Pi Protein_SSGsp Protein-S-S-Gsp Gsp->Protein_SSGsp Protein_SH Protein-SH Protein_SH->Protein_SSGsp + Gsp-Disulfide OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Protein_SSGsp promotes GspA Gsp Amidase OxidativeStress->GspA inhibits Protein_SSGsp->Protein_SH reduction Protein_SSGsp->GspA GspA->GSH hydrolysis

Caption: Synthesis of Gsp and its role in protein S-thiolation under oxidative stress.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_analysis Analysis start Transfect cells with GspS vector incubate Incubate with biotin-spermine probe start->incubate stress Induce oxidative stress (optional) incubate->stress lyse Lyse cells with IAM to block free thiols stress->lyse enrich Enrich biotin-tagged proteins with Streptavidin beads lyse->enrich wash Wash beads enrich->wash wb_elute Elute for Western Blot wash->wb_elute ms_digest On-bead tryptic digest wash->ms_digest wb_run SDS-PAGE & Blotting wb_elute->wb_run wb_detect Detect with Anti-Biotin Ab wb_run->wb_detect ms_elute Elute with Gsp Amidase ms_digest->ms_elute ms_run LC-MS/MS Analysis ms_elute->ms_run ms_identify Identify modified proteins and sites ms_run->ms_identify Logical_Comparison cluster_GSH Canonical Pathway (Most Organisms) cluster_Gsp Alternative Pathway (e.g., E. coli, Trypanosoma) GSH_source Glutathione (GSH) GSH_enzyme Non-enzymatic or GST-catalyzed GSH_source->GSH_enzyme GSH_target Protein-S-S-G GSH_enzyme->GSH_target Gsp_source This compound (Gsp) Gsp_enzyme Gsp Synthetase-dependent (GspSA) Gsp_source->Gsp_enzyme Gsp_target Protein-S-S-Gsp Gsp_enzyme->Gsp_target Protein_SH_common Protein-SH (Target Cysteine) Protein_SH_common->GSH_enzyme Protein_SH_common->Gsp_enzyme

References

Safety Operating Guide

Proper Disposal of Glutathionylspermidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides a comprehensive operational plan for the safe handling and disposal of glutathionylspermidine, a thiol-containing peptide derivative. The procedures outlined are designed to mitigate risks associated with the handling of organosulfur compounds and to ensure the safety of laboratory personnel and the environment. All procedures involving this compound should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Core Disposal Principle: Oxidation of the Thiol Group

This compound contains a thiol (-SH) group from its cysteine residue. The primary and most effective method for neutralizing the reactivity and potential malodor of thiol-containing compounds is through chemical oxidation. This process converts the thiol group to less reactive and less odorous oxidized sulfur species. The recommended oxidizing agent for this procedure is a sodium hypochlorite (B82951) solution, commonly known as bleach.

Quantitative Data for Thiol Oxidation
ParameterValueSource CompoundNotes
Oxidant to Thiol Molar Ratio ~3.5 - 4.0 : 1Glutathione (B108866)Refers to the moles of hypochlorous acid required to react with one mole of glutathione.[1]
Oxidant to Thiol Stoichiometry 1 : 4GlutathioneRefers to the stoichiometry of sodium chlorite (B76162) to glutathione.[2]

Note: It is recommended to use an excess of the sodium hypochlorite solution to ensure the complete oxidation of the thiol group in this compound.

Experimental Protocol for the Disposal of this compound

This step-by-step protocol details the procedure for the safe disposal of this compound waste.

Materials:
  • Waste this compound (solid or in solution)

  • Standard household bleach (typically 5-8.25% sodium hypochlorite) or a laboratory-grade sodium hypochlorite solution

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • Designated hazardous waste container, compatible with corrosive and halogenated waste

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:
  • Preparation of the Oxidation Solution:

    • In a certified chemical fume hood, prepare a diluted bleach solution. A 1:1 mixture of household bleach and water is generally effective. For laboratory-grade solutions, a final concentration of 2-3% sodium hypochlorite is recommended.

    • Place a suitably sized beaker or flask containing the diluted bleach solution on a stir plate and add a stir bar. Begin gentle stirring.

  • Neutralization of this compound Waste:

    • Slowly and carefully add the this compound waste to the stirring bleach solution.

    • If the this compound is in solid form, add it in small portions to control the reaction rate.

    • If the this compound is in a solution, add it dropwise.

    • Caution: The oxidation of thiols can be exothermic. Monitor the temperature of the reaction mixture. If a significant increase in temperature is observed, slow the rate of addition and/or cool the container in an ice bath.

  • Reaction Time:

    • Allow the mixture to stir for a minimum of 2 hours to ensure complete oxidation of the thiol. For larger quantities or more concentrated waste, an extended reaction time (e.g., overnight) is advisable.

  • Waste Collection and Disposal:

    • Once the reaction is complete, the resulting solution must be disposed of as hazardous waste.

    • Carefully transfer the neutralized solution to a designated hazardous waste container labeled for corrosive and halogenated waste.

    • Do not neutralize the bleach solution with acid, as this will generate toxic chlorine gas.

    • Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal of the hazardous waste container.

Decontamination of Glassware and Equipment:
  • All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Immerse the contaminated items in a separate container with a 1:1 bleach-water solution within a fume hood.

  • Allow the items to soak for at least 12-24 hours.

  • After soaking, thoroughly rinse the glassware and equipment with water before washing with standard laboratory detergents.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal cluster_decon Decontamination PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood BleachSol Prepare Diluted Bleach Solution FumeHood->BleachSol AddWaste Slowly Add this compound Waste to Bleach BleachSol->AddWaste Monitor Monitor for Exothermic Reaction AddWaste->Monitor Soak Soak Contaminated Glassware in Bleach Solution AddWaste->Soak Stir Stir for a Minimum of 2 Hours Monitor->Stir WasteContainer Transfer to Hazardous Waste Container Stir->WasteContainer EHS Arrange for EHS Pickup WasteContainer->EHS Rinse Rinse Thoroughly with Water Soak->Rinse

Disposal Workflow for this compound

References

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